molecular formula C42H53N6O7P B15586143 5'-DMTr-dG(iBu)-Methyl phosphonamidite

5'-DMTr-dG(iBu)-Methyl phosphonamidite

Cat. No.: B15586143
M. Wt: 784.9 g/mol
InChI Key: VJGRTTBMQFZSFY-PALWVQLQSA-N
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Description

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a useful research compound. Its molecular formula is C42H53N6O7P and its molecular weight is 784.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H53N6O7P

Molecular Weight

784.9 g/mol

IUPAC Name

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1

InChI Key

VJGRTTBMQFZSFY-PALWVQLQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the chemical synthesis of oligonucleotides. Its unique structure allows for the incorporation of methyl phosphonate (B1237965) linkages into the nucleic acid backbone. These modified linkages are charge-neutral and exhibit enhanced resistance to nuclease degradation, making them highly valuable in the development of therapeutic and diagnostic oligonucleotides. This guide provides a comprehensive overview of its properties, synthesis, and application.

Core Properties and Specifications

This compound is a chemically modified deoxyguanosine nucleoside. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (iBu) group, and the 3'-hydroxyl group is modified with a methyl phosphonamidite moiety.

PropertyValue
Chemical Formula C42H53N6O7P
Molecular Weight 784.9 g/mol
CAS Number 115131-08-3
Appearance White to off-white powder
Purity Typically ≥95%
Solubility Soluble in anhydrous tetrahydrofuran (B95107) (THF) and acetonitrile (B52724)
Storage Conditions -20°C under an inert atmosphere

Role in Oligonucleotide Synthesis

The primary application of this compound is in solid-phase oligonucleotide synthesis to introduce methyl phosphonate internucleotide linkages. This modification enhances the stability of the resulting oligonucleotide against enzymatic degradation.[1] The synthesis follows the standard phosphoramidite chemistry cycle, with specific considerations for the methyl phosphonamidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of Phosphonamidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Elongated Chain

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides containing methyl phosphonate linkages can be performed on an automated DNA synthesizer using a modified phosphoramidite protocol.

1. Preparation of Reagents:

  • This compound: Dissolve in anhydrous tetrahydrofuran (THF) to the desired concentration (typically 0.1 M).[1] Note that other methyl phosphonamidites, such as those for dA, dC, and dT, are typically dissolved in anhydrous acetonitrile.[1]

  • Activator: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is recommended.[2] For larger-scale synthesis, 4,5-dicyanoimidazole (B129182) (DCI) can be used.[2]

  • Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solution: A two-part solution of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidizing Solution: 0.02 M iodine in a mixture of THF, pyridine, and water.

2. Synthesis Cycle:

  • Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The this compound solution is co-delivered with the activator solution to the synthesis column. A coupling time of 5-6 minutes is recommended for small-scale synthesis (≤ 1 µmol).[1][3] For standard phosphoramidites, coupling times are typically shorter.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

Quantitative Data on Synthesis:

ParameterValueNotes
Recommended Coupling Time 5-6 minutesFor small-scale synthesis (≤ 1 µmol).[1][3]
Activator Concentration 0.25 M ETT or BTTDCI is an alternative for larger scales.[2]
Expected Coupling Efficiency >98%While a specific value for this phosphonamidite is not cited, high coupling efficiency is crucial. Trityl monitors may understate the actual coupling efficiency.[1]
Cleavage and Deprotection

A one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.[1]

1. Reagents:

2. Protocol:

  • Transfer the solid support from the synthesis column to a sealed vial.

  • Add 0.5 mL of the cleavage solution and incubate at room temperature for 30 minutes.[1]

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.[1]

  • Collect the supernatant and wash the support twice with 0.5 mL of a 1:1 (v/v) mixture of acetonitrile and water.[1]

  • Combine the supernatant and washes.

Purification and Analysis

High-performance liquid chromatography (HPLC) is the preferred method for the purification and analysis of oligonucleotides containing methyl phosphonate linkages.

1. Purification by Reversed-Phase HPLC (RP-HPLC):

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.

  • Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 20 minutes) is typically used. The gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.[4]

  • Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[4]

  • Detection: UV absorbance at 260 nm.

2. Analysis of Purity:

  • The purity of the synthesized oligonucleotide can be assessed by analytical RP-HPLC or ion-exchange HPLC (IE-HPLC). IE-HPLC is particularly useful for resolving oligonucleotides with significant secondary structure.

Signaling Pathways and Logical Relationships

The synthesis of an oligonucleotide using this compound involves a series of logical steps, from the preparation of the phosphonamidite to the final purified product.

Synthesis_Workflow cluster_workflow Oligonucleotide Synthesis Workflow start Start: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite synthesis Solid-Phase Synthesis (Automated Synthesizer) start->synthesis cleavage Cleavage & Deprotection (One-Pot Protocol) synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Quality Control (Analytical HPLC, Mass Spec) purification->analysis final_product Final Product: Purified Methylphosphonate (B1257008) Oligonucleotide analysis->final_product

Figure 2: Workflow for the synthesis of methylphosphonate oligonucleotides.

Conclusion

This compound is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. By following optimized protocols for solid-phase synthesis, cleavage, deprotection, and purification, researchers can successfully incorporate methyl phosphonate linkages into their desired sequences for a wide range of therapeutic and diagnostic applications. Careful attention to reaction conditions, particularly coupling times and deprotection procedures, is critical for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Mechanism of Action of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details its mechanism of action, presents key data, outlines experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction: The Role in Oligonucleotide Synthesis

This compound is a specialized phosphoramidite (B1245037) reagent used in solid-phase oligonucleotide synthesis to introduce deoxyguanosine (dG) nucleotides with a methyl phosphonate (B1237965) backbone modification.[1][2] This modification, where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate (B84403) linkage, confers nuclease resistance to the resulting oligonucleotide. This enhanced stability is a highly desirable trait for therapeutic applications such as antisense oligonucleotides and siRNA, as it prolongs their in vivo half-life.[3]

The molecule itself is characterized by three key features:

  • A 5'-O-Dimethoxytrityl (DMTr) group: This acid-labile protecting group on the 5'-hydroxyl function is essential for the stepwise, controlled addition of nucleotides in the 3' to 5' direction of synthesis. Its removal at the beginning of each synthesis cycle allows for the subsequent coupling reaction.

  • An Isobutyryl (iBu) protecting group on the exocyclic amine of guanine (B1146940): This base-labile group prevents unwanted side reactions at the guanine base during the synthesis cycles.

  • A 3'-Methyl phosphonamidite group: This reactive moiety enables the formation of the internucleotide linkage. The methyl group on the phosphorus atom creates the characteristic methylphosphonate (B1257008) backbone.

Mechanism of Action: The Phosphoramidite Synthesis Cycle

The incorporation of this compound into a growing oligonucleotide chain occurs via the well-established phosphoramidite synthesis cycle. This automated, four-step process is repeated for each nucleotide addition.

The Four Steps of the Synthesis Cycle:
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This step exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activated this compound, in the presence of an activator such as tetrazole, is added to the reaction chamber. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage and releasing the diisopropylamine (B44863) group.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide sequence, a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable P(V) species. For the synthesis of oligonucleotides with a natural phosphodiester backbone, an iodine solution in the presence of water is used. In the case of methylphosphonate linkages, this step is still referred to as oxidation, although it results in a methylphosphonate triester.

This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.

Data Presentation

While specific, publicly available quantitative data for the coupling efficiency of this compound is limited, the phosphoramidite chemistry is known for its high efficiency. The following table summarizes typical performance characteristics. It is important to note that for methyl phosphonamidites, the trityl cation release assay used to monitor coupling efficiency may understate the actual efficiency due to potential differences in the rate of detritylation.[3]

ParameterTypical Value/RangeNotes
Coupling Efficiency >98%Per-step coupling efficiency is critical for the synthesis of long oligonucleotides. Even a small decrease in efficiency significantly impacts the overall yield of the full-length product.
Recommended Coupling Time 5 minutesFor syntheses at 1 µmole scale and below.[3]
Solvent for dG Methyl Phosphonamidite Anhydrous Tetrahydrofuran (B95107) (THF)Unlike other methyl phosphonamidites that can be dissolved in acetonitrile, the guanosine (B1672433) variant requires THF due to solubility differences.[3]
Overall Yield of Full-Length Oligonucleotide Dependent on length and coupling efficiencyThe theoretical yield can be calculated as (Coupling Efficiency)^(Number of couplings). For example, a 20-mer (19 couplings) with a 99% average coupling efficiency would have a theoretical maximum yield of approximately 82.7%.

Experimental Protocols

The following is a generalized protocol for the synthesis and deprotection of oligonucleotides containing methylphosphonate linkages using this compound, adapted from the technical bulletin provided by Glen Research.[3][4]

Synthesis
  • Reagent Preparation:

    • Dissolve the this compound in anhydrous tetrahydrofuran (THF) at the standard monomer concentration recommended by the DNA synthesizer manufacturer.

    • Other standard methyl phosphonamidites (dA, Ac-dC, dT) can be dissolved in anhydrous acetonitrile.[3]

  • Automated Synthesis:

    • Perform the oligonucleotide synthesis on a commercial DNA synthesizer using the manufacturer's standard protocols for cyanoethyl (CE) phosphoramidite chemistry.

    • Set the coupling time for the methyl phosphonamidite monomers to 5 minutes for synthesis scales of 1 µmole and below.[3]

Cleavage and Deprotection (One-Pot Procedure)

This procedure is preferred as it minimizes the cleavage of the base-labile methyl phosphonate backbone.[3][5][6]

  • Column Preparation:

    • Following synthesis, air-dry the solid support within the synthesis column.

    • Carefully open the column and transfer the support to a deprotection vial.

  • Initial Cleavage:

    • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) to the support.

    • Seal the vial and let it stand at room temperature for 30 minutes.

  • Base Deprotection:

    • Add 0.5 mL of ethylenediamine (B42938) to the vial and reseal it.

    • Let the reaction proceed at room temperature for 6 hours.

  • Product Elution:

    • Carefully decant the supernatant into a collection tube.

    • Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution and combine the washes with the supernatant.

  • Neutralization and Desalting:

    • Dilute the combined supernatant and washes to 15 mL with water.

    • Adjust the pH to 7 with a solution of 6M hydrochloric acid in 1:9 acetonitrile/water.

    • Desalt the oligonucleotide using a standard desalting cartridge (e.g., Poly-Pak™ or equivalent).

Purification

For oligonucleotides with a high content of methylphosphonate linkages, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method of purification.

Visualizations

Chemical Structure of this compound

G cluster_guanine Guanine (iBu protected) cluster_deoxyribose Deoxyribose cluster_dmtr 5'-DMTr cluster_phosphonamidite 3'-Methyl Phosphonamidite G G R G->R N-glycosidic bond DMTr DMTr-O R->DMTr 5' P P R->P 3' Me CH3 P->Me N N(iPr)2 P->N

Caption: Structure of this compound.

Oligonucleotide Synthesis Cycle

Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Stable Linkage, Ready for next cycle

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Mechanism of the Coupling Step

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amidite 5'-DMTr-dG(iBu)-Methyl Phosphonamidite ActivatedAmidite Activated Phosphoramidite Amidite->ActivatedAmidite Oligo Support-Bound Oligo (Free 5'-OH) CoupledOligo Elongated Oligo (Phosphite Triester) Oligo->CoupledOligo Activator Activator (e.g., Tetrazole) Activator->ActivatedAmidite ActivatedAmidite->CoupledOligo Nucleophilic Attack

Caption: The coupling reaction in phosphoramidite synthesis.

Experimental Workflow for Methylphosphonate Oligonucleotide Synthesis

start Start synthesis Automated Solid-Phase Synthesis (5 min coupling for Me-phosphonamidites) start->synthesis deprotection One-Pot Cleavage and Deprotection (Ammonium Hydroxide/Ethylenediamine) synthesis->deprotection purification RP-HPLC Purification deprotection->purification analysis Quality Control (e.g., Mass Spectrometry) purification->analysis end Final Product analysis->end

References

The Isobutyryl Group: A Linchpin in Guanosine Protection for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the precise world of synthetic oligonucleotides, the success of multi-step solid-phase synthesis hinges on the strategic use of protecting groups. For guanosine (B1672433), the most electronically complex of the canonical nucleobases, the choice of a protecting group for its exocyclic amine (N²) is critical to preventing unwanted side reactions and ensuring high-yield, high-fidelity synthesis. The isobutyryl (iBu) group has long been a workhorse in this role, offering a balance of stability during chain assembly and efficient removal during final deprotection. This technical guide provides a comprehensive overview of the role of the isobutyryl protecting group in guanosine chemistry, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in the field.

The Role and Rationale for the Isobutyryl Protecting Group

The primary function of the isobutyryl group on the N² position of 2'-deoxyguanosine (B1662781) (dG) is to prevent reactions at this nucleophilic site during the various steps of phosphoramidite-based oligonucleotide synthesis.[1] Unprotected guanine (B1146940) can undergo a number of deleterious side reactions, including phosphitylation at the O⁶ position and reactions at the exocyclic amine during the coupling and capping steps.[2][3]

The iBu group provides robust protection under the acidic conditions of detritylation and the oxidative conditions of the phosphite (B83602) triester oxidation step.[4] Its relative stability is a key attribute, ensuring the integrity of the guanine base throughout the iterative cycles of oligonucleotide chain elongation. However, this stability also means that its removal is the rate-determining step in standard deprotection protocols.[5]

Synthesis of N²-Isobutyryl-2'-deoxyguanosine (iBu-dG) Phosphoramidite (B1245037)

The journey of incorporating an iBu-protected guanosine into an oligonucleotide begins with the synthesis of the corresponding phosphoramidite building block. This multi-step process involves the protection of the guanosine nucleoside at various positions to ensure regioselective reactions.

Quantitative Data on Phosphoramidite Synthesis

The following table summarizes key quantitative parameters for the synthesis of a representative iBu-protected guanosine phosphoramidite, 5'-O-DMT-N²-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

ParameterValueConditions/NotesReference
Phosphitylation Reaction Time 1.5 hoursUsing 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[6]
Isolated Yield of Phosphoramidite 86%After chromatographic purification.[6]
Experimental Protocol: Synthesis of iBu-dG Phosphoramidite

This protocol outlines the key steps for the synthesis of 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

Step 1: Transient Protection and Acylation of 2'-deoxyguanosine

  • Co-evaporate 2'-deoxyguanosine with anhydrous pyridine (B92270) to remove residual water.

  • Dissolve the residue in anhydrous pyridine and add trimethylsilyl (B98337) chloride (TMS-Cl). Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). This transiently protects the hydroxyl groups.

  • Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation of the N² position is complete.

  • Quench the reaction with water, then add ammonia (B1221849) solution and stir at room temperature to remove the silyl (B83357) protecting groups.

  • Purify the resulting N²-isobutyryl-2'-deoxyguanosine by silica (B1680970) gel column chromatography.

Step 2: 5'-O-Dimethoxytritylation (DMT Protection)

  • Dissolve the purified N²-isobutyryl-2'-deoxyguanosine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature until the reaction is complete.

  • Quench the reaction with methanol (B129727) and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine.

Step 3: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature for approximately 1.5 hours.[6]

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final phosphoramidite product.

phosphoramidite_synthesis dG 2'-deoxyguanosine transient_protection Transient Protection (TMS-Cl) dG->transient_protection acylation Acylation (Isobutyric Anhydride) transient_protection->acylation desilylation Desilylation (Ammonia) acylation->desilylation iBu_dG N²-iBu-dG desilylation->iBu_dG dmt_protection 5'-DMT Protection (DMT-Cl) iBu_dG->dmt_protection dmt_iBu_dG 5'-DMT-N²-iBu-dG dmt_protection->dmt_iBu_dG phosphitylation 3'-Phosphitylation dmt_iBu_dG->phosphitylation phosphoramidite iBu-dG Phosphoramidite phosphitylation->phosphoramidite

Caption: Synthesis workflow for iBu-dG phosphoramidite.

Solid-Phase Oligonucleotide Synthesis with iBu-dG

The iBu-dG phosphoramidite is a key reagent in the automated solid-phase synthesis of oligonucleotides. The synthesis cycle is a series of repeated steps that sequentially add nucleosides to the growing DNA or RNA chain.

Quantitative Data on Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.

ParameterValueConditions/NotesReference
Average Stepwise Coupling Yield >99%Using standard phosphoramidite chemistry.[6]
Coupling Time (Standard Bases) ~30 secondsWith a 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator.[7]
Experimental Protocol: Automated Solid-Phase Synthesis Cycle

The following protocol describes a standard cycle for the addition of one iBu-dG nucleotide to a growing oligonucleotide chain on a solid support.

Step 1: Detritylation

  • Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.[4][8]

  • Procedure: The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with the acidic solution for approximately 110 seconds.[8] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

  • Reagents: iBu-dG phosphoramidite (as a 100 mM solution in dry acetonitrile) and an activator such as 5-(ethylthio)-1H-tetrazole (ETT) (as a 250 mM solution in dry acetonitrile).[8]

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound chain then attacks the phosphorus atom, forming a phosphite triester linkage. The coupling time is typically around 60 seconds.[8]

Step 3: Capping

  • Reagents: Capping Mix A (acetic anhydride) and Capping Mix B (N-methylimidazole).[7]

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would lead to deletion mutations.

Step 4: Oxidation

  • Reagent: 0.02 M or 0.1 M Iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester.

synthesis_cycle detritylation Detritylation (Acid) coupling Coupling (Phosphoramidite + Activator) detritylation->coupling Exposes 5'-OH capping Capping (Acetic Anhydride) coupling->capping Forms phosphite triester oxidation Oxidation (Iodine) capping->oxidation Blocks unreacted 5'-OH oxidation->detritylation Stabilizes backbone

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection of the Isobutyryl Group

Following the completion of chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The removal of the iBu group from guanosine is a critical step that requires careful optimization to ensure complete deprotection without degrading the oligonucleotide.

Quantitative Data on Deprotection

The conditions for deprotection vary depending on the presence of other sensitive modifications in the oligonucleotide.

Deprotection MethodReagentTemperature (°C)TimeNotesReference
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521)5512-16 hoursStandard for unmodified DNA.[2]
UltraFast AMA (1:1 Ammonium Hydroxide/Aqueous Methylamine)655-10 minutesRequires acetyl-protected dC to avoid side reactions.[9][10]
UltraFast AMA5510 minutes[9]
UltraFast AMA3730 minutes[9]
UltraFast AMARoom Temperature120 minutes[9]
Experimental Protocol: Cleavage and Deprotection

Standard Deprotection:

  • The solid support is treated with concentrated ammonium hydroxide at room temperature for 1 hour to cleave the oligonucleotide from the support.

  • The resulting solution containing the partially protected oligonucleotide is heated at 55°C for 12-16 hours to remove the base-protecting groups, including the iBu group from guanosine.[2]

UltraFast Deprotection:

  • The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) at room temperature for 5 minutes to cleave the oligonucleotide.[9]

  • The solution is then heated at 65°C for 5-10 minutes to complete the deprotection of the bases.[9][10]

deprotection_workflow start Oligonucleotide on Solid Support (Fully Protected) cleavage Cleavage from Support (e.g., Ammonium Hydroxide) start->cleavage base_deprotection Base Deprotection (e.g., Heat with NH4OH or AMA) cleavage->base_deprotection Removes phosphate protection final_product Purified Oligonucleotide (Deprotected) base_deprotection->final_product Removes iBu, Bz, etc.

Caption: General workflow for oligonucleotide cleavage and deprotection.

Potential Side Reactions and Mitigation Strategies

While the iBu group is generally robust, certain side reactions involving guanosine can occur during oligonucleotide synthesis.

  • Depurination: Under the acidic conditions of the detritylation step, the N-glycosidic bond of purines can be cleaved, leading to an abasic site. N²-isobutyryl-deoxyguanosine is significantly more stable to acid-catalyzed depurination than N⁶-benzoyl-deoxyadenosine.[4] Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can further minimize this side reaction.[4]

  • GG Dimer Addition: Acidic activators can cause a small amount of detritylation of the incoming dG phosphoramidite during the coupling step. This can lead to the formation and incorporation of a GG dimer. Using activators with a higher pKa, such as DCI, can reduce the likelihood of this side reaction.[4]

  • Modification at O⁶: During the coupling step, the incoming phosphoramidite can react at the O⁶ position of an unprotected guanine. The iBu group at the N² position helps to electronically deactivate the O⁶ position, reducing the incidence of this side reaction. For particularly sensitive syntheses, additional protection at the O⁶ position can be employed.[3]

Conclusion

The isobutyryl protecting group for guanosine remains a cornerstone of routine oligonucleotide synthesis. Its stability during the synthesis cycle ensures the integrity of the guanine base, contributing to high coupling efficiencies and overall yield. While its removal is the rate-determining step in standard deprotection, the development of faster deprotection protocols, such as those using AMA, has significantly reduced processing times. A thorough understanding of the chemistry of the iBu group, including its application in phosphoramidite synthesis and the nuances of its removal, is essential for researchers and professionals aiming to produce high-quality synthetic oligonucleotides for therapeutic and diagnostic applications. The protocols and data presented in this guide provide a solid foundation for the successful implementation of iBu-protected guanosine in oligonucleotide synthesis workflows.

References

An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-(4,4'-Dimethoxytrityl)-N²-isobutyryl-2'-deoxyguanosine-3'-O-(methyl)(N,N-diisopropylamino)phosphonamidite, commonly referred to as 5'-DMTr-dG(iBu)-Methyl phosphonamidite, is a critical building block in the chemical synthesis of oligonucleotides.[1][2] This specialized phosphoramidite (B1245037) is instrumental in the introduction of methyl phosphonate (B1237965) modifications into DNA and RNA sequences.[1][2] The presence of the methyl phosphonate linkage, which replaces the naturally occurring phosphodiester bond, confers nuclease resistance to the resulting oligonucleotide, a highly desirable property for therapeutic and diagnostic applications.[1][3] This technical guide provides a comprehensive overview of the properties, synthesis, and utilization of this essential reagent.

Core Properties

The fundamental characteristics of this compound are summarized below, providing a clear reference for its use in oligonucleotide synthesis.

PropertyValueReference
Molecular Formula C₄₂H₅₃N₆O₇P[2]
Molecular Weight 784.88 g/mol [4][5]
CAS Number 115131-08-3[2]
Appearance Solid[5]
Purity (HPLC) ≥90.7% - ≥95.0%[5][6]
Solubility Acetonitrile, Tetrahydrofuran (THF)[1][3]
Storage -20°C[2]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Technique Data Reference
³¹P NMR The phosphorus-31 NMR spectrum of a related iBu-dG phosphoramidite shows characteristic peaks for the P(III) center as a mixture of two diastereomers around 150 ppm. P(V) impurities are typically observed between -25 and 99 ppm.[7]
Mass Spectrometry The experimentally determined mass is consistent with the calculated theoretical mass.[6][7]

Chemical Structure and Synthesis Pathway

The synthesis of this compound is a multi-step process designed to protect reactive functional groups and introduce the phosphoramidite moiety.

G dG Deoxyguanosine DMTr_dG 5'-O-DMTr-deoxyguanosine dG->DMTr_dG DMTr-Cl, Pyridine (B92270) DMTr_dG_iBu 5'-O-DMTr-N²-isobutyryl-deoxyguanosine DMTr_dG->DMTr_dG_iBu Isobutyryl Chloride final_product This compound DMTr_dG_iBu->final_product Methyl-N,N-diisopropylamino-chlorophosphine

Figure 1: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound

The synthesis involves three key steps:

  • 5'-Hydroxyl Protection: Deoxyguanosine is reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine to selectively protect the 5'-hydroxyl group.[1]

  • N²-Amino Group Protection: The exocyclic amino group of the guanine (B1146940) base is then protected using isobutyryl chloride.[1]

  • Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with methyl-N,N-diisopropylamino-chlorophosphine to introduce the reactive methyl phosphonamidite moiety.[1]

Application in Oligonucleotide Synthesis

This compound is a key reagent in solid-phase oligonucleotide synthesis for creating methyl phosphonate linkages.[1][3] The synthesis cycle is an automated process involving a series of chemical reactions.

G start Start with solid support-bound nucleoside detritylation 1. Detritylation: Removal of 5'-DMTr group start->detritylation coupling 2. Coupling: Addition of this compound detritylation->coupling capping 3. Capping: Acetylation of unreacted 5'-hydroxyls coupling->capping oxidation 4. Oxidation: Conversion of P(III) to P(V) capping->oxidation repeat Repeat cycle for desired length oxidation->repeat repeat->detritylation Next cycle cleavage_deprotection 5. Cleavage and Deprotection repeat->cleavage_deprotection Final cycle

Figure 2: Workflow of solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis with Methyl Phosphonamidites

A typical synthesis cycle using a DNA synthesizer involves the following steps:[3][8]

  • Detritylation: The 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid, typically trichloroacetic acid in dichloromethane.

  • Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer reaction time of about 5 minutes is recommended for methyl phosphonamidites to ensure high coupling efficiency.[3] Due to the sensitivity of methyl phosphonamidites to moisture, anhydrous conditions are crucial for achieving high coupling efficiencies.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection of Methylphosphonate Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. A specialized one-pot procedure is often employed for oligonucleotides containing base-labile methyl phosphonate linkages.[3]

Experimental Protocol: One-Pot Cleavage and Deprotection

This protocol is designed to minimize degradation of the methyl phosphonate backbone:[3]

  • The solid support is first treated with a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) for 30 minutes at room temperature.

  • Ethylenediamine is then added, and the reaction is allowed to proceed for an additional 6 hours at room temperature.

  • The supernatant containing the deprotected oligonucleotide is collected, and the support is washed.

  • The combined solutions are diluted and neutralized to prepare the crude oligonucleotide for purification.[3]

Conclusion

This compound is an indispensable reagent for the synthesis of nuclease-resistant oligonucleotides. Its carefully designed structure with appropriate protecting groups allows for its efficient incorporation into growing DNA or RNA chains via automated solid-phase synthesis. Understanding the specific properties and optimized protocols for its use, particularly with regards to anhydrous coupling conditions and specialized deprotection procedures, is paramount for the successful synthesis of high-quality methylphosphonate-modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

Technical Guide: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the synthesis of modified oligonucleotides. Its primary application lies in the introduction of methyl phosphonate (B1237965) linkages into DNA sequences, a modification that confers enhanced nuclease resistance, a desirable trait for therapeutic and diagnostic oligonucleotides.

Core Compound Specifications

The molecular formula and weight of this compound are fundamental parameters for researchers working with this reagent. This data is essential for calculating molar equivalents in synthesis reactions and for mass spectrometry analysis of the final oligonucleotide product.

PropertyValue
Molecular Weight 784.88 g/mol [1][2]
Molecular Formula C₄₂H₅₃N₆O₇P[1][2][3]

Introduction to Methyl Phosphonate Oligonucleotides

Oligonucleotides containing methyl phosphonate linkages are of significant interest in the fields of antisense therapy and diagnostics. The replacement of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group renders the linkage uncharged and significantly more resistant to degradation by cellular nucleases.[4] This increased stability prolongs the half-life of the oligonucleotide in biological systems, enhancing its therapeutic potential. This compound is a key reagent for incorporating these nuclease-resistant linkages into synthetic DNA strands.[5]

Experimental Protocols: Solid-Phase Synthesis of Methyl Phosphonate Oligonucleotides

The synthesis of oligonucleotides using methyl phosphonamidites is readily achievable on automated DNA synthesizers, generally following standard phosphoramidite (B1245037) chemistry protocols with some key modifications, particularly in the deprotection steps.[4]

Reagent Preparation

Due to solubility differences, it is crucial to dissolve the methyl phosphonamidites in the appropriate anhydrous solvent at the standard concentration used for synthesis. For this compound, anhydrous tetrahydrofuran (B95107) (THF) is the recommended solvent. Other methyl phosphonamidites, such as those for dA, Ac-dC, and dT, are typically dissolved in anhydrous acetonitrile.[4]

Automated Solid-Phase Synthesis Cycle

The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis, which is applicable when using this compound.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of DMTr group) Coupling 2. Coupling (5'-DMTr-dG(iBu)-Methyl phosphonamidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms Methylphosphonate (B1257008) Linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequence elongation Oxidation->Detritylation Stabilizes linkage Ready for next cycle

Caption: Automated solid-phase synthesis cycle for incorporating methyl phosphonate linkages.

  • Detritylation: The 5'-Dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside, typically with an acid like trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time of at least 5-6 minutes is advised for syntheses up to 1 µmole to ensure high coupling efficiency.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole. This step is crucial to prevent the formation of failure sequences (n-1 mers).

  • Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage. This is typically achieved using an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.

Cleavage and Deprotection

Methyl phosphonate linkages are more susceptible to base-induced cleavage than standard phosphodiester bonds. Therefore, a specialized one-pot deprotection procedure is recommended to preserve the integrity of the oligonucleotide backbone.[4]

Detailed Protocol:

  • Following synthesis, the solid support is air-dried and transferred to a deprotection vial.

  • A solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) is added to the support (0.5 mL for a 1 µmole synthesis), and the vial is sealed and left at room temperature for 30 minutes. This step primarily cleaves the oligonucleotide from the solid support.

  • Ethylenediamine (0.5 mL for a 1 µmole synthesis) is then added to the same vial, which is resealed and incubated at room temperature for an additional 6 hours. This step removes the isobutyryl (iBu) protecting group from the guanine (B1146940) base.

  • The supernatant containing the cleaved and deprotected oligonucleotide is collected, and the support is washed twice with a 1:1 acetonitrile/water solution.

  • The collected supernatant and washes are combined and can then be prepared for purification, typically by desalting or chromatography.

Application in Drug Development: Targeting Signaling Pathways

Oligonucleotides containing methyl phosphonate modifications are valuable tools in drug development, particularly as antisense oligonucleotides (ASOs). ASOs are designed to bind to specific mRNA targets through Watson-Crick base pairing, thereby inhibiting the translation of a disease-causing protein. The enhanced nuclease resistance of methyl phosphonate ASOs makes them more effective in a cellular environment.

The diagram below illustrates a hypothetical scenario where a methyl phosphonate-modified ASO is used to downregulate the expression of a key protein in a cancer-related signaling pathway.

Signaling_Pathway_Targeting cluster_cell Cellular Environment GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription & Translation (Oncogene) ERK->Transcription Activates mRNA Oncogene mRNA Transcription->mRNA Produces Proliferation Cell Proliferation & Survival ASO Methylphosphonate ASO (dG(iBu)-Me loaded) ASO->mRNA Binds & Blocks Translation mRNA->Proliferation Leads to

Caption: Conceptual diagram of an antisense oligonucleotide targeting an oncogenic signaling pathway.

In this model, the methyl phosphonate ASO, synthesized using building blocks like this compound, specifically targets the mRNA of an oncogene. By binding to the mRNA, the ASO prevents the ribosome from translating it into a functional protein, thereby interrupting the signaling cascade that leads to uncontrolled cell proliferation. The nuclease resistance of the ASO ensures its stability and sustained therapeutic effect.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of methyl phosphonamidites, key building blocks in the synthesis of modified oligonucleotides. Understanding their solubility and stability is paramount for optimizing synthetic protocols, ensuring high-yield and high-purity production of therapeutic and research-grade oligonucleotides.

Core Concepts: Solubility and Stability

Methyl phosphonamidites are trivalent phosphorus compounds used in solid-phase oligonucleotide synthesis to create methylphosphonate (B1257008) linkages, which are of interest due to their neutral charge and nuclease resistance.[1] The solubility of these reagents in organic solvents dictates their performance in automated synthesizers, while their inherent instability necessitates careful handling and storage to prevent degradation that can lead to impurities and reduced coupling efficiency.

Factors Influencing Solubility

The solubility of methyl phosphonamidites is primarily influenced by:

  • The Nucleobase: The specific purine (B94841) or pyrimidine (B1678525) base (Adenine, Guanine, Cytosine, or Thymine) significantly affects the molecule's polarity and, consequently, its solubility in different organic solvents.

  • Protecting Groups: The various protecting groups on the nucleobase, the 5'-hydroxyl, and the phosphoramidite (B1245037) moiety itself contribute to the overall lipophilicity of the molecule.

  • Solvent Polarity: The choice of solvent is critical. Acetonitrile is a common solvent for most phosphoramidites, but for certain bases, like guanosine, a different solvent such as tetrahydrofuran (B95107) is required to achieve the desired concentration for synthesis.[1]

Factors Influencing Stability

Methyl phosphonamidites are susceptible to degradation through several pathways, with the main factors being:

  • Hydrolysis: Exposure to water, even in trace amounts, leads to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate, which is an inactive species in the coupling reaction. This is a primary degradation pathway.

  • Oxidation: The phosphorus (III) center is readily oxidized to phosphorus (V) upon exposure to air, rendering the phosphoramidite inactive for the coupling step.

  • Acid Sensitivity: Phosphoramidites are highly sensitive to acidic conditions, which can lead to rapid degradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation pathways. While some phosphoramidites show good thermal stability, others can undergo exothermic decomposition.[2]

  • Base-Labile Linkages: The resulting methylphosphonate internucleotide linkage is more susceptible to cleavage under basic conditions than the native phosphodiester bond.[1]

Quantitative Data

Quantitative data on the solubility and stability of methyl phosphonamidites is not extensively available in the public domain. The provided tables summarize the available qualitative and limited quantitative information. Researchers are encouraged to determine these parameters empirically for their specific reagents and conditions using the protocols outlined in Section 4.

Solubility of Methyl Phosphonamidites
Methyl PhosphonamiditeRecommended Solvent for SynthesisQualitative Solubility
dA-MethylphosphonamiditeAnhydrous AcetonitrileSoluble at standard concentrations for synthesis.
Ac-dC-MethylphosphonamiditeAnhydrous AcetonitrileSoluble at standard concentrations for synthesis.
dG-MethylphosphonamiditeAnhydrous TetrahydrofuranPoorly soluble in acetonitrile, requiring THF for dissolution at standard synthesis concentrations.[1]
dT-MethylphosphonamiditeAnhydrous AcetonitrileSoluble at standard concentrations for synthesis.

Note: "Standard concentrations for synthesis" typically range from 0.05 M to 0.1 M.[3]

Stability of Methyl Phosphonamidites
CompoundConditionParameterValue
Thymidine-3'-O-(N,N-diisopropylamino)phosphite95% aqueous acetonitrile, 25 °CHalf-life200 hours
dG-phosphoramidites (general)In solution with trace waterStability OrderdG << dA < dC, dT
dG-MethylphosphonamiditeIn solution (Acetonitrile or THF)Solution Stability~24 hours

Note: The stability of dG phosphoramidites is significantly lower than other bases due to autocatalytic hydrolysis. The rate of degradation is second order with respect to the dG phosphoramidite concentration.[4][5][6]

Degradation Pathways and Quality Control Workflow

The primary degradation pathways for methyl phosphonamidites are hydrolysis and oxidation. Understanding these pathways is crucial for implementing effective quality control measures.

Degradation Mechanisms

DegradationPathways Methyl_Phosphonamidite Methyl Phosphonamidite (Active, P(III)) H_Phosphonate H-Phosphonate (Inactive) Methyl_Phosphonamidite->H_Phosphonate Hydrolysis (H₂O) Oxidized_Phosphoramidate Oxidized Phosphoramidate (Inactive, P(V)) Methyl_Phosphonamidite->Oxidized_Phosphoramidate Oxidation (O₂)

Degradation of Methyl Phosphonamidites.
Quality Control Workflow

A robust quality control workflow is essential to ensure the purity and integrity of methyl phosphonamidites prior to and during oligonucleotide synthesis.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Synthesis & In-Process Control raw_material Raw Methyl Phosphonamidite Certificate of Analysis Review purity_analysis Purity Analysis HPLC (RP and/or NP) 31P NMR raw_material->purity_analysis identity_verification Identity Verification Mass Spectrometry 1H NMR raw_material->identity_verification water_content Water Content Karl Fischer Titration raw_material->water_content pass_fail Pass/Fail purity_analysis->pass_fail identity_verification->pass_fail water_content->pass_fail synthesis Oligonucleotide Synthesis Monitor Coupling Efficiency pass_fail->synthesis Pass in_process_qc In-Process QC Trityl Cation Assay synthesis->in_process_qc

References

An In-depth Technical Guide to Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methylphosphonate (B1257008) oligonucleotides (MPOs), a significant class of nucleic acid analogs. We will delve into their core characteristics, synthesis, mechanisms of action, and applications, with a focus on the technical details relevant to researchers in the field of oligonucleotide therapeutics.

Introduction to Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are synthetic analogs of DNA and RNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group.[1][2][3] This modification renders the internucleotide linkage uncharged, or neutral, which imparts several unique and therapeutically relevant properties.[1][3] First proposed by Miller and Tso, MPOs were among the earliest nuclease-resistant oligonucleotide analogs developed for antisense applications.[2] Their electrically neutral backbone was designed to enhance cellular uptake and protect the oligonucleotide from degradation by cellular nucleases.[1][2]

Structure and Properties of Methylphosphonate Oligonucleotides

The defining feature of MPOs is the replacement of a charged phosphodiester linkage with a non-ionic methylphosphonate group. This fundamental change in the backbone chemistry has profound implications for the physical and biological properties of the oligonucleotide.

Chirality

The substitution of a methyl group for a non-bridging oxygen atom at the phosphorus center introduces a chiral center.[1] Consequently, an MPO with 'n' methylphosphonate linkages will exist as a mixture of 2^n diastereomers (Rp and Sp configurations).[4] This stereoisomerism can significantly impact the hybridization properties and biological activity of MPOs.[1] Research has shown that oligonucleotides with a defined Rp chirality at the methylphosphonate linkage generally exhibit higher thermal stability (Tm) when hybridized to complementary DNA or RNA strands compared to their Sp counterparts or racemic mixtures.[1]

Nuclease Resistance

One of the most significant advantages of MPOs is their exceptional resistance to degradation by cellular nucleases.[2][3] The absence of the negatively charged phosphodiester backbone, a key recognition element for many nucleases, makes MPOs highly stable in biological fluids and within cells.[3] This property is crucial for their potential therapeutic applications, as it can prolong their half-life in vivo.

Hybridization and Thermal Stability (Tm)

The hybridization of MPOs to their target nucleic acid sequences is fundamental to their mechanism of action. The thermal stability of the resulting duplex is a critical parameter and is typically characterized by the melting temperature (Tm). The Tm of MPO duplexes is influenced by several factors, including the stereochemistry of the methylphosphonate linkages, the sequence composition, and the nature of the target strand (DNA or RNA).

Oligonucleotide TypeTargetTm (°C)Notes
Phosphodiester (15-mer)RNA60.8Control
Racemic all-methylphosphonate (15-mer)RNA34.3Significant destabilization
Alternating Racemic MP/PhosphodiesterRNA40.6Partial destabilization
Alternating Rp-chiral MP/PhosphodiesterRNA55.1Stability comparable to control

This table summarizes representative melting temperature data. Actual values will vary based on sequence, length, and experimental conditions.

Synthesis of Methylphosphonate Oligonucleotides

MPOs are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA and RNA synthesis.[3][5] The key difference lies in the use of nucleoside methylphosphonamidite monomers.

Automated Solid-Phase Synthesis Workflow

The synthesis cycle for incorporating a methylphosphonate linkage can be summarized as follows:

  • D detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

  • Coupling: Activation of the nucleoside methylphosphonamidite monomer and its coupling to the 5'-hydroxyl group of the preceding nucleotide.

  • Oxidation: Conversion of the P(III) methylphosphonite triester to the more stable P(V) methylphosphonate.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

This cycle is repeated for each subsequent nucleotide addition.

Automated Methylphosphonate Oligonucleotide Synthesis cluster_synthesis_cycle Synthesis Cycle Detritylation 1. Detritylation Coupling 2. Coupling (Methylphosphonamidite) Detritylation->Coupling Add Monomer Oxidation 3. Oxidation Coupling->Oxidation Capping 4. Capping Oxidation->Capping Capping->Detritylation Next Cycle End Full-Length Oligonucleotide Capping->End Final Cycle Start Start (Solid Support) Start->Detritylation

Caption: Automated synthesis cycle for methylphosphonate oligonucleotides.

Deprotection and Purification

Following synthesis, the MPO is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed. The crude product is then typically purified by high-performance liquid chromatography (HPLC).

Mechanism of Action: Antisense Inhibition

MPOs primarily function as antisense agents.[3] They are designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing. This binding event can inhibit gene expression through several mechanisms.

Steric Blockade

By binding to the target mRNA, MPOs can physically obstruct the cellular machinery involved in protein synthesis (translation). This steric hindrance can prevent the binding of ribosomes to the mRNA, thereby blocking the synthesis of the encoded protein. They can also interfere with mRNA splicing by binding to splice sites.[6]

Antisense Mechanism of Methylphosphonate Oligonucleotides cluster_cellular_processes Cellular Processes cluster_inhibition Inhibition mRNA Target mRNA Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein Translates MPO Methylphosphonate Oligonucleotide MPO->mRNA Block->Ribosome

Caption: Steric blockade of translation by a methylphosphonate oligonucleotide.

RNase H-Independent Mechanism

Unlike some other antisense oligonucleotides like phosphorothioates, MPOs are generally not substrates for RNase H.[7] RNase H is a cellular enzyme that cleaves the RNA strand of a DNA:RNA hybrid. Therefore, the primary antisense mechanism of MPOs is through an RNase H-independent, steric-blocking mechanism.

Cellular Uptake and Delivery

The uncharged nature of the MPO backbone was initially hypothesized to facilitate passive diffusion across cell membranes. However, studies have shown that the cellular uptake of MPOs is a complex process that is not fully understood and appears to occur primarily through endocytosis.[8] The efficiency of uptake can be a limiting factor for their in vivo efficacy. To address this, various delivery strategies, such as encapsulation in liposomes, have been explored to enhance the intracellular delivery of MPOs.

Experimental Protocols

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of an MPO:target duplex.

General Protocol:

  • Sample Preparation: Anneal equimolar concentrations of the MPO and its complementary DNA or RNA target in a suitable buffer (e.g., phosphate-buffered saline).

  • Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).

  • Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.

Melting Temperature Analysis Workflow cluster_workflow Tm Analysis Workflow Sample_Prep 1. Sample Preparation (MPO + Target) Spectro 2. UV-Vis Spectrophotometer Sample_Prep->Spectro Heating 3. Gradual Heating Spectro->Heating Data_Acq 4. Absorbance Measurement Heating->Data_Acq Analysis 5. Tm Determination Data_Acq->Analysis

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of phosphoramidite (B1245037) chemistry, the gold standard for automated solid-phase oligonucleotide synthesis. We will delve into the core chemical reactions, the critical role of protecting groups, the reagents involved in the synthesis cycle, and post-synthesis processing. This document is intended to serve as a detailed reference for researchers and professionals involved in the synthesis and application of synthetic oligonucleotides.

Fundamental Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry, first introduced by Beaucage and Caruthers in 1981, revolutionized the synthesis of oligonucleotides, enabling the rapid and efficient production of custom DNA and RNA sequences.[1] The process is characterized by a four-step cycle that is repeated to sequentially add nucleotide monomers to a growing chain that is covalently attached to a solid support.[2][] This solid-phase approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.[2]

The key building blocks in this process are nucleoside phosphoramidites, which are derivatives of natural or synthetic nucleosides.[1] To prevent unwanted side reactions, the reactive hydroxyl and exocyclic amino groups of the nucleosides are protected with various chemical moieties.[1][4]

A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, features several key protecting groups:

  • 5'-Hydroxyl Group Protection: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the deoxyribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.[1][5]

  • Phosphite (B83602) Protection: A 2-cyanoethyl group protects the phosphite moiety. This group is stable throughout the synthesis cycle and is removed at the end of the synthesis under mild alkaline conditions.[5]

  • Exocyclic Amino Group Protection: The exocyclic amino groups of adenine (B156593), guanine, and cytosine are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[6][7] Thymine and uracil (B121893) do not have exocyclic amino groups and therefore do not require this protection.[1]

  • Leaving Group: A diisopropylamino group is attached to the phosphorus atom and acts as a leaving group during the coupling reaction when activated by an azole catalyst.[5]

phosphoramidite_structure cluster_nucleoside Protected 2'-Deoxyadenosine Phosphoramidite cluster_protection Protecting Groups Base Adenine (Bz protected) Sugar Deoxyribose Base->Sugar N-glycosidic bond 5_prime_OH Sugar->5_prime_OH C5' 3_prime_OH Sugar->3_prime_OH C3' Phosphoramidite Phosphoramidite Moiety Phosphoramidite->3_prime_OH DMT DMT Group DMT->5_prime_OH Protects 5'-OH Cyanoethyl 2-Cyanoethyl Group Cyanoethyl->Phosphoramidite Protects Phosphorus Diisopropylamino Diisopropylamino Group Diisopropylamino->Phosphoramidite Leaving Group synthesis_cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate (B84403) backbone (Cycle Repeats) deprotection_workflow Start Completed Synthesis on Solid Support Cleavage Cleavage from Solid Support (e.g., Ammonium Hydroxide) Start->Cleavage Deprotection Removal of Base and Phosphate Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115131-08-3

This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. This document details the properties, synthesis, and applications of this compound, with a focus on its role in creating methylphosphonate (B1257008) linkages in synthetic DNA.

Introduction

This compound is a protected deoxyguanosine nucleoside phosphonamidite. It is specifically designed for incorporation into synthetic oligonucleotides to generate a methylphosphonate backbone modification.[1][2] This modification replaces the naturally occurring anionic phosphodiester linkage with a non-ionic methylphosphonate group. The resulting oligonucleotides exhibit enhanced resistance to nuclease degradation, a crucial property for their use as therapeutic agents, particularly in antisense applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 115131-08-3[1]
Molecular Formula C42H53N6O7P[1]
Molecular Weight 784.9 g/mol [1]
Appearance Solid[3]
Purity ≥95.0%[3]
Storage Conditions -20°C[1]
Solubility Dry acetonitrile (B52724) or tetrahydrofuran (B95107) (THF)[2]

Synthesis of this compound

The synthesis of this phosphonamidite is a multi-step process that involves the strategic protection of reactive functional groups on the deoxyguanosine nucleoside. The general synthetic route is as follows:

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxyguanosine is protected with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' direction of solid-phase oligonucleotide synthesis.[2]

  • Protection of the Exocyclic Amine: The N2 exocyclic amine of the guanine (B1146940) base is protected with an isobutyryl (iBu) group. This prevents unwanted side reactions during the phosphitylation and coupling steps.[2]

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, to introduce the methyl phosphonamidite moiety.

This carefully controlled synthesis ensures the production of a high-purity building block ready for use in automated oligonucleotide synthesizers.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide chain follows the well-established phosphoramidite (B1245037) method on a solid support, typically controlled pore glass (CPG). A standard synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Synthesis Cycle

The following diagram illustrates the workflow of a single coupling cycle in solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle Deblocking Deblocking (Removal of 5'-DMTr) Coupling Coupling (Addition of Phosphonamidite) Deblocking->Coupling Capping Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 1: Automated Oligonucleotide Synthesis Cycle.

Detailed Steps:

  • Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][5]

  • Coupling: The this compound, dissolved in an anhydrous solvent (THF is often preferred for dG phosphonamidites), is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphonamidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] Achieving high coupling efficiency at this step is critical for the synthesis of long, high-purity oligonucleotides.

  • Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

  • Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. For oligonucleotides containing methylphosphonate linkages, a specific deprotection procedure is required to avoid degradation of the base-labile methylphosphonate backbone. A novel one-pot procedure has been developed that involves a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) at room temperature.[7] This method has been shown to be superior to traditional two-step methods, resulting in higher yields of the final product.[7]

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography (HPLC), often with a reversed-phase column.[7] The purity and identity of the final product can be confirmed by techniques such as mass spectrometry.

Application in Antisense Therapy: Targeting the MAPK Signaling Pathway

Oligonucleotides containing methylphosphonate linkages are of significant interest as antisense therapeutic agents. Their neutral backbone allows for better cellular uptake compared to charged phosphodiester oligonucleotides, and their nuclease resistance prolongs their activity in a biological environment.

A notable application of antisense oligonucleotides is in the modulation of signaling pathways involved in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[8][9]

Recent studies have shown that antisense oligonucleotides can be designed to target long non-coding RNAs (lncRNAs) that regulate the expression of key components of the MAPK pathway. For example, an antisense oligonucleotide targeting the lncRNA MALAT1 has been shown to downregulate its expression, leading to a subsequent decrease in the expression of the BRAF kinase, a critical protein in the MAPK pathway.[8][10]

The following diagram illustrates the mechanism of action of a methylphosphonate-modified antisense oligonucleotide targeting the MAPK signaling pathway.

MAPK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Methylphosphonate Antisense Oligonucleotide MALAT1 MALAT1 lncRNA ASO->MALAT1 Binds & Induces Degradation BRAF_mRNA BRAF mRNA MALAT1->BRAF_mRNA Regulates Stability BRAF_Protein BRAF Protein BRAF_mRNA->BRAF_Protein Translation MEK MEK BRAF_Protein->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Antisense Oligonucleotide Targeting the MAPK Pathway.

Conclusion

This compound is a vital reagent for the synthesis of nuclease-resistant oligonucleotides. The methylphosphonate modification it imparts offers significant advantages for the development of antisense therapeutics. A thorough understanding of its properties and the nuances of its use in solid-phase synthesis is essential for the successful production of high-quality modified oligonucleotides for research and clinical applications. The ability to rationally design and synthesize these molecules opens up new avenues for targeting disease-related signaling pathways, as exemplified by the modulation of the MAPK pathway in cancer.

References

An In-depth Technical Guide on 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the characteristics and safe handling of reagents is paramount. This guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key building block in the synthesis of oligonucleotides.

Chemical Identity and Properties

This compound is a protected deoxyguanosine phosphoramidite (B1245037) essential for the automated chemical synthesis of DNA.[1][2] The protecting groups, 5'-dimethoxytrityl (DMTr) and N-isobutyryl (iBu), are crucial for preventing unwanted side reactions during the stepwise assembly of the oligonucleotide chain.[1][3]

PropertyValueReference
CAS Number 115131-08-3[1][4]
Molecular Formula C42H53N6O7P[1][4][5]
Molecular Weight 784.9 g/mol [1][4]
Appearance Solid powder[]
Purity ≥95%[]
Storage -20°C[4][7]
Solubility Soluble in dry acetonitrile (B52724) or tetrahydrofuran (B95107) (THF)[1]

Safety and Handling

Proper handling and storage are critical to ensure the stability of the reagent and the safety of laboratory personnel. The following information is a summary of key safety data.

Hazard Identification: While specific hazard classification data is not readily available, it is recommended to handle this compound with caution, as with all laboratory chemicals.[8] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[9]

First Aid Measures:

  • After inhalation: Move to fresh air.

  • After skin contact: Immediately wash off with soap and plenty of water.[8]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

  • After swallowing: Rinse mouth with water. Do not induce vomiting.[8] In all cases of exposure, it is advised to consult a physician.[8]

Handling and Storage:

  • Handle in a well-ventilated area.[8]

  • Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses.[8][9]

  • Avoid the formation of dust and aerosols.[8]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • The recommended storage temperature is -20°C.[4][7]

Personal Protective Equipment:

  • Eye/face protection: Use safety glasses or chemical safety goggles.[9]

  • Skin protection: Wear compatible chemical-resistant gloves.[9]

  • Respiratory protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if necessary.[9]

Application in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[2][3] This process involves a four-step cycle for the addition of each nucleotide to the growing DNA chain.

Experimental Workflow: The Phosphoramidite Cycle

phosphoramidite_cycle Start Detritylation 1. Detritylation (Removal of DMTr group) Start->Detritylation Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation End Next Cycle Oxidation->End

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Experimental Protocols:

  • Detritylation: The acid-labile 5'-DMTr group is removed from the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.[10] This exposes the 5'-hydroxyl group for the next reaction.

  • Coupling: The this compound is activated with a catalyst, typically tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10] This reaction is rapid, with recommended coupling times of 3-5 minutes.[11]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride (B1165640) and N-methylimidazole.[10] This prevents the formation of deletion-mutant oligonucleotides.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an aqueous iodine solution.[10][12]

Post-Synthesis Deprotection

After the desired oligonucleotide sequence has been synthesized, the protecting groups must be removed, and the oligonucleotide must be cleaved from the solid support.

Logical Relationship: Deprotection and Cleavage

deprotection_cleavage Synthesized_Oligonucleotide Support-Bound Oligonucleotide (with protecting groups) Cleavage_and_Base_Deprotection Cleavage from Support & Removal of Base/Phosphate Protecting Groups Synthesized_Oligonucleotide->Cleavage_and_Base_Deprotection DMTr_Removal Removal of 5'-DMTr Group (if synthesized 'DMT-on') Cleavage_and_Base_Deprotection->DMTr_Removal Purified_Oligonucleotide Purified Oligonucleotide DMTr_Removal->Purified_Oligonucleotide

Caption: The workflow for post-synthesis cleavage and deprotection of the oligonucleotide.

Experimental Protocols:

  • Cleavage and Base Deprotection: The oligonucleotide is typically cleaved from the solid support and the base (including the iBu group on guanine) and phosphate protecting groups are removed by treatment with a basic solution.[13][14] Common reagents for this step include concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[12][14] Deprotection with AMA can be completed in as little as 10 minutes at 65°C.[12]

  • Final DMTr Removal: If the oligonucleotide was synthesized with the final 5'-DMTr group left on for purification purposes (DMT-on), it is removed by treatment with an acidic solution, such as 80% acetic acid.[12]

This guide provides essential information for the safe and effective use of this compound in a research and development setting. For further details, always refer to the specific Safety Data Sheet and technical documentation provided by the manufacturer.

References

Methodological & Application

Application Notes and Protocols for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the chemical synthesis of oligonucleotides.[1][2] Its unique feature is the methyl group attached to the phosphorus atom, which, upon incorporation into an oligonucleotide backbone, forms a methyl phosphonate (B1237965) linkage. This modification renders the internucleotide bond resistant to nuclease degradation, a critical attribute for therapeutic applications such as antisense oligonucleotides.[3][4] The isobutyryl (iBu) protecting group on the guanine (B1146940) base and the 5'-dimethoxytrityl (DMTr) group are standard protecting groups used in phosphoramidite chemistry to ensure sequence-specific synthesis.[2]

This document provides detailed application notes and protocols for the effective use of this compound in automated solid-phase oligonucleotide synthesis.

Key Characteristics and Handling

Proper handling and storage of this compound are crucial for successful oligonucleotide synthesis.

PropertyValue/Recommendation
Molecular Weight 784.88 g/mol
Appearance White to off-white powder
Solvent Anhydrous Tetrahydrofuran (THF)[5]
Storage -20°C under an inert atmosphere (e.g., Argon)
Handling Minimize exposure to moisture and air. Use anhydrous solvents and reagents.

Experimental Protocols

Reagent Preparation

1.1. Phosphoramidite Solution: Dissolve this compound in anhydrous THF to a final concentration of 0.1 M. Due to solubility constraints, THF is the recommended solvent over acetonitrile (B52724) for this specific phosphoramidite.[5] Ensure the solution is used promptly after preparation or stored under an inert atmosphere.

1.2. Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile. ETT is a commonly used activator that provides a good balance of reactivity for phosphoramidite coupling.[6]

1.3. Oxidation Solution: A low-water oxidizing solution is critical to prevent hydrolysis of the unstable methylphosphonite intermediate.[7] Prepare a solution of 0.02 M Iodine in a mixture of THF/Pyridine/Water (90:5:5 v/v/v).

1.4. Capping Solutions:

1.5. Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

Automated Solid-Phase Synthesis Cycle

The following protocol is a general guideline for a standard automated DNA synthesizer. Parameters may need to be optimized based on the specific instrument and scale of synthesis. A reaction time of 5 minutes is recommended for the coupling step for syntheses of 1 µmole and below.[5]

StepReagent/SolventTime (seconds)
1. Deblocking 3% TCA in DCM60
Anhydrous Acetonitrile Wash90
2. Coupling Amidite & Activator300
Anhydrous Acetonitrile Wash90
3. Capping Cap A + Cap B30
Anhydrous Acetonitrile Wash90
4. Oxidation 0.02 M Iodine Solution30
Anhydrous Acetonitrile Wash90

A visual representation of the synthesis cycle is provided below:

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Ends) Coupling->Capping New Base Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Linkage Post_Synthesis_Workflow Start Synthesized Oligo (on solid support) Cleavage Cleavage from Support (Ammonia/Methylamine) Start->Cleavage Deprotection Base Deprotection (Ammonia/Methylamine) Cleavage->Deprotection Drying Drying (Vacuum Concentrator) Deprotection->Drying Purification Purification (e.g., HPLC) Drying->Purification Analysis Quality Control (e.g., Mass Spec) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product Synthesis_Information_Flow Sequence Desired Oligo Sequence (Digital Information) Synthesizer DNA Synthesizer Program Sequence->Synthesizer Input Reagents Phosphoramidites & Reagents (Chemical Building Blocks) Synthesizer->Reagents Controls Delivery Solid_Support Growing Oligonucleotide Chain (on Solid Support) Reagents->Solid_Support Stepwise Addition Final_Oligo Final Oligonucleotide (Chemical Information) Solid_Support->Final_Oligo Cleavage & Deprotection

References

Synthesis of Methylphosphonate Oligonucleotides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs that offer significant advantages for therapeutic and research applications due to their nuclease resistance and ability to modulate gene expression. This document provides a comprehensive overview and detailed protocols for the chemical synthesis, deprotection, and purification of methylphosphonate oligonucleotides. It is intended to serve as a practical guide for researchers in academia and the biotechnology industry.

Introduction

Methylphosphonate oligonucleotides are synthetic analogs of DNA in which one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group.[1] This modification renders the internucleotidic linkage uncharged and resistant to degradation by cellular nucleases, a critical property for in vivo applications.[1][2] The primary mechanism of action for methylphosphonate oligonucleotides is steric hindrance, where they bind to a target mRNA sequence and physically block processes such as translation or splicing, rather than inducing degradation via RNase H.[3][4][5] These properties make them valuable tools for antisense therapy and gene function studies.

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated solid-phase DNA synthesizer using phosphoramidite (B1245037) chemistry, with specific modifications to accommodate the methylphosphonate linkage.[1][6] This protocol outlines the key steps involved in the synthesis, deprotection, and purification of these valuable molecules.

Data Presentation

Table 1: Key Parameters in Methylphosphonate Oligonucleotide Synthesis
ParameterTypical Value/RangeNotes
Synthesis Scale1 - 150 µmolCan be adapted for various research and development needs.[3][7]
Coupling Efficiency> 95%Highly dependent on anhydrous conditions and activator used.[3]
Overall Yield (20-mer)50 - 70%Highly dependent on coupling efficiency; a 1% drop in average coupling efficiency can significantly reduce the final yield.[8]
Purity (Post-HPLC)> 95%Dependent on the efficiency of the purification method.
Deprotection YieldUp to 250% improvement with one-pot methodCompared to traditional two-step deprotection methods.[3][7]

Experimental Protocols

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol is based on standard phosphoramidite chemistry adapted for the incorporation of methylphosphonate linkages on an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Methylphosphonamidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (B52724).

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Capping Solution A: Acetic anhydride/2,6-lutidine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water. Note: A low-water oxidizer (0.25% water) is recommended to minimize hydrolysis of the methylphosphonite intermediate.[3]

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Anhydrous acetonitrile for washing.

Protocol:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the growing chain.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution.

    • The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the liberated trityl cation.

  • Coupling:

    • The methylphosphonamidite monomer and the activator solution are simultaneously delivered to the synthesis column.

    • The coupling reaction, which forms the methylphosphonate linkage, is allowed to proceed for 2-5 minutes. Longer coupling times may be required compared to standard phosphodiester synthesis.

    • The column is washed with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by treating with capping solutions A and B. This prevents the formation of deletion mutants in subsequent cycles.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent methylphosphonate linkage by treating with the low-water iodine solution.

    • The column is washed with anhydrous acetonitrile.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Cleavage

A novel one-pot procedure for the deprotection of methylphosphonate oligonucleotides has been shown to be superior in yield compared to traditional methods.[3][7]

Materials:

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial and incubate for 30 minutes at room temperature.[3][6]

  • Add ethylenediamine to the vial and continue to incubate for 6 hours at room temperature.[3][6]

  • Dilute the reaction mixture with water and neutralize with 50% acetic acid.

  • The crude deprotected oligonucleotide solution is now ready for purification.

Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying methylphosphonate oligonucleotides to a high degree of purity.[][10]

Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the oligonucleotide. The hydrophobic nature of the methylphosphonate backbone often requires a higher concentration of organic solvent for elution compared to natural DNA.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: The collected fractions containing the purified oligonucleotide are desalted using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the ion-pairing agent.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Methylphosphonamidite) Deblocking->Coupling Add Monomer & Activator Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphonate) Capping->Oxidation Oxidation->Deblocking Next Cycle Deprotection Deprotection & Cleavage (One-Pot Method) Oxidation->Deprotection Completed Sequence Purification Purification (RP-HPLC) Deprotection->Purification Analysis Quality Control (Mass Spec, CE) Purification->Analysis

Caption: Automated solid-phase synthesis and downstream processing workflow for methylphosphonate oligonucleotides.

Mechanism of Action: Steric Blockage of Translation

Steric_Block_Mechanism cluster_translation Translation Initiation cluster_inhibition Steric Block by Methylphosphonate Oligonucleotide Ribosome Ribosome mRNA mRNA Protein Protein Synthesis mRNA->Protein Translation Start_Codon AUG MPO Methylphosphonate Oligonucleotide Blocked_mRNA mRNA MPO->Blocked_mRNA Binds to target sequence No_Protein Translation Inhibited Blocked_mRNA->No_Protein Blocked Blocked_Ribosome Ribosome

Caption: Mechanism of action of methylphosphonate oligonucleotides via steric blockage of mRNA translation.

References

Application Note and Protocols for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a crucial building block in the chemical synthesis of oligonucleotides, particularly for therapeutic and diagnostic applications.[1] It is a deoxyguanosine nucleoside derivative where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (iBu) group, and the 3'-hydroxyl group is phosphitylated with a methyl phosphonamidite moiety.[1] The success of oligonucleotide synthesis is critically dependent on the stepwise coupling efficiency, which must exceed 99% per cycle to achieve a high yield of the full-length product, especially for longer sequences.[][3] This document provides a detailed overview of the factors influencing the coupling efficiency of this phosphonamidite, experimental protocols for its use, and troubleshooting guidelines.

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction is a multifactorial issue that directly impacts the yield and purity of the synthesized oligonucleotide.[3] Several key parameters must be carefully controlled to ensure optimal performance.

  • Purity of Reagents: The phosphonamidite itself, as well as all other reagents and solvents, must be of the highest purity.[][3] Trace amounts of water or other nucleophilic impurities in the anhydrous acetonitrile (B52724) solvent can react with the activated phosphonamidite, leading to a significant reduction in coupling efficiency.[][3]

  • Activator Choice and Concentration: The phosphonamidite must be activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] Tetrazole and its derivatives are commonly used activators that protonate the nitrogen of the phosphonamidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.[] The choice of activator can influence the reaction kinetics; more acidic activators can increase the coupling rate but may also lead to undesired side reactions like detritylation.[4] Therefore, optimizing the activator and its concentration is essential for balancing reaction speed and fidelity.[]

  • Coupling Time: The time allowed for the coupling reaction must be sufficient for the reaction to go to completion. Inadequate coupling time is a common cause of incomplete reactions and lower stepwise yields.[3] However, excessively long coupling times can potentially expose the growing chain to side reactions. Typical coupling times are in the range of minutes and should be optimized for the specific synthesizer and sequence.[5]

  • Sequence-Specific Effects: The local sequence context and the potential for secondary structures like hairpins can sterically hinder the 5'-hydroxyl group, reducing its accessibility to the activated phosphonamidite and thereby lowering coupling efficiency.[]

Quantitative Data Summary

While the exact coupling efficiency can vary based on the specific synthesis conditions and equipment, the following table summarizes typical performance data for this compound under optimized conditions. Achieving high stepwise yields is paramount, as a small decrease can drastically reduce the overall yield of the final full-length oligonucleotide.[3]

ParameterTypical Value / ConditionExpected Coupling Efficiency (%)Notes
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile> 99.5%A commonly used, efficient activator.
0.25 - 0.5 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile> 99.5%An effective non-nucleophilic activator, suitable for sterically hindered couplings.[6]
0.45 M 1H-Tetrazole in Acetonitrile> 99.0%The traditional activator; may be less effective for sterically demanding or RNA synthesis.[][6]
Coupling Time 2 - 5 minutes> 99.0%Dependent on the activator, synthesizer, and scale. Longer times may be needed for difficult couplings.[5]
Phosphonamidite Conc. 0.1 M in Anhydrous Acetonitrile> 99.0%Standard concentration for automated synthesis.
Solvent Quality Anhydrous Acetonitrile (<30 ppm H₂O)> 99.0%Water content is a critical parameter for maintaining high coupling efficiency.[3]

Experimental Workflow and Protocols

Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is a cyclical process. Each cycle, which adds one nucleotide to the growing chain, consists of four main chemical steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Add Amidite & Activator Capping 3. Capping (Terminate Failures) Coupling->Capping Cap Unreacted 5'-OH Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Start Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the standard procedure for using this compound on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Automated DNA/RNA synthesizer

Methodology:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M) under an inert atmosphere (e.g., Argon).

    • Install the phosphonamidite solution and other required reagents onto the DNA synthesizer according to the manufacturer's instructions.

    • Ensure all reagent lines are primed and free of moisture.[3]

  • Synthesis Cycle: Program the synthesizer to perform the following steps for each coupling cycle:

    • Step 1: Deblocking (Detritylation): The DMTr group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using the deblocking solution. This step is followed by a thorough wash with acetonitrile.

    • Step 2: Coupling: The prepared this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing chain. Allow a coupling time of 2-5 minutes.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[5] This prevents the formation of deletion mutations in the final product.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[1] This is followed by a wash with acetonitrile to prepare for the next cycle.

  • Post-Synthesis: Once the sequence is complete, the synthesizer performs a final detritylation (optional, depending on the purification strategy) and dries the solid support.

Protocol 2: Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The isobutyryl (iBu) group on guanine requires specific conditions for efficient removal.[1]

Materials:

Methodology:

  • Cleavage from Support:

    • Transfer the CPG support to a screw-cap vial.

    • Add AMA solution to the vial (e.g., 1 mL for a 1 µmol synthesis).

    • Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups.[8]

  • Base Deprotection:

    • The same AMA treatment will also remove the iBu protecting group from the guanine bases. The conditions for iBu removal are generally compatible with other standard base protecting groups (e.g., Bz for dA and dC).

    • For complete deprotection of the iBu group, the AMA treatment at 65°C for 10-15 minutes is sufficient.[8] Alternative, milder conditions involve longer incubation times at lower temperatures (e.g., 8 hours at 55°C with ammonium hydroxide alone).[7]

  • Work-up:

    • After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

    • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water for subsequent purification and analysis (e.g., by HPLC or PAGE).

Overall Experimental Workflow

The entire process from synthesis to the final product can be visualized as a linear workflow.

Experimental_Workflow Prep 1. Reagent Preparation (Dissolve Amidite) Synth 2. Automated Synthesis (Cyclical Assembly) Prep->Synth Cleave 3. Cleavage & Deprotection (AMA Treatment) Synth->Cleave Purify 4. Purification (e.g., HPLC, PAGE) Cleave->Purify Analysis 5. Quality Control (Mass Spec, UV Spec) Purify->Analysis

Caption: A high-level workflow from reagent preparation to final analysis.

References

Application Notes and Protocols for the Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification confers several desirable properties for therapeutic applications, including resistance to nuclease degradation and increased cellular uptake. The synthesis of these molecules involves the use of protecting groups on the nucleobases and the phosphonate (B1237965) linkage, which must be efficiently removed in the final deprotection step to yield the functional oligonucleotide. This document provides detailed application notes and protocols for the deprotection of methylphosphonate oligonucleotides, focusing on a highly efficient one-pot procedure and addressing potential side reactions.

Key Considerations in Methylphosphonate Oligonucleotide Deprotection

The primary challenge in the deprotection of methylphosphonate oligonucleotides is the complete removal of all protecting groups without compromising the integrity of the methylphosphonate backbone or the nucleobases. Common issues include incomplete deprotection, side reactions such as transamination, and backbone cleavage. The choice of deprotection strategy and reagents is therefore critical to maximize the yield and purity of the final product.

Deprotection Methodologies: A Comparative Overview

Historically, two-step deprotection methods have been employed. However, a novel one-pot procedure has been developed that offers significant advantages in terms of yield and simplicity.[1][2][3] This method is now widely adopted and is the focus of these application notes.

ParameterTwo-Step MethodOne-Pot Method
Primary Reagents 1. Concentrated Ammonium (B1175870) Hydroxide2. Ethylenediamine (B42938)1. Dilute Ammonium Hydroxide2. Ethylenediamine
Procedure Sequential treatment with reagentsBrief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine in the same reaction vessel.[1][2][3]
Reported Yield BaselineUp to 250% higher than the two-step method.[1][2][3]
Key Advantages Established procedureHigher yield, simplified workflow, reduced risk of backbone cleavage.[1][2][3][4]

Potential Side Reactions During Deprotection

The use of ethylenediamine (EDA) as a deprotecting agent can lead to side reactions with certain protected nucleobases. Understanding these potential modifications is crucial for optimizing the deprotection protocol and ensuring the purity of the final oligonucleotide.

Protected NucleobaseSide Reaction with EthylenediamineMitigation Strategy
N4-benzoyl-dC (N4-bz-dC) Transamination at the C4 position (up to 15% observed).[1][2][3]Use of more labile protecting groups such as N4-isobutyryl-dC (N4-ibu-dC) or Acetyl-dC (Ac-dC).[3][4][5]
N2-ibu-O6-DPC-dG Displacement reaction at the O6 position.[1][2][3]N/A
N2-ibu-dG Minor displacement reaction.[1][2][3]N/A
N4-ibu-dC, N6-bz-dA, T No significant side reactions observed.[1][2][3]N/A

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol describes a highly efficient one-pot method for the deprotection of methylphosphonate oligonucleotides synthesized on solid support.[1][2][3][4]

Materials:

  • Crude methylphosphonate oligonucleotide synthesized on solid support (e.g., CPG)

  • Ammonium hydroxide (B78521) solution: acetonitrile/ethanol/concentrated ammonium hydroxide (45:45:10 v/v/v)

  • Ethylenediamine (EDA)

  • Deprotection vial

  • Apparatus for drying the support (e.g., vacuum desiccator or air stream)

Procedure:

  • Preparation of the Support:

    • Thoroughly dry the solid support containing the synthesized oligonucleotide in the synthesis column using a stream of inert gas or under vacuum.

    • Transfer the dried support to a clean deprotection vial.

  • Initial Ammonia Treatment:

    • Add 0.5 mL of the ammonium hydroxide solution to the support in the vial.

    • Seal the vial tightly and allow it to stand at room temperature for 30 minutes. This initial step is crucial for the removal of the cyanoethyl protecting groups from the phosphonate backbone.

  • Ethylenediamine Treatment:

    • Carefully add 0.5 mL of ethylenediamine to the same vial.

    • Reseal the vial and ensure it is tightly closed.

    • Incubate the reaction mixture at room temperature for 6 hours. This step facilitates the removal of the base protecting groups.

  • Reaction Quenching and Product Recovery:

    • After the incubation period, dilute the reaction mixture with an appropriate buffer or water.

    • Neutralize the solution to stop the deprotection reaction.

    • The crude deprotected oligonucleotide solution is now ready for purification by methods such as reverse-phase HPLC.

Deprotection Workflow

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification Synthesized_Oligo Synthesized Oligonucleotide (on solid support, fully protected) Ammonia_Treatment Step 1: Dilute NH4OH (30 min, RT) Synthesized_Oligo->Ammonia_Treatment Transfer to vial EDA_Treatment Step 2: Ethylenediamine (6 hours, RT) Ammonia_Treatment->EDA_Treatment Add EDA Purification HPLC Purification EDA_Treatment->Purification Quench & Neutralize Final_Product Pure Deprotected Methylphosphonate Oligonucleotide Purification->Final_Product Deprotection_Chemistry Protected_Oligo Protected Methylphosphonate Oligonucleotide Phosphonate: Cyanoethyl protected Nucleobases: Acyl protected Intermediate_Oligo Partially Deprotected Oligonucleotide Phosphonate: Deprotected Nucleobases: Acyl protected Protected_Oligo:s->Intermediate_Oligo:n Removes cyanoethyl groups Reagent_NH4OH Dilute NH4OH Reagent_NH4OH:e->Protected_Oligo:w Reagent_EDA Ethylenediamine (EDA) Reagent_EDA:e->Intermediate_Oligo:w Deprotected_Oligo Fully Deprotected Oligonucleotide Phosphonate: Deprotected Nucleobases: Deprotected Intermediate_Oligo:s->Deprotected_Oligo:n Removes base protecting groups

References

Application Notes and Protocols for the Purification of Oligonucleotides with Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing methylphosphonate (B1257008) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent a significant class of therapeutic and research molecules. This modification renders them resistant to nuclease degradation and electrically neutral, facilitating their cellular uptake. However, these unique properties, particularly their reduced polarity and the introduction of chirality at the phosphorus center, present distinct challenges for their purification compared to standard phosphodiester oligonucleotides.

This document provides detailed application notes and protocols for the purification of methylphosphonate oligonucleotides using three common techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).

Principles of Purification Methods

The choice of purification method depends on the length of the oligonucleotide, the desired purity, the scale of the synthesis, and the intended application.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. For oligonucleotides, a 5'-dimethoxytrityl (DMT) group is often left on the full-length product after synthesis ("trityl-on" purification). This hydrophobic DMT group allows for strong retention on the nonpolar stationary phase of the HPLC column, while the more polar, shorter failure sequences (without the DMT group) are washed away. The full-length oligonucleotide is then eluted after the removal of the DMT group. RP-HPLC is also effective for purifying oligonucleotides with other hydrophobic modifications, such as fluorescent dyes.[1][2] Due to the neutral nature of the methylphosphonate backbone, RP-HPLC is a particularly suitable method.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): AEX-HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone. A salt gradient is used to elute the oligonucleotides, with longer, more highly charged molecules eluting later.[3] While methylphosphonate oligonucleotides are overall neutral, they are often synthesized as a mix of phosphodiester and methylphosphonate linkages or may have terminal phosphate groups, which allows for some interaction with the anion-exchange column. However, for fully substituted, uncharged methylphosphonate oligonucleotides, this method is less effective.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size (molecular weight).[4] Under denaturing conditions (e.g., in the presence of urea), the oligonucleotides are separated as single strands. This method offers very high resolution and can separate oligonucleotides that differ by just a single nucleotide in length. It is often the method of choice for obtaining very high purity oligonucleotides, especially for longer sequences.[4]

Quantitative Data on Purification Methods

The purity and yield of purified methylphosphonate oligonucleotides can vary depending on the chosen method, the length and sequence of the oligonucleotide, and the efficiency of the synthesis. The following table summarizes typical performance characteristics of the different purification methods.

Purification MethodPrinciple of SeparationTypical Purity (% Full-Length Product)Typical YieldRecommended For
RP-HPLC Hydrophobicity>85%20-70%Short to medium length oligos (<50 bases)[4], oligos with hydrophobic modifications.[1]
AEX-HPLC Charge>95% (for charged oligos)ModerateOligos with remaining phosphodiester linkages, separation of diastereomers.
PAGE Size>95%10-50%[4]High-purity applications, long oligos (>40 bases).[4]

Note on Methylphosphonate Oligonucleotide Yield: A novel one-pot deprotection and purification procedure has been shown to improve the yield of methylphosphonate oligonucleotides by as much as 250% compared to a commonly used two-step method.[5][6][7]

Experimental Workflows and Protocols

Overall Purification Workflow

The general workflow for the purification of a synthesized methylphosphonate oligonucleotide involves deprotection followed by the chosen purification method and subsequent analysis.

Oligonucleotide Purification Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection synthesis->deprotection rphplc RP-HPLC deprotection->rphplc Crude Oligonucleotide aexhplc AEX-HPLC deprotection->aexhplc Crude Oligonucleotide page PAGE deprotection->page Crude Oligonucleotide analysis Purity Analysis (Analytical HPLC, MS) rphplc->analysis aexhplc->analysis page->analysis final_product Lyophilized Pure Oligonucleotide analysis->final_product

General workflow for methylphosphonate oligonucleotide purification.

Detailed Experimental Protocols

One-Pot Deprotection Protocol for Methylphosphonate Oligonucleotides

This protocol is designed to maximize the recovery of the oligonucleotide from the synthesis support and minimize base modification.[8] A novel one-pot method has been shown to significantly increase product yield.[5][6][7]

Materials:

Procedure:

  • To the CPG support in a sealed vial, add dilute ammonium hydroxide to cover the support.

  • Incubate at room temperature for 30 minutes.

  • Add ethylenediamine to the vial.

  • Continue incubation at room temperature for 6 hours to complete the deprotection.[5][7]

  • Dilute the solution with sterile water.

  • Neutralize the solution with acetic acid to stop the reaction.

  • The resulting solution contains the crude methylphosphonate oligonucleotide ready for chromatographic purification.[5][7]

Reversed-Phase HPLC (RP-HPLC) Purification Protocol

This protocol is suitable for the purification of "trityl-on" methylphosphonate oligonucleotides.

Materials:

  • Crude "trityl-on" methylphosphonate oligonucleotide solution

  • HPLC system with a UV detector

  • C18 RP-HPLC column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[9]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in 5% acetonitrile (B52724) (ACN)[9]

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 30% ACN[9]

  • Detritylation solution: 80% acetic acid in water

  • Desalting column (e.g., NAP-10)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample onto the column.

    • Wash the column with Mobile Phase A to elute the truncated, "trityl-off" failure sequences.

    • Elute the "trityl-on" full-length product using a linear gradient of Mobile Phase B. For example, a gradient of 0-100% B over 15 minutes.[9]

    • Monitor the elution at 260 nm. The large, hydrophobic "trityl-on" peak will elute last.

  • Detritylation:

    • Collect the fraction containing the "trityl-on" product.

    • Lyophilize the collected fraction.

    • Resuspend the dried product in the detritylation solution and incubate for 30 minutes at room temperature.

  • Desalting:

    • Neutralize the detritylated solution.

    • Desalt the oligonucleotide using a desalting column according to the manufacturer's protocol to remove salts and the cleaved trityl group.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain the pure, "trityl-off" product.

Anion-Exchange HPLC (AEX-HPLC) Protocol

This protocol is more suitable for methylphosphonate oligonucleotides that contain some phosphodiester linkages or for the separation of diastereomers.

Materials:

  • Crude methylphosphonate oligonucleotide solution

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., TSKgel DNA-NPR)[10]

  • Mobile Phase A: 10 mM NaOH, 5% ACN, pH 12[10]

  • Mobile Phase B: 2 M NaCl in 10 mM NaOH, 5% ACN, pH 12[10]

  • Desalting column

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Chromatography:

    • Equilibrate the anion-exchange column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear salt gradient of Mobile Phase B. The specific gradient will depend on the length and charge of the oligonucleotide.

    • Monitor the elution at 260 nm.

  • Desalting:

    • Collect the fraction(s) containing the purified product.

    • Desalt the collected fraction(s) using a desalting column.

  • Final Product: Lyophilize the desalted oligonucleotide.

Polyacrylamide Gel Electrophoresis (PAGE) Purification Protocol

This protocol provides the highest resolution for obtaining highly pure methylphosphonate oligonucleotides.

Materials:

  • Crude methylphosphonate oligonucleotide

  • Denaturing polyacrylamide gel (containing urea) of appropriate percentage for the oligonucleotide length

  • 1x TBE buffer (Tris-borate-EDTA)

  • Formamide (B127407) loading buffer

  • UV shadowing equipment

  • Sterile scalpel or razor blade

  • Elution buffer (e.g., 0.5 M ammonium acetate)

  • Desalting column

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.

  • Electrophoresis:

    • Load the sample onto the denaturing polyacrylamide gel.

    • Run the gel in 1x TBE buffer until the desired separation is achieved.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, slowest-migrating band.

    • Carefully excise the band corresponding to the full-length product using a sterile scalpel.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add elution buffer and incubate overnight at 37°C with gentle shaking to elute the oligonucleotide from the gel matrix.

  • Purification and Desalting:

    • Centrifuge the tube to pellet the gel debris and carefully collect the supernatant containing the oligonucleotide.

    • Remove any remaining gel particles by passing the supernatant through a small spin column.

    • Desalt the eluted oligonucleotide using a desalting column.

  • Final Product: Lyophilize the desalted oligonucleotide.

Mechanism of Action of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides primarily function as antisense agents through a steric-blocking mechanism. Due to their neutral backbone, they do not typically recruit RNase H to cleave the target mRNA. Instead, they bind to a specific mRNA sequence and physically obstruct the ribosomal machinery, thereby inhibiting translation of the protein.

Cellular Uptake and Antisense Mechanism

The cellular uptake of these neutral oligonucleotides is thought to occur via endocytosis. Once inside the cell, they can interact with their target mRNA in the cytoplasm or nucleus.

Methylphosphonate Oligonucleotide Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm oligo_ext Methylphosphonate Oligonucleotide endosome Endosome oligo_ext->endosome Endocytosis oligo_cyt Oligonucleotide endosome->oligo_cyt Endosomal Escape mrna mRNA oligo_cyt->mrna Binds to target mRNA ribosome Ribosome ribosome->mrna Translation Attempt protein Protein Synthesis Blocked mrna->protein

Cellular uptake and steric-blocking mechanism of methylphosphonate oligonucleotides.

References

Applications of Methylphosphonate Modified Oligonucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Methylphosphonate (B1257008) modified oligonucleotides (MPOs) represent a significant class of nucleic acid analogs with diverse applications in biomedical research and therapeutic development. This modification, characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone, confers unique properties to these molecules. The neutral charge of the methylphosphonate linkage enhances cellular uptake and provides exceptional resistance to nuclease degradation, making MPOs valuable tools for modulating gene expression and other biological processes.[1][2]

This document provides detailed application notes and protocols for the use of methylphosphonate modified oligonucleotides in key research areas, including their role as antisense agents, in diagnostic assays, and for drug delivery.

I. Antisense Applications

MPOs are widely employed as antisense agents to specifically inhibit gene expression. Their mechanism of action can be broadly categorized into two types: steric blocking and RNase H-mediated degradation of target mRNA.

Steric Blocking Oligonucleotides

Steric-blocking MPOs physically obstruct the binding of cellular machinery to the target RNA, thereby inhibiting processes like translation or splicing without degrading the RNA molecule.[3][4][5]

Mechanism of Action:

A steric-blocking MPO binds to a specific sequence on a target mRNA, typically near the translation initiation site or at splice junctions. This binding event physically prevents the ribosome from initiating translation or the spliceosome from accessing the splice sites, leading to a reduction in protein production or altered splicing patterns.

Steric_Blocking_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Splicing_Factors Splicing_Factors pre-mRNA->Splicing_Factors Binding mRNA mRNA Splicing_Factors->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein MPO Methylphosphonate Oligonucleotide MPO->mRNA Binding (Steric Block) RNaseH_Mechanism MPO-DNA_Chimera MPO-DNA Chimera mRNA mRNA MPO-DNA_Chimera->mRNA Hybridization RNaseH RNaseH mRNA->RNaseH Recruitment Degraded_mRNA Degraded_mRNA RNaseH->Degraded_mRNA Cleavage Synthesis_Workflow Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat_Cycle Last Cycle? Oxidation->Repeat_Cycle Repeat_Cycle->Deblocking No Cleavage_Deprotection Cleavage_Deprotection Repeat_Cycle->Cleavage_Deprotection Yes Purification Purification Cleavage_Deprotection->Purification End End Purification->End Kras_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor K-ras K-ras Receptor->K-ras RAF RAF K-ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MPO_Kras MPO targeting K-ras mRNA MPO_Kras->K-ras Inhibition

References

Application Notes & Protocols: Synthesis of Nuclease-Resistant Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][2][3] A significant hurdle in the therapeutic application of ASOs is their rapid degradation by intracellular and extracellular nucleases.[4][][6] To overcome this, chemical modifications are introduced to the oligonucleotide structure to enhance nuclease resistance, improve binding affinity to the target RNA, and enhance pharmacokinetic properties.[][7] These "second-generation" oligonucleotides are more stable and exhibit prolonged therapeutic effects.[8][9]

This document provides detailed application notes and protocols for the synthesis and evaluation of nuclease-resistant antisense oligonucleotides.

Chemical Modifications for Nuclease Resistance

A variety of chemical modifications can be incorporated into ASOs to confer nuclease resistance. These modifications typically target the phosphate (B84403) backbone or the sugar moiety of the nucleotide.

Backbone Modifications

The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[7][10] This modification renders the internucleotide linkage more resistant to nuclease digestion.[10] While full PS backbones can be synthesized, they can sometimes lead to increased toxicity and non-specific protein binding.[10][11] Therefore, chimeric designs, incorporating PS linkages at the ends of the oligonucleotide to protect against exonuclease degradation, are often employed.[10]

Other backbone modifications that enhance nuclease resistance include:

  • Mesyl Phosphoramidate (MsPA): A methanesulfonyl group replaces the phosphodiester group, providing excellent nuclease resistance while maintaining hybridization properties.[4]

  • Morpholinos: The ribose-phosphate backbone is replaced with a morpholine (B109124) ring, creating a non-ionic structure that is highly resistant to enzymatic degradation.[4]

Sugar Modifications

Modifications to the 2' position of the ribose sugar are crucial for enhancing both nuclease resistance and binding affinity. Common 2'-sugar modifications include:

  • 2'-O-Methyl (2'-OMe): This modification increases the melting temperature (Tm) of RNA:RNA duplexes and provides resistance to single-stranded endonucleases.[10]

  • 2'-O-Methoxyethyl (2'-MOE): This modification enhances the affinity for complementary RNA and increases resistance to nuclease digestion.[7][12]

  • 2'-Fluoro (2'-F): The fluorine-modified ribose increases binding affinity and confers nuclease resistance.[10][12]

  • Locked Nucleic Acids (LNA): A methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon "locks" the ribose in a rigid conformation, significantly increasing thermal stability and nuclease resistance.[4][12]

The following table summarizes key chemical modifications and their primary effects:

Modification ClassSpecific ModificationKey Advantages
Backbone Phosphorothioate (PS)Increased nuclease resistance, enhanced plasma protein binding.[7][10]
Mesyl Phosphoramidate (MsPA)Exceptional nuclease resistance, preserves hybridization properties.[4]
MorpholinoHighly resistant to enzymatic degradation.[4]
Sugar (2'-Position) 2'-O-Methyl (2'-OMe)Increased duplex stability (Tm), resistance to endonucleases.[10]
2'-O-Methoxyethyl (2'-MOE)Enhanced binding affinity, increased nuclease resistance.[7][12]
2'-Fluoro (2'-F)Increased binding affinity, nuclease resistance.[10][12]
Locked Nucleic Acid (LNA)Significantly increased thermal stability and nuclease resistance.[4][12]

Synthesis of Nuclease-Resistant ASOs

The synthesis of modified ASOs is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry.[13][14][15][16] This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[13][14]

Experimental Workflow for ASO Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Support Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Analysis QC Analysis Purification->Analysis cluster_synthesis cluster_synthesis cluster_synthesis->Cleavage

Caption: Automated solid-phase synthesis workflow for antisense oligonucleotides.

Protocol: Solid-Phase Synthesis of a 2'-MOE Modified Phosphorothioate ASO

This protocol outlines the general steps for synthesizing a chimeric ASO with 2'-MOE modified wings and a central phosphorothioate DNA gap.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 2'-MOE phosphoramidites (A, C, G, U).

  • Deoxyribonucleoside phosphoramidites (A, C, G, T).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizing solution (iodine in THF/pyridine/water).

  • Sulphurizing agent (e.g., 3-((dimethylaminomethylidene)amino)-3-oxo-propanedithioate, DDTT).

  • Deblocking solution (trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA mixture).

  • Anhydrous acetonitrile.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Setup: Load the required phosphoramidites, solid support, and reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired ASO sequence, specifying the positions for 2'-MOE and deoxyribonucleotides, as well as the phosphorothioate linkages.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[16]

    • Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]

    • Sulphurization/Oxidation:

      • For phosphorothioate linkages (in the DNA gap), the newly formed phosphite (B83602) triester is sulphurized to a thiophosphate triester using the sulphurizing agent.

      • For standard phosphodiester linkages (in the 2'-MOE wings), the phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.[17]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[16]

  • Final Detritylation (DMT-off): After the final synthesis cycle, the terminal 5'-DMT group is typically removed. Alternatively, it can be left on (DMT-on) to aid in purification.[17]

  • Cleavage and Deprotection: The synthesized ASO is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation with a cleavage and deprotection solution at an elevated temperature.[13][14]

  • Purification: The crude ASO is purified to remove truncated sequences and other impurities. Common purification methods include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates full-length DMT-on ASOs from shorter, DMT-off failure sequences.[16]

    • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on size.[16]

  • Quality Control: The purity and identity of the final ASO product are confirmed using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC or UPLC.

Evaluating Nuclease Resistance

Assessing the stability of modified ASOs in the presence of nucleases is a critical step in their preclinical evaluation. In vitro serum stability assays are commonly used for this purpose.

Signaling Pathway of Nuclease Degradation

G ASO Antisense Oligonucleotide Exo 3' & 5' Exonucleases ASO->Exo Degradation from ends Endo Endonucleases ASO->Endo Internal cleavage Degraded Degraded Nucleotides Exo->Degraded Endo->Degraded

Caption: Nuclease degradation pathways for antisense oligonucleotides.

Protocol: In Vitro Serum Stability Assay

This protocol describes a method to evaluate the stability of ASOs in human serum.

Materials:

  • Purified nuclease-resistant ASO and an unmodified control oligonucleotide.

  • Human serum (or fetal bovine serum).[18]

  • Nuclease-free water.

  • Phosphate-buffered saline (PBS).

  • Gel loading buffer.

  • Polyacrylamide gel (e.g., 20% denaturing PAGE).

  • Gel staining solution (e.g., SYBR Gold or Stains-All).

  • Heating block or incubator.

  • Gel electrophoresis apparatus and power supply.

  • Gel imaging system.

Procedure:

  • Preparation:

    • Thaw human serum on ice and centrifuge to remove any precipitates.

    • Prepare solutions of the test ASO and the unmodified control oligonucleotide at a known concentration in nuclease-free water.

  • Incubation:

    • In separate microcentrifuge tubes, mix the ASO (to a final concentration of ~1-5 µM) with a solution of 90% human serum in PBS.

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it on dry ice or in liquid nitrogen to stop the degradation process. Store at -80°C until analysis. A time point 0 sample should be collected immediately after adding the ASO to the serum.

  • Analysis by PAGE:

    • Thaw the collected samples on ice.

    • Mix each sample with an equal volume of gel loading buffer.

    • Load the samples onto a denaturing polyacrylamide gel. Include a lane with the intact ASO as a positive control and a lane with a molecular weight marker.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Stain the gel using a suitable nucleic acid stain.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length ASO at each time point.

  • Data Analysis:

    • Calculate the percentage of intact ASO remaining at each time point relative to the time 0 sample.

    • Plot the percentage of intact ASO versus time to determine the degradation kinetics and the half-life (t½) of the oligonucleotide in serum.

Expected Results: The unmodified oligonucleotide is expected to degrade rapidly, with the full-length band disappearing within a few hours.[] Nuclease-resistant ASOs will show significantly greater stability, with a substantial amount of the full-length product remaining even after 24-48 hours of incubation.

Time (hours)Unmodified Oligo (% Intact)2'-MOE PS ASO (% Intact)
0100100
1~40~98
4<10~95
8~0~92
240~85
480~75

Note: The data in the table are representative and will vary depending on the specific ASO sequence, modifications, and experimental conditions.

In Vitro and In Vivo Experimental Design Considerations

When designing experiments using nuclease-resistant ASOs, it is crucial to include appropriate controls to ensure that the observed effects are due to the specific antisense mechanism.

Logical Flow for ASO Experimentation

G cluster_design Experimental Design cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Target Identify Target RNA ASO_Design ASO Design & Synthesis (with modifications) Target->ASO_Design Cell_Culture Cell Culture Transfection or Gymnotic Uptake ASO_Design->Cell_Culture qPCR Target mRNA Quantification (RT-qPCR) Cell_Culture->qPCR Western Target Protein Quantification (Western Blot) Cell_Culture->Western Animal_Model Animal Model Administration Cell_Culture->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Assessment Animal_Model->Tox Efficacy Therapeutic Efficacy Animal_Model->Efficacy

Caption: Logical workflow for the design and testing of antisense oligonucleotides.

Key Controls for ASO Experiments: [19][20]

  • Mismatch Control: An oligonucleotide with the same chemical modifications and length but with several mismatched bases that should not bind to the target RNA. This control helps to identify non-specific effects of the ASO chemistry.

  • Scrambled Control: An oligonucleotide with the same base composition and modifications but in a randomized sequence. This also controls for non-specific, sequence-independent effects.

  • Untreated Control: Cells or animals that do not receive any ASO treatment to establish a baseline for gene and protein expression.

By following these protocols and incorporating rigorous controls, researchers can effectively synthesize, evaluate, and utilize nuclease-resistant antisense oligonucleotides for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for siRNA Synthesis Using 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. Chemical modifications to the siRNA backbone are often necessary to enhance their stability, reduce off-target effects, and improve their overall therapeutic profile. One such modification is the introduction of a methylphosphonate (B1257008) linkage, which replaces a non-bridging phosphate (B84403) oxygen with a methyl group. This modification confers several advantageous properties to the siRNA molecule.

This document provides detailed application notes and protocols for the use of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in the solid-phase synthesis of siRNAs. The incorporation of methylphosphonate linkages, specifically at guanosine (B1672433) residues, can significantly enhance the nuclease resistance of the resulting siRNA and has been shown to reduce off-target gene silencing.[1][2]

Key Advantages of Methylphosphonate-Modified siRNA

  • Enhanced Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by cellular nucleases, leading to a longer half-life of the siRNA molecule in biological systems.[3]

  • Reduced Off-Target Effects: Strategic placement of methylphosphonate modifications, particularly within the seed region of the siRNA guide strand, has been demonstrated to decrease miRNA-like off-target silencing of unintended transcripts.[1][4][5] This enhanced specificity can lead to a better therapeutic window and reduced cellular toxicity.[2]

  • Improved Therapeutic Profile: By minimizing off-target effects, methylphosphonate-modified siRNAs can exhibit an improved overall therapeutic profile, with on-target gene silencing maintained both in vitro and in vivo.[1][2]

Experimental Protocols

Automated Solid-Phase Synthesis of Methylphosphonate-Modified siRNA

This protocol outlines the steps for incorporating this compound into an siRNA sequence using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard RNA and DNA phosphoramidites (A, C, U, T with appropriate protecting groups)

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Anhydrous tetrahydrofuran (B95107) (THF) (for dG-Me phosphonamidite)[3]

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM))

  • Solid support (e.g., CPG) functionalized with the first nucleoside

  • DNA/RNA synthesizer

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in anhydrous THF to the manufacturer's recommended concentration (typically 0.1 M).[3]

    • Prepare solutions of all other phosphoramidites, activator, and synthesis reagents according to the synthesizer manufacturer's protocols. Ensure all reagents are anhydrous.

  • Synthesizer Setup:

    • Install the reagent bottles on the synthesizer.

    • Program the desired siRNA sequence, specifying the position for the incorporation of the dG-methylphosphonate modification.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition, following the standard phosphoramidite (B1245037) chemistry cycle. The key difference for the methylphosphonamidite is the coupling time.

StepReagent/ActionRecommended Time
1. Deblocking3% TCA or DCA in DCMStandard synthesizer protocol
2. CouplingThis compound + Activator5 - 6 minutes[3]
3. CappingCapping Reagents A and BStandard synthesizer protocol
4. OxidationOxidizing SolutionStandard synthesizer protocol

Note: A longer coupling time of 5-6 minutes is recommended for methylphosphonamidites compared to standard phosphoramidites to ensure efficient coupling.[3] Trityl monitoring may understate the actual coupling efficiency for methylphosphonamidites.[3]

Cleavage and Deprotection of Methylphosphonate-Modified siRNA

A one-pot deprotection procedure is recommended to maximize the yield of the final product and minimize side reactions.[6][7][8] This method has been shown to be superior to traditional two-step methods, with yields increasing by as much as 250%.[6][7]

Materials:

Procedure:

  • Initial Cleavage:

    • Transfer the solid support containing the synthesized oligonucleotide to a deprotection vial.

    • Add 0.5 mL of the ammonium hydroxide solution to the support.

    • Seal the vial and let it stand at room temperature for 30 minutes.[3]

  • Full Deprotection:

    • Add 0.5 mL of ethylenediamine to the vial.

    • Reseal the vial and continue the incubation at room temperature for 6 hours.[3]

  • Work-up:

    • Dilute the solution with water and neutralize to stop the reaction.

    • The crude deprotected siRNA is now ready for purification.

Deprotection MethodKey ReagentsTimeTemperatureReported Yield Improvement
One-Pot Procedure 1. Acetonitrile/Ethanol/NH4OH2. Ethylenediamine1. 30 min2. 6 hoursRoom TemperatureUp to 250%
Two-Step Method1. NH4OH2. EthylenediamineVariableVariable-
Purification of Methylphosphonate-Modified siRNA

Due to the charge neutrality of the methylphosphonate linkage, the modified siRNA will have a slightly different chromatographic behavior compared to its unmodified counterpart. HPLC is the recommended method for purification.

Method: Anion-Exchange HPLC

  • Column: Dionex DNAPac PA-100 or similar

  • Mobile Phase A: 25 mM Tris-HCl, 6 M Urea, pH 8.0

  • Mobile Phase B: 25 mM Tris-HCl, 0.5 M NaClO4, 6 M Urea, pH 8.0

  • Gradient: A linear gradient of mobile phase B into A.

  • Temperature: 80°C

This method effectively separates the full-length product from shorter failure sequences.

Data Presentation

Table 1: Comparison of Synthesis Cycle Parameters

ParameterStandard RNA PhosphoramiditeThis compound
Solvent Anhydrous AcetonitrileAnhydrous Tetrahydrofuran (THF)
Typical Concentration 0.1 M0.1 M
Recommended Coupling Time 2-3 minutes5-6 minutes
Activator 0.25 M ETT0.25 M ETT

Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides

MethodDescriptionAdvantagesDisadvantages
One-Pot Procedure Brief treatment with dilute ammonia (B1221849) followed by ethylenediamine.[6][7]Superior product yield (up to 250% increase), faster, and simpler.[6][7]Requires careful handling of ethylenediamine.
Two-Step Method Separate cleavage and deprotection steps.More traditional approach.Lower yield, potential for side reactions.

Visualizations

Experimental Workflow for siRNA Synthesis and Evaluation

The following diagram illustrates the overall workflow from the synthesis of a methylphosphonate-modified siRNA to the evaluation of its gene-silencing efficacy.

G cluster_synthesis siRNA Synthesis cluster_evaluation Functional Evaluation Synthesis Automated Solid-Phase Synthesis (with this compound) Deprotection Cleavage and Deprotection (One-Pot Method) Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification Transfection Transfection into Cells Purification->Transfection Analysis Analysis of Gene Knockdown (qPCR, Western Blot) Transfection->Analysis Phenotype Phenotypic Assays Analysis->Phenotype

Workflow for siRNA Synthesis and Evaluation
Signaling Pathway Example: EGFR Knockdown

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers. siRNA-mediated knockdown of EGFR is a common experimental approach to study its function.[9][10][11][12][13]

The diagram below depicts the simplified EGFR signaling pathway and the point of intervention for an EGFR-targeting siRNA.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K siRNA EGFR siRNA (with Me-P modification) siRNA->EGFR Degrades mRNA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and siRNA Intervention

This application note provides a comprehensive guide for the synthesis and application of siRNAs containing this compound. By leveraging the benefits of methylphosphonate modification, researchers can develop more stable and specific siRNA molecules for therapeutic and research applications.

References

Solid-Phase Synthesis of Methylphosphonate DNA: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Methylphosphonate (B1257008) DNA, a modification of the natural phosphodiester backbone, offers significant advantages for therapeutic and research applications. By replacing one of the non-bridging oxygen atoms of the phosphate (B84403) group with a methyl group, this modification confers nuclease resistance, a critical attribute for in vivo applications such as antisense therapy. This document provides a comprehensive overview of the solid-phase synthesis of methylphosphonate DNA, including detailed protocols, quantitative data on synthesis efficiency, and insights into their mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

I. The Synthesis of Methylphosphonate DNA: A Modified Phosphoramidite (B1245037) Approach

The solid-phase synthesis of methylphosphonate DNA utilizes a modified version of the well-established phosphoramidite chemistry. The core principle involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle for incorporating a methylphosphonate linkage is analogous to that of standard DNA synthesis and consists of four key steps: detritylation, coupling, capping, and oxidation.

A key distinction in the synthesis of methylphosphonate DNA lies in the use of nucleoside methylphosphonamidite monomers instead of the standard phosphoramidite monomers. These specialized monomers contain a methyl group attached to the phosphorus atom.

Key Reagents and Materials
Reagent/MaterialFunction
Solid Support (CPG) Provides a solid matrix for oligonucleotide synthesis.
Nucleoside Methylphosphonamidites Building blocks for the methylphosphonate DNA chain.
Activator (e.g., Tetrazole) Activates the methylphosphonamidite for the coupling reaction.
Deblocking Agent (e.g., Trichloroacetic Acid) Removes the 5'-dimethoxytrityl (DMT) protecting group.
Capping Reagents (e.g., Acetic Anhydride) Blocks unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidizing Agent (e.g., Iodine solution) Oxidizes the phosphite (B83602) triester to a more stable phosphate triester.
Cleavage and Deprotection Reagents Releases the synthesized oligonucleotide from the solid support and removes protecting groups.

II. Experimental Protocols

A. Automated Solid-Phase Synthesis Cycle

The following protocol outlines a single cycle of methylphosphonate DNA synthesis on an automated DNA synthesizer.

1. Detritylation:

  • The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling:

  • The appropriate nucleoside methylphosphonamidite is activated with a tetrazole solution and delivered to the synthesis column.

  • The activated methylphosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 6 minutes is often advisable for methylphosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.[1]

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using a capping solution containing acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of oligonucleotides with missing bases (deletion sequences).

4. Oxidation:

  • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an iodine solution.

These four steps are repeated for each nucleotide to be added to the sequence.

B. Cleavage and Deprotection

Due to the nature of the methylphosphonate linkage, specialized deprotection procedures are required to avoid degradation of the product.

One-Pot Deprotection Method: [2][3]

  • After synthesis, the solid support is treated with a dilute ammonia (B1221849) solution for 30 minutes at room temperature.

  • Ethylenediamine is then added to the same reaction vessel, and the mixture is incubated for 6 hours at room temperature.

  • The solution is then diluted and neutralized to stop the reaction.

This one-pot method has been shown to be superior in yield compared to traditional two-step methods.[3]

C. Purification and Analysis

The crude methylphosphonate oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC). Both Ion-Exchange (IE-HPLC) and Reversed-Phase (RP-HPLC) can be employed for purification and analysis.[4] Mass spectrometry is used to confirm the identity and purity of the final product.[5]

III. Quantitative Data and Synthesis Efficiency

While the solid-phase synthesis of methylphosphonate DNA is a robust technique, the efficiency can differ from that of standard phosphodiester DNA synthesis.

ParameterMethylphosphonate DNA SynthesisStandard Phosphodiester DNA Synthesis
Step-wise Coupling Efficiency Generally high, but can be slightly lower than standard synthesis. Longer coupling times can improve efficiency.[1]Typically >99%
Overall Yield Often lower than standard synthesis due to potential challenges in coupling and deprotection.Higher overall yields are typically achieved.
Purity High purity can be achieved with optimized protocols and purification methods.High purity is readily achievable.

Note: Specific yields are highly dependent on the sequence, length of the oligonucleotide, and the specific synthesis and purification protocols used.

IV. Mechanism of Action in Antisense Therapy

Methylphosphonate oligonucleotides are widely used as antisense agents to modulate gene expression. Their mechanism of action can be broadly categorized into two pathways:

A. RNase H-Mediated Degradation

When a methylphosphonate DNA oligonucleotide forms a hybrid duplex with its complementary messenger RNA (mRNA) target, it can be recognized by the cellular enzyme RNase H.[2][6] RNase H specifically cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.[6] Interestingly, certain 5'-O-methylphosphonate modifications have been shown to increase the rate of RNase H cleavage.[2]

RNase_H_Pathway ASO Methylphosphonate Antisense Oligonucleotide Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage mediates Degradation mRNA Degradation Cleavage->Degradation Protein Protein Synthesis Inhibition Degradation->Protein

RNase H-mediated degradation of target mRNA.
B. Steric Hindrance (RNase H-Independent)

In cases where the methylphosphonate oligonucleotide does not efficiently recruit RNase H, it can still inhibit protein expression through steric hindrance. By binding to the target mRNA, the oligonucleotide can physically block the translational machinery (ribosomes) from reading the mRNA sequence, thereby preventing protein synthesis.[7] This mechanism is particularly relevant for modifications that do not support RNase H activity.

Steric_Hindrance_Pathway ASO Methylphosphonate Antisense Oligonucleotide mRNA Target mRNA ASO->mRNA binds to Translation Translation Initiation ASO->Translation blocks Ribosome Ribosome mRNA->Ribosome recruitment Ribosome->Translation Protein Protein Synthesis Inhibition Translation->Protein

Steric hindrance of protein translation.

V. Applications in Drug Development

The unique properties of methylphosphonate DNA make them valuable tools in drug development. Their nuclease resistance allows for a longer half-life in biological systems, a crucial factor for therapeutic efficacy. As antisense agents, they offer a highly specific approach to targeting disease-causing genes at the RNA level. Research continues to explore their potential in treating a wide range of diseases, from viral infections to cancer.

VI. Conclusion

The solid-phase synthesis of methylphosphonate DNA is a powerful and adaptable technology that enables the production of nuclease-resistant oligonucleotides for a variety of research and therapeutic applications. While the synthesis requires specialized monomers and modified deprotection protocols, high-quality methylphosphonate DNA can be reliably produced. Their ability to modulate gene expression through both RNase H-dependent and -independent mechanisms makes them a versatile tool in the development of next-generation nucleic acid-based therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MP-ONs) represent a significant class of therapeutic oligonucleotides characterized by the substitution of a non-bridging oxygen with a methyl group in the phosphodiester backbone. This modification renders the internucleotide linkage charge-neutral, which imparts several desirable properties, including increased nuclease resistance and enhanced cellular uptake.[1] However, the introduction of a chiral center at the phosphorus atom for each methylphosphonate linkage results in a complex mixture of diastereomers, posing a significant analytical challenge.

These application notes provide a comprehensive overview of the current analytical strategies for the detailed characterization of methylphosphonate oligonucleotides. The following sections will detail the experimental protocols for key analytical techniques, present quantitative data for purity and identity assessment, and visualize the experimental workflows and relevant biological pathways.

Key Analytical Techniques

The robust characterization of methylphosphonate oligonucleotides relies on a combination of high-resolution separation techniques and mass spectrometry. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Capillary Gel Electrophoresis (CGE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity assessment of MP-ONs. Both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography are utilized to separate the full-length product from synthesis-related impurities such as truncated sequences (n-1, n-2) and failure sequences.

Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on their hydrophobicity. The use of an ion-pairing agent neutralizes the charges on the phosphodiester groups (if present in mixed-backbone oligonucleotides), allowing for interaction with the hydrophobic stationary phase.[2][3]

Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of charged phosphate (B84403) groups in the backbone.[4][5] This technique is particularly useful for resolving species with differing numbers of phosphodiester linkages in mixed-backbone oligonucleotides and for separating based on size.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the accurate mass determination of oligonucleotides, confirming the molecular weight of the synthesized product.[6] This method provides a rapid and sensitive assessment of the identity of the main product and can also be used to identify impurities.

Capillary Gel Electrophoresis (CGE)

CGE separates oligonucleotides based on their size with single-base resolution.[5][7][8] This high-resolution technique is well-suited for purity analysis and the detection of truncated or extended sequences.

Data Presentation

Table 1: Representative Data for Purity Analysis of a 20-mer Methylphosphonate Oligonucleotide by IP-RP-HPLC
PeakRetention Time (min)Peak Area (%)Identity
110.55.2n-1 Truncated Sequence
212.189.5Full-Length Product (20-mer)
313.83.1n+1 Addition Sequence
415.22.2Other Impurities
Table 2: Molecular Weight Determination of a 20-mer Methylphosphonate Oligonucleotide by MALDI-TOF MS
AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Full-Length Product6150.06150.581.3
n-1 Impurity5845.85846.268.4

Note: Mass accuracy can vary depending on the instrument and calibration. Values under 100 ppm are generally considered acceptable for oligonucleotide analysis.[1]

Table 3: Nuclease Degradation of a 20-mer Methylphosphonate Oligonucleotide in Serum
Time (hours)Intact Oligonucleotide (%)
0100
495
888
1282
2470

Data is representative and degradation rates will vary based on the specific sequence, extent of methylphosphonate modification, and biological matrix.

Experimental Protocols

Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.

  • Gradient: 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in water to a final concentration of 10 µM.

  • Injection Volume: 10 µL.

Protocol 2: Purity Analysis by Anion-Exchange HPLC (AEX-HPLC)
  • Column: Strong anion-exchange column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Gradient: 0% to 100% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in Mobile Phase A to a final concentration of 10 µM.

  • Injection Volume: 20 µL.

Protocol 3: Molecular Weight Determination by MALDI-TOF MS
  • Matrix Solution: Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water containing 10 mg/mL diammonium citrate.

  • Sample Preparation: Mix 1 µL of the oligonucleotide sample (10 pmol/µL in water) with 1 µL of the matrix solution on the MALDI target plate.

  • Drying: Allow the mixture to air dry completely at room temperature.

  • Instrumentation: Use a MALDI-TOF mass spectrometer in negative ion linear mode.

  • Calibration: Calibrate the instrument using a standard mixture of oligonucleotides of known molecular weights.

  • Acquisition: Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the oligonucleotide.

Protocol 4: Purity Analysis by Capillary Gel Electrophoresis (CGE)
  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 30 cm total length).

  • Gel Matrix: Commercially available replaceable polyacrylamide gel solution.

  • Running Buffer: As provided with the gel matrix kit, typically containing urea (B33335) for denaturation.

  • Voltage: 15 kV.

  • Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in deionized water to a concentration of 50-100 µg/mL.

  • Injection: Electrokinetic injection at 5 kV for 5 seconds.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Deprotection cluster_purification Purification cluster_characterization Analytical Characterization Synthesis Solid-Phase Synthesis Cleavage Cleavage from Support Synthesis->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification HPLC Purification (IP-RP or AEX) Deprotection->Purification Purity Purity Assessment (HPLC, CGE) Purification->Purity Identity Identity Confirmation (MALDI-TOF MS) Purity->Identity Stability Stability Studies (Nuclease Assay) Identity->Stability

Caption: Experimental workflow for methylphosphonate oligonucleotides.

Antisense_Mechanism cluster_cell Cellular Environment MP_ON Methylphosphonate Oligonucleotide (ASO) mRNA Target mRNA MP_ON->mRNA Hybridization Translation_Blocked Translation Blocked Ribosome Ribosome mRNA->Ribosome Translation Initiation Protein Target Protein Ribosome->Protein Protein Synthesis Ribosome->Translation_Blocked

Caption: Antisense mechanism of a methylphosphonate oligonucleotide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are synthetic analogs of DNA and RNA where a non-ionic methyl group replaces one of the non-bridging oxygen atoms in the phosphate (B84403) backbone.[1][2] This modification renders them resistant to nuclease degradation and facilitates their uptake by cells due to the neutral charge.[1] These properties make MPOs valuable tools in therapeutic applications, particularly as antisense agents that can modulate gene expression.[3][4] However, the chemical synthesis of MPOs, like other oligonucleotides, results in a mixture of the desired full-length product and various impurities, such as shorter "failure" sequences (n-1, n-2 mers) and byproducts from the deprotection steps.[5][6][7] Therefore, robust purification methods are essential to ensure the purity and efficacy of MPOs for research and drug development. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and scalability.[6][8]

This application note provides detailed protocols for the purification of methylphosphonate oligonucleotides using two primary HPLC techniques: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.

HPLC Purification Strategies

The choice between IP-RP and AEX HPLC depends on the specific characteristics of the MPO, its length, and the desired purity. While MPOs have a neutral backbone, they are often synthesized as chimeric sequences containing standard phosphodiester linkages, which carry a negative charge. The purification strategy must account for the overall charge and hydrophobicity of the molecule.

1. Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC is a widely used and versatile method for oligonucleotide purification.[9][10] It separates molecules based on their hydrophobicity. Since oligonucleotides are highly polar, an ion-pairing (IP) agent, typically a tertiary amine like triethylamine (B128534) (TEA), is added to the mobile phase.[9][11] The IP agent forms a neutral, hydrophobic complex with the negatively charged phosphate groups present in the oligonucleotide, allowing it to be retained on a hydrophobic stationary phase (e.g., C8 or C18).[9][10] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile.

2. Anion-Exchange (AEX) HPLC

AEX HPLC separates molecules based on their net negative charge.[4][7] The negatively charged phosphate backbone of oligonucleotides interacts with a positively charged stationary phase.[4] Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction.[4][12] AEX HPLC is particularly effective at separating full-length oligonucleotides from shorter failure sequences, as the charge is proportional to the length of the oligonucleotide.[13] To minimize secondary structures that can affect separation, AEX chromatography is often performed at an elevated pH and temperature.[13][14]

Comparison of HPLC Purification Methods
FeatureIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Principle of Separation HydrophobicityNet Negative Charge (Charge-to-size ratio)
Stationary Phase Hydrophobic (e.g., C8, C18)Positively charged (e.g., Quaternary Ammonium)
Mobile Phase Aqueous buffer with an ion-pairing agent (e.g., TEAA, HFIP) and an organic solvent gradient (e.g., Acetonitrile).[9][11]Aqueous buffer with a salt gradient (e.g., NaCl, NaClO₄).[4][12]
Key Advantages - High resolution for a wide range of lengths.- Compatible with MS analysis when using volatile buffers (e.g., TEA-HFIP).[14]- Effective for purifying modified oligonucleotides with hydrophobic groups.[8][15]- Excellent resolution for separating full-length products from shorter failure sequences (n-1).[13]- Cost-effective buffers.[7]
Key Disadvantages - Resolution can decrease for longer oligonucleotides (>50 bases).[6]- Ion-pairing agents can be difficult to remove completely.- Not compatible with MS analysis due to high salt concentrations.[7]- Resolution may decrease for very long oligonucleotides.[6]
Typical Purity >85%[6][15]>90%[8]
Typical Yield 50-70%[5]Varies, can be lower than RP-HPLC

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification

This protocol provides a general method for the purification of MPOs. Optimization of the gradient and ion-pairing agent may be necessary depending on the sequence and length of the oligonucleotide.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: C8 or C18 reversed-phase column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5 in water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% acetonitrile.[16]

  • Crude methylphosphonate oligonucleotide, deprotected and lyophilized.

  • Nuclease-free water.

2. Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water or Mobile Phase A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

    • Temperature: 50-60°C (to minimize secondary structures).[10]

    • Detection: 260 nm.

    • Injection Volume: 50-100 µL.

    • Gradient:

      • 0-5 min: 0% B

      • 5-25 min: 0-50% B (linear gradient)[16]

      • 25-30 min: 50-100% B

      • 30-35 min: 100% B (column wash)

      • 35-40 min: 0% B (re-equilibration)

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Post-Purification: Proceed to the desalting protocol to remove the ion-pairing agent and salts.

Protocol 2: Anion-Exchange (AEX) HPLC Purification

This protocol is ideal for separating full-length MPO chimeras (containing phosphodiester links) from shorter failure sequences.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200, TSKgel DNA-NPR).[13][14]

  • Mobile Phase A: 10 mM Sodium hydroxide, 5% Acetonitrile, pH 12.[13]

  • Mobile Phase B: 2 M Sodium chloride in Mobile Phase A.[13]

  • Crude methylphosphonate oligonucleotide, deprotected and lyophilized.

  • Nuclease-free water.

2. Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

    • Temperature: 60-80°C (denaturing conditions).[10]

    • Detection: 260 nm.

    • Injection Volume: 50-100 µL.

    • Gradient:

      • 0-2 min: 0% B

      • 2-20 min: 0-50% B (linear gradient)

      • 20-25 min: 50-100% B

      • 25-30 min: 100% B (column wash)

      • 30-35 min: 0% B (re-equilibration)

  • Fraction Collection: Collect the latest eluting major peak, which corresponds to the full-length product.

  • Post-Purification: Proceed to the desalting protocol.

Protocol 3: Post-HPLC Desalting

After HPLC purification, the collected fractions contain high concentrations of salts and/or ion-pairing agents that must be removed before downstream applications.

Common Desalting Methods:

MethodDescriptionAdvantagesDisadvantages
Spin Columns The sample is loaded onto a spin column containing a desalting resin. Centrifugation separates the oligonucleotide from the salt.[17]Quick and easy to use.[17]Limited capacity, may not be suitable for large-scale purification.[17]
Ethanol (B145695) Precipitation A salt (e.g., sodium acetate) and ethanol are added to the sample to precipitate the oligonucleotide. The pellet is then washed and redissolved.[17]Simple and cost-effective.[17]May result in lower yields compared to other methods.[17]
Size Exclusion Chromatography (SEC) The sample is passed through a column that separates molecules based on size. Larger oligonucleotides elute before smaller salt molecules.[17]Powerful method that can also separate oligonucleotides of different sizes.Can be more time-consuming.

Procedure (Using a Spin Column):

  • Equilibrate the spin column according to the manufacturer's instructions (typically with nuclease-free water).

  • Load the HPLC fraction onto the column.

  • Centrifuge the column to collect the desalted oligonucleotide.

  • Quantify the purified oligonucleotide using UV spectrophotometry (OD₂₆₀).

  • Verify purity using analytical HPLC or mass spectrometry.

Visualizations

Workflow and Logic Diagrams

MPO_Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification HPLC Purification cluster_post Post-Purification Crude Crude MPO Product (Full-length + Impurities) HPLC HPLC System (IP-RP or AEX) Crude->HPLC Inject Sample Fractions Collect Full-Length Product Fraction HPLC->Fractions Desalting Desalting (e.g., Spin Column) Fractions->Desalting Remove Salts QC Quality Control (Analytical HPLC / MS) Desalting->QC Verify Purity Final Pure MPO QC->Final

Caption: Overall workflow for MPO purification.

IP_RP_HPLC_Mechanism cluster_column Hydrophobic Stationary Phase (C18) p1 p2 p3 p4 p5 Elution Elution with Acetonitrile Gradient p5->Elution Released by Organic Solvent p6 Oligo Oligonucleotide (Negative Charge) Complex Hydrophobic Ion-Pair Complex Oligo->Complex IP_Agent Ion-Pair Agent (TEA+) (Positive Charge) IP_Agent->Complex Complex->p5 Binds to Stationary Phase AEX_HPLC_Mechanism cluster_column_aex Positively Charged Stationary Phase pa1 pa2 pa3 pa4 pa5 Elution_AEX Elution with Salt Gradient pa5->Elution_AEX Displaced by Counter-ions pa6 Oligo_AEX Oligonucleotide (Negative Charge) Oligo_AEX->pa5 Electrostatic Binding Salt_Ion Salt Counter-ion (Cl-) Salt_Ion->Elution_AEX

References

Application Notes and Protocols for Mass Spectrometry Analysis of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides, synthetic analogs of DNA where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, are of significant interest in research and therapeutic development. Their neutral backbone imparts unique properties, including increased nuclease resistance and enhanced cellular uptake, making them valuable tools as antisense agents. Accurate and robust analytical methods are crucial for their characterization, quantification, and quality control. Mass spectrometry, with its high sensitivity and specificity, has emerged as a cornerstone technique for the analysis of these modified oligonucleotides.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of methylphosphonate oligonucleotides using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.

I. Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of methylphosphonate oligonucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS). Please note that specific values can vary depending on the oligonucleotide sequence, sample matrix, and instrumentation.

Table 1: Representative LC-MS/MS Parameters for Quantitative Analysis of a 15-mer Methylphosphonate Oligonucleotide

ParameterValue
Chromatography
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A7 mM Triethylamine (B128534) (TEA), 80 mM Hexafluoroisopropanol (HFIP) in Water
Mobile Phase B50% Mobile Phase A, 50% Methanol (B129727)
Flow Rate0.3 mL/min
Column Temperature60°C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.2 kV
Cone Voltage40 V
Desolvation Temperature500°C
Desolvation Gas Flow800 L/h
Cone Gas Flow50 L/h

Table 2: Representative Performance Characteristics for a Validated LC-MS/MS Assay for a Methylphosphonate Oligonucleotide in Rat Plasma

ParameterResult
Linear Range0.25 - 1000 nM
Lower Limit of Quantification (LLOQ)0.25 nM
Accuracy (% Bias)< 7.45%
Precision (% CV)< 12.20%
Recovery~80%
Matrix EffectNo significant effect observed

II. Experimental Protocols

A. Protocol for ESI-LC/MS Analysis of Methylphosphonate Oligonucleotides

This protocol outlines a general procedure for the quantitative analysis of methylphosphonate oligonucleotides in a biological matrix, such as plasma, using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18) is recommended.

    • Mobile Phases: Employ an ion-pairing reagent system. A common choice is a mobile phase containing triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water and an organic modifier like methanol or acetonitrile.

    • Gradient: Develop a suitable gradient to ensure separation of the analyte from matrix components and any potential metabolites.

  • Mass Spectrometry Conditions:

    • Ionization: Use negative mode electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, optimize the precursor-to-product ion transitions for the target methylphosphonate oligonucleotide and the internal standard.

    • High-Resolution Mass Spectrometry (HRMS): For qualitative and quantitative analysis on instruments like a Q-TOF, operate in full scan mode to obtain accurate mass measurements.

B. Protocol for MALDI-TOF Analysis of Methylphosphonate Oligonucleotides

This protocol provides a general method for the qualitative analysis and mass determination of synthetic methylphosphonate oligonucleotides.

1. Sample Preparation

  • Desalting: It is crucial to desalt the oligonucleotide sample to obtain high-quality spectra. This can be achieved using methods like ethanol (B145695) precipitation, size-exclusion chromatography, or commercially available purification kits.

  • Sample Concentration: Adjust the concentration of the desalted oligonucleotide to approximately 1-10 pmol/µL in nuclease-free water.

2. Matrix Preparation

  • Matrix Solution: A common matrix for oligonucleotide analysis is 3-hydroxypicolinic acid (3-HPA). Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water.

  • Co-matrix (Optional but Recommended): To improve spectral quality and reduce adduct formation, a co-matrix such as diammonium hydrogen citrate (B86180) can be added to the matrix solution to a final concentration of 10 mg/mL.[1]

3. Sample Spotting

  • Dried-Droplet Method:

    • Spot 0.5 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

    • Spot 0.5 µL of the oligonucleotide sample solution on top of the dried matrix spot.

    • Let the sample spot air dry completely at room temperature before analysis.[2]

4. MALDI-TOF MS Analysis

  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • Ionization Mode: Typically, negative ion mode is used for oligonucleotides, although positive ion mode can also be effective.[3]

  • Instrument Settings:

    • Laser Intensity: Use the minimum laser power necessary to achieve good signal intensity to avoid fragmentation of the oligonucleotide.

    • Mass Range: Set the mass range to encompass the expected molecular weight of the methylphosphonate oligonucleotide.

    • Calibration: Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.

III. Visualizations

A. Experimental Workflow for LC-MS/MS Bioanalysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample hplc HPLC/UHPLC Separation final_sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for the bioanalysis of methylphosphonate oligonucleotides.

B. Antisense Mechanism of Methylphosphonate Oligonucleotides

antisense_mechanism cluster_cell Cellular Environment cluster_blockage Steric Blockage mpo Methylphosphonate Oligonucleotide (ASO) mrna Target mRNA mpo->mrna blockage_complex ASO-mRNA Complex mpo->blockage_complex ribosome Ribosome mrna->ribosome Binding mrna->blockage_complex protein Protein Synthesis (Translation) ribosome->protein Proceeds no_protein Translation Blocked degradation mRNA Degradation (RNase H Independent) blockage_complex->ribosome Prevents Binding blockage_complex->degradation

Caption: Antisense mechanism of methylphosphonate oligonucleotides.

References

Troubleshooting & Optimization

Methylphosphonate Oligonucleotide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylphosphonate (B1257008) oligonucleotide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing these nuclease-resistant DNA analogs. Find answers to common issues, detailed protocols, and troubleshooting guidance to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my final yield of methylphosphonate oligonucleotide lower than expected?

Low yield is a common issue that can stem from several stages of the synthesis process. The primary culprits are often suboptimal coupling efficiency, degradation during deprotection, or loss during purification.

  • Coupling Efficiency: The methylphosphonamidite monomers used in synthesis can be less reactive than standard phosphoramidites. Additionally, the methylphosphonite intermediates are highly sensitive to moisture, which can lead to hydrolysis and failed couplings.[1] Ensure truly anhydrous conditions are maintained throughout the synthesis.

  • Deprotection: The methylphosphonate backbone is highly sensitive to standard basic deprotection conditions (e.g., ammonium (B1175870) hydroxide), which can lead to complete degradation of the oligonucleotide.[2] Specialized deprotection methods are required.

  • Synthon Stability: Chirally pure methylphosphonate dimer synthons have been observed to lose their ability to couple over time, even when stored under anhydrous conditions.[2]

Q2: I'm observing unexpected peaks during HPLC purification. What are they?

Unexpected peaks often indicate the presence of side products formed during synthesis or deprotection. A significant issue in methylphosphonate oligonucleotide synthesis is the formation of adducts during deprotection with ethylenediamine (B42938) (EDA).

  • EDA Adducts: When using N4-benzoyl cytidine (B196190) (dC-bz) protecting groups, EDA can cause transamination, leading to the formation of undesired EDA adducts.[2] These adducts may be visible on gel electrophoresis but not always on RP-HPLC.[2] Using N4-isobutyryl cytidine (dC-ibu) can eliminate this side reaction.[2]

  • Guanosine Adducts: Side reactions can also occur at the O6 position of N2-ibu-O6-DPC-dG during deprotection with EDA.[3][4][5]

Q3: How can I prevent degradation of the methylphosphonate backbone during deprotection?

Standard deprotection with ammonium hydroxide (B78521) will cleave the methylphosphonate backbone.[2] The established method is to use ethylenediamine (EDA). However, to mitigate side reactions associated with EDA, a refined one-pot procedure is recommended. This method has been shown to improve product yield by as much as 250% compared to older two-step methods.[3][4]

Troubleshooting Guide

Problem: Low Coupling Efficiency

// Nodes start [label="Low Coupling Efficiency\nDetected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n- Anhydrous Acetonitrile\n- Fresh Activator\n- Synthon Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Synthesis Conditions\n- Extended Coupling Time?\n- Low-Water Oxidizer?", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="Reagent Problem Identified", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; condition_issue [label="Condition Problem Identified", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_reagent [label="Replace Reagents\n- Use Fresh Anhydrous Solvents\n- Use New Amidites/Activator", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Optimize Protocol\n- Increase Coupling Time (e.g., 6 min)\n- Use 0.25% Water Oxidizer", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Synthesis Yield\nImproved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; start -> check_conditions; check_reagents -> reagent_issue; check_conditions -> condition_issue; reagent_issue -> solution_reagent; condition_issue -> solution_conditions; solution_reagent -> end; solution_conditions -> end; } dot Troubleshooting workflow for low coupling efficiency.

Potential Cause Recommended Solution Reference
Moisture Contamination The methylphosphonite intermediate is highly sensitive to water. Use a low-water (0.25%) oxidizing solution. Ensure all solvents (e.g., acetonitrile) are strictly anhydrous.[1]
Insufficient Coupling Time Methylphosphonamidites can be less reactive than standard phosphoramidites. Increase the coupling time during the synthesis cycle. A coupling time of 6 minutes is advisable.[6]
Degraded Monomers/Synthons Chirally pure methylphosphonate synthons can degrade over time. Use fresh or properly stored synthons for synthesis.[2]
Suboptimal Activator Ensure the activator, such as 5-(Benzylthio)-1H-tetrazole, is fresh and anhydrous.[6]
Problem: Base Protecting Group Side Reactions During Deprotection

// Nodes start [label="Side Reactions During\nDeprotection Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dC [label="Using N4-benzoyl-dC\n(dC-bz)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_dG [label="Using O6-DPC-dG?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transamination [label="High Probability of\nCytidine Transamination\nby EDA", fillcolor="#F1F3F4", fontcolor="#202124"]; displacement [label="Potential for O6\nDisplacement Reaction\nby EDA", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_dC [label="Switch to N4-isobutyryl-dC\n(dC-ibu) Amidite", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_protocol [label="Implement One-Pot\nDeprotection Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Clean Deprotection\nAchieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_dC [label=" Assess\nProtecting\nGroups "]; start -> check_dG [label=" Assess\nProtecting\nGroups "]; check_dC -> transamination [label="Yes"]; check_dG -> displacement [label="Yes"]; transamination -> solution_dC; displacement -> solution_protocol; solution_dC -> end; solution_protocol -> end; } dot Decision guide for mitigating deprotection side reactions.

Side Reaction Cause Recommended Solution Reference
Cytidine Transamination Deprotection with ethylenediamine (EDA) can cause a transamination reaction at the C4 position of N4-benzoyl-dC, leading to an EDA adduct. Up to 15% of dC-bz can be affected.Use N4-isobutyryl-dC (dC-ibu) as the protecting group for cytidine, which eliminates this side reaction.[3][4][5]
Guanosine Modification A displacement reaction can occur at the O6 position of N2-ibu-O6-DPC-dG when treated with EDA.Use a one-pot deprotection method that begins with a brief treatment with dilute ammonia (B1221849) to revert dG adducts before adding EDA.[2]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol is adapted for a standard automated DNA synthesizer and optimized for methylphosphonamidite chemistry.

  • Preparation: Ensure all reagents are anhydrous. Methylphosphonamidite solutions should be dried over molecular sieves.[6]

  • DMT Removal (Deblocking): Standard trichloroacetic acid in dichloromethane.

  • Coupling: Deliver the methylphosphonamidite and activator (e.g., 5-(Benzylthio)-1H-tetrazole).

    • Critical Step: Extend coupling time to 6 minutes to ensure complete reaction.[6]

  • Capping: Acetylate unreacted 5'-hydroxyl groups using standard capping reagents.

  • Oxidation:

    • Critical Step: Use an oxidizing solution with low water content (e.g., 0.25% water in iodine/pyridine/THF) to prevent hydrolysis of the sensitive methylphosphonite intermediate.[1]

  • Loop: Repeat the cycle for each subsequent monomer addition.

Protocol 2: One-Pot Deprotection and Cleavage

This novel one-pot method is designed to maximize yield and minimize side reactions.[3][4][5]

  • Ammonia Pre-treatment: Transfer the solid support-bound oligonucleotide to a sealed vial. Add dilute ammonium hydroxide.

    • Incubation: Let stand for 30 minutes at room temperature. This step is crucial for reverting potential dG adducts.[2][3]

  • EDA Addition: Add one volume of ethylenediamine (EDA) directly to the ammonia solution.

    • Incubation: Let stand for 6 hours at room temperature to complete the deprotection of base protecting groups and cleave the oligo from the support.[3][4][5]

  • Neutralization: Dilute the reaction mixture with an appropriate buffer and neutralize to stop the reaction.

  • Purification: The crude product is now ready for purification via methods like HPLC or FPLC.[7]

This guide provides a starting point for troubleshooting methylphosphonate oligonucleotide synthesis. For persistent issues, consulting detailed literature and technical service from reagent suppliers is recommended.

References

Technical Support Center: Methylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during methylphosphonate (B1257008) synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

Low yields in methylphosphonate synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Methods like the Michaelis-Arbuzov reaction often require significant heating (120-160 °C) and sufficient reaction time to ensure full conversion.[1]

  • Hydrolysis: Phosphonate (B1237965) esters and their starting materials (e.g., dialkyl phosphites) are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The presence of water in reagents or solvents, or during aqueous work-up, can significantly reduce yield.[3][4]

  • Side Reactions: The formation of unintended side products consumes starting materials, thereby lowering the yield of the desired product. Common side reactions include over-alkylation, elimination, and the Perkow reaction.[1][2]

  • Suboptimal Reagents or Catalyst: The purity of starting materials is crucial. For instance, using aqueous formaldehyde (B43269) can lead to polymerization, complicating the reaction.[2] In catalyst-driven reactions, an inappropriate or inactive catalyst will result in poor conversion.[2]

  • Purification Losses: The product may be partially lost during work-up and purification steps, especially if it has some water solubility or is sensitive to the purification conditions (e.g., degradation on standard silica (B1680970) gel).[3]

Q2: I'm observing a significant impurity with a higher molecular weight in my final product. What is it likely to be?

A common higher molecular weight impurity, particularly in syntheses following the Kabachnik-Fields or Pudovik reaction pathways, is the bis-adduct . This occurs when the nitrogen atom of the newly formed α-aminomethylphosphonate (which is a secondary amine) reacts with another molecule of the carbonyl compound (e.g., formaldehyde) and dialkyl phosphite (B83602).[2]

To minimize bis-adduct formation:

  • Control Stoichiometry: Use precise molar ratios of your reactants.

  • Slow Addition: Add the dialkyl phosphite slowly to the mixture of the amine and carbonyl. This keeps the phosphite concentration low, favoring reaction with the more reactive primary imine intermediate.[2]

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by slowing the rate of the second addition more than the first.[2]

Q3: My product appears to be degrading during aqueous work-up or column chromatography. What is happening and how can I prevent it?

This is a classic sign of hydrolysis . Phosphonate esters can be cleaved under both acidic and basic conditions.[3][5]

  • Aqueous Work-up: If acidic or basic residues from a previous step are present, the introduction of water during extraction or washing can trigger hydrolysis.[3]

    • Solution: Ensure the reaction is fully quenched and neutralized to a pH of ~7 before beginning the aqueous work-up. Perform extractions quickly and at a low temperature if possible.

  • Column Chromatography: Standard silica gel is slightly acidic and can promote the hydrolysis of sensitive phosphonate esters during purification.[3]

    • Solution: Neutralize the silica gel before use. This can be done by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1% v/v), and using the same solvent system as the eluent.

Q4: My Michaelis-Arbuzov reaction is giving me a mixture of phosphonate products. Why?

In the Michaelis-Arbuzov reaction, a trialkyl phosphite reacts with an initial alkyl halide (R-X) to form the desired phosphonate and a new alkyl halide byproduct (R'-X). This byproduct can then react with the starting trialkyl phosphite, leading to a different phosphonate product.[6][7] This is especially problematic if the byproduct alkyl halide is as reactive or more reactive than the starting alkyl halide.

To mitigate this:

  • Use an excess of the initial alkyl halide.

  • Remove the byproduct alkyl halide as it is formed, for example, by fractional distillation if it has a low boiling point.[1][6]

Troubleshooting Guides

Problem 1: Formation of Elimination Products
  • Observation: NMR or GC-MS analysis shows the presence of alkenes, and the yield of the desired substitution product is low.

  • Cause: Elimination reactions (E1 or E2) can compete with the desired nucleophilic substitution (SN2) pathway, especially when using sterically hindered alkyl halides or strong, bulky bases.[8][9][10]

  • Solutions & Preventative Measures:

    • Substrate Choice: Whenever possible, use primary, unhindered alkyl halides, which are less prone to elimination.[8]

    • Base/Nucleophile: Use a less sterically hindered base. For example, in a Pudovik reaction, a less bulky amine might be preferable.

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: The choice of solvent can influence the SN2/E2 ratio, though this is highly system-dependent.

Problem 2: P-C Bond Cleavage
  • Observation: The desired methylphosphonate product is absent, and instead, derivatives of phosphonic acid or H-phosphonates are detected.

  • Cause: The P-C bond in some phosphonates, particularly α-aminophosphonates, can be susceptible to cleavage under strong acidic conditions.[11][12] The mechanism often involves protonation of the amino group, followed by P-C bond scission.[12] Additionally, chloro-substituted methylphosphonates can undergo P-C bond cleavage during nucleophilic displacement reactions.[13]

  • Solutions & Preventative Measures:

    • Avoid Strong Acids: When deprotecting or working up α-aminophosphonates, avoid prolonged exposure to strong acids. Use milder acidic conditions or alternative deprotection strategies where possible.[14]

    • Protecting Groups: Utilize protecting groups for sensitive functionalities that are stable under the reaction conditions and can be removed under conditions that do not cleave the P-C bond.

Problem 3: Issues in Methylphosphonate Oligonucleotide Synthesis
  • Observation: Low coupling efficiency or degradation of the oligonucleotide backbone during deprotection.

  • Cause: This is a multifaceted problem specific to solid-phase synthesis.

    • Coupling: Water contamination in reagents or solvents is a primary cause of low coupling efficiency.[4]

    • Deprotection: The methylphosphonate backbone is highly sensitive to base and will degrade under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide).[4][15] Using alternative bases like ethylenediamine (B42938) (EDA) can cause side reactions, such as the transamination of N4-benzoyl cytidine.[4]

  • Solutions & Preventative Measures:

    • Anhydrous Conditions: Rigorously dry all solvents, reagents, and the synthesizer lines. Treat reagents with high-quality molecular sieves.[4]

    • Optimized Deprotection: A multi-step deprotection protocol is often necessary. A common strategy involves a mild treatment with ammonium hydroxide (B78521) to revert certain adducts, followed by treatment with EDA to complete the deprotection without degrading the backbone.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Hydrolysis Rate of Phosphonate Esters

Phosphonate Ester StructureConditionsRelative Rate of HydrolysisReference
Diethyl MethylphosphonateReflux, 3 eq. conc. HClBase Rate (1.0)[3]
Di-isopropyl MethylphosphonateReflux, 3 eq. conc. HClSlower (Steric Hindrance)[3]
Diethyl PhenylphosphonateReflux, 3 eq. conc. HClFaster (Electron-withdrawing group)[5]
Diethyl MethylphosphonatepH > 10Rapid Decomposition[3]
Diethyl MethylphosphonateNeutral pH (≈7)Very Stable[16]

Note: Relative rates are illustrative and depend heavily on the specific substrate and exact conditions.

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl Methylphosphonate via Michaelis-Arbuzov Reaction

This protocol is adapted from established procedures and highlights steps to minimize side reactions.[7]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Place one molar equivalent of methyl iodide in the flask. Add one molar equivalent of triisopropyl phosphite to the dropping funnel.

  • Reaction: Gently heat the methyl iodide to reflux. Add the triisopropyl phosphite dropwise from the funnel at a rate that maintains a brisk reflux.

    • Troubleshooting Note: The byproduct, isopropyl iodide, has a boiling point of 85-95 °C. The reaction temperature should be controlled to prevent its premature removal before the reaction is complete, but also to ensure the reaction proceeds.

  • Completion: After the addition is complete, continue to reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Work-up:

    • a. Remove the excess methyl iodide and the isopropyl iodide byproduct by distillation at atmospheric pressure.

    • b. Purify the remaining residue by fractional distillation under reduced pressure. The desired diisopropyl methylphosphonate is a colorless oil.

    • Side Reaction Note: A small amount of diisopropyl isopropylphosphonate may form if the byproduct isopropyl iodide reacts with the starting phosphite. Fractional distillation is key to achieving high purity.[7]

Protocol 2: Purification of a Hydrolysis-Sensitive Phosphonate by Neutralized Silica Gel Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen eluent (e.g., ethyl acetate/hexane). Add triethylamine to the slurry to constitute 1% of the total solvent volume (e.g., 1 mL of triethylamine for every 99 mL of eluent).

  • Column Packing: Stir the slurry to ensure it is homogeneous and then pack the chromatography column as usual.

  • Eluent Preparation: Prepare the mobile phase with the same 1% triethylamine concentration to maintain neutral conditions throughout the purification process.

  • Chromatography: Load the crude product and run the column as standard. The triethylamine in the silica and eluent will neutralize the acidic sites, preventing on-column hydrolysis of the phosphonate ester.[3]

Visualizations: Reaction Pathways and Troubleshooting

Michaelis_Arbuzov_Side_Reactions Michaelis-Arbuzov Reaction Pathway sub Trialkyl Phosphite (R'O)3P int Phosphonium Salt [(R'O)3P-R]+X- sub->int SN2 Attack side_prod Side Product (R'O)2P(O)R' sub->side_prod perkow Perkow Product (Vinyl Phosphate) sub->perkow Competing Reaction hal1 Alkyl Halide (R-X) hal1->int prod Desired Product (R'O)2P(O)R int->prod Dealkylation byprod1 Byproduct Halide (R'-X) int->byprod1 byprod1->side_prod Side Reaction haloketone α-Halo Ketone haloketone->perkow

Caption: Michaelis-Arbuzov main reaction, byproduct formation, and Perkow side reaction.

Troubleshooting_Workflow Troubleshooting Methylphosphonate Synthesis start Problem Observed low_yield Low Yield start->low_yield impurity Unexpected Impurity start->impurity degradation Product Degradation start->degradation low_yield->impurity No check_completion Check Reaction Completion (TLC, NMR) low_yield->check_completion Yes high_mw Higher MW? impurity->high_mw where Degradation during... degradation->where check_hydrolysis Check for Hydrolysis (Anhydrous conditions?) check_completion->check_hydrolysis Incomplete check_reagents Verify Reagent Purity and Stoichiometry check_hydrolysis->check_reagents No Water bis_adduct Likely Bis-adduct (Kabachnik-Fields) high_mw->bis_adduct Yes arbuzov_mix Likely Arbuzov Byproduct ((R'O)2P(O)R') high_mw->arbuzov_mix No other_impurity Other Side Product (e.g., Elimination) arbuzov_mix->other_impurity workup Aqueous Work-up where->workup Work-up purification Purification where->purification Purification sol_workup Neutralize before work-up, use cold solvent workup->sol_workup sol_purify Use neutralized silica, avoid high temp purification->sol_purify

Caption: A logical workflow for diagnosing common issues in methylphosphonate synthesis.

References

Technical Support Center: Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of methylphosphonate oligonucleotides challenging?

A1: The primary challenge lies in the inherent sensitivity of the methylphosphonate backbone to the basic conditions typically used for deprotection. Standard protocols using concentrated ammonium (B1175870) hydroxide (B78521) can lead to significant degradation of the oligonucleotide backbone.[1][2] Consequently, alternative, milder deprotection strategies are required, which can introduce their own set of complications.

Q2: What are the most common side reactions observed during the deprotection of methylphosphonate oligos?

A2: The most frequently encountered side reactions include:

  • Transamination of Cytidine (B196190): When using ethylenediamine (B42938) (EDA) for deprotection, the N4-benzoyl-protected cytidine (N4-bz-dC) can undergo transamination, leading to the formation of undesired EDA adducts. This side reaction can affect up to 15% of the N4-bz-dC residues.[1][3][4][5][6]

  • Displacement Reactions on Guanine (B1146940): Similar displacement reactions can occur at the O6 position of protected guanine residues, such as N2-ibu-O6-DPC-dG, when treated with EDA.[3][4][5][6]

  • Backbone Degradation: Although milder than standard methods, some deprotection conditions can still cause a low level of backbone degradation. For instance, a 2% ammonium hydroxide solution was found to degrade the methylphosphonate backbone at a rate of about 1% per hour.[1]

  • Modification of Guanine Residues: The use of N-methylimidazole or dimethylaminopyridine (DMAP) as a catalyst in the capping step can lead to the formation of fluorescent adducts on guanine residues.[2]

Q3: Are there alternative protecting groups that can simplify the deprotection process?

A3: Yes, employing more labile protecting groups on the exocyclic amines of the nucleobases can allow for the use of milder deprotection conditions, thereby minimizing side reactions. One such example is the tert-butylphenoxyacetyl (t-BPA) group, which can be removed under gentler basic conditions, such as a short treatment with ammonia-saturated methanol, resulting in minimal backbone degradation.[2] Using isobutyryl-protected cytidine (dC-ibu) instead of benzoyl-protected cytidine (dC-bz) can also eliminate the transamination side product when using EDA-based deprotection methods.[1]

Troubleshooting Guide

Problem 1: Low Yield of Deprotected Oligonucleotide
Possible Cause Suggested Solution
Backbone Degradation The methylphosphonate backbone is sensitive to strong bases. Avoid using standard deprotection conditions with concentrated ammonium hydroxide.[1] Instead, opt for milder, two-step, or one-pot procedures specifically designed for methylphosphonate oligos.
Incomplete Cleavage from Solid Support Ensure that the cleavage conditions are optimized for your specific solid support and oligonucleotide sequence. Altered deprotection conditions may be necessary to maximize the recovery of the oligonucleotide from the synthesis support.[7]
Oligonucleotide Insolubility Methylphosphonate oligonucleotides can exhibit poor solubility, leading to precipitation and loss of product during deprotection and workup.[1][8][9] This can sometimes cause the oligo to bind irreversibly to the support.[1] Consider using co-solvents or adjusting the pH to improve solubility.
Problem 2: Presence of Impurities and Adducts in the Final Product
Side Reaction Protecting Group Deprotection Reagent Observed Impurity Mitigation Strategy
TransaminationN4-benzoyl-dCEthylenediamine (EDA)EDA adduct (up to 15%)[3][4][5][6]Use dC-ibu instead of dC-bz.[1] Alternatively, a pre-treatment with hydrazine (B178648) or dilute ammonia (B1221849) can be employed before the addition of EDA.[1]
DisplacementN2-ibu-O6-DPC-dGEthylenediamine (EDA)EDA adduct[3][4][5][6]A one-pot method with an initial dilute ammonia treatment can minimize this side reaction.[3][4][5][6]
Guanine Modification-DMAP (capping step)Fluorescent guanine adducts[2]A short treatment with a mild ammonium hydroxide solution can revert these adducts.[1]

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This novel one-pot procedure has been shown to be superior to traditional two-step methods, with yields increased by as much as 250%.[3][5][6]

Methodology:

  • Initial Ammonia Treatment: Treat the support-bound oligonucleotide with dilute ammonium hydroxide for 30 minutes at room temperature.[3][4][5][6]

  • Ethylenediamine Addition: Without isolating the intermediate, add ethylenediamine to the reaction mixture.[3][4][5][6]

  • Incubation: Allow the reaction to proceed for 6 hours at room temperature to complete the deprotection.[3][4][5][6]

  • Quenching and Neutralization: Dilute and neutralize the reaction solution to stop the deprotection process.[3][5][6]

  • Purification: The crude product is now ready for chromatographic purification.[3][5][6]

Visual Guides

Troubleshooting Workflow for Methylphosphonate Oligo Deprotection

G cluster_0 start Start Deprotection check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No backbone_degradation Backbone Degradation check_yield->backbone_degradation Yes incomplete_cleavage Incomplete Cleavage check_yield->incomplete_cleavage Yes solubility_issue Solubility Issue check_yield->solubility_issue Yes success Successful Deprotection check_purity->success No transamination Transamination Side Reaction check_purity->transamination Yes guanine_adducts Guanine Adducts check_purity->guanine_adducts Yes

Caption: Troubleshooting decision tree for deprotection issues.

One-Pot Deprotection Experimental Workflow

G cluster_1 start_oligo Support-Bound Oligo ammonia_treatment Dilute NH4OH (30 min, RT) start_oligo->ammonia_treatment eda_addition Add Ethylenediamine (6 hours, RT) ammonia_treatment->eda_addition quench Dilute & Neutralize eda_addition->quench purification Chromatographic Purification quench->purification final_product Pure Methylphosphonate Oligo purification->final_product

Caption: Workflow for the one-pot deprotection method.

References

Technical Support Center: Purification of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of methylphosphonate oligonucleotides?

The purification of methylphosphonate oligonucleotides presents several unique challenges primarily stemming from their distinct chemical properties compared to natural phosphodiester oligonucleotides. Key difficulties include:

  • Backbone Instability: The methylphosphonate backbone is highly sensitive to basic conditions, which can lead to complete degradation under standard deprotection protocols that use ammonium (B1175870) hydroxide (B78521).[1]

  • Formation of Side Products: Alternative deprotection reagents like ethylenediamine (B42938) (EDA) can cause side reactions, such as the transamination of N4-benzoyl cytidine, leading to undesired adducts that can be difficult to detect and separate.[1]

  • Chirality: The phosphorus atom in the methylphosphonate linkage is a chiral center, resulting in the synthesis of a mixture of diastereomers. A typical 18-mer racemic methylphosphonate oligonucleotide can contain up to 131,072 different diastereomers.[2] These stereoisomers can have different physical and biological properties, and their separation is a significant challenge.

  • Hydrophobicity and Solubility: The neutral charge of the methylphosphonate backbone makes these oligonucleotides more hydrophobic than their phosphodiester counterparts. This can lead to issues with solubility, especially for longer sequences, and affects their behavior during chromatography.[3]

  • Co-migration of Impurities: Some process-related impurities, such as failure sequences (n-1 mers) and other adducts, may have similar chromatographic properties to the full-length product, making their removal difficult.[1][]

Q2: Why is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sometimes problematic for analyzing the purity of methylphosphonate oligonucleotides?

While RP-HPLC is a powerful tool for oligonucleotide purification, it has limitations in the context of methylphosphonate oligonucleotides. Certain side products, such as EDA adducts formed during deprotection, may not be visible as distinct peaks in an RP-HPLC chromatogram but can be detected by other methods like gel electrophoresis.[1] This can lead to an overestimation of product purity. Therefore, relying solely on RP-HPLC for purity assessment can be misleading. It is often recommended to use orthogonal analytical methods, such as mass spectrometry or capillary electrophoresis, to confirm purity.

Q3: What is "trityl-on" purification and why is it useful for methylphosphonate oligonucleotides?

"Trityl-on" purification is a strategy used in conjunction with reversed-phase HPLC. The final 5'-hydroxyl group of the full-length oligonucleotide product retains its dimethoxytrityl (DMT) protecting group, which is highly hydrophobic. This significantly increases the retention time of the full-length product on an RP-HPLC column compared to the "trityl-off" failure sequences (which have been capped and do not possess the 5'-DMT group).[5] This difference in hydrophobicity allows for a more effective separation of the desired product from truncated impurities. After purification, the DMT group is removed under acidic conditions.[5]

Q4: How does the chirality of the methylphosphonate linkage affect purification and biological activity?

The methylphosphonate linkage introduces a chiral center at the phosphorus atom, leading to R P and S P stereoisomers at each linkage. This results in a complex mixture of diastereomers. These diastereomers can exhibit different chromatographic behaviors, making purification to a single stereoisomer extremely challenging. Furthermore, the stereochemistry of the methylphosphonate linkage has been shown to significantly impact the thermal stability of the resulting duplex with a complementary RNA strand. Oligonucleotides with R P chiral linkages generally form more stable duplexes with RNA than those with S P linkages.[2][6]

Troubleshooting Guides

Problem 1: Low Yield of Purified Methylphosphonate Oligonucleotide
Possible Cause Troubleshooting Step Expected Outcome
Degradation during Deprotection Avoid standard ammonium hydroxide deprotection. Use a milder, two-step procedure: a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (EDA).[7]Increased recovery of the intact oligonucleotide.
Insolubility of the Oligonucleotide EDA is a good solvent for methylphosphonate oligonucleotides.[1] Ensure the oligonucleotide remains solubilized during deprotection and purification steps.Minimized product loss due to precipitation.
Inefficient Elution from Purification Column Optimize the gradient of the organic solvent (e.g., acetonitrile) in your RP-HPLC method. For ion-exchange chromatography, adjust the salt gradient.Improved peak shape and recovery of the target oligonucleotide.
Loss during Post-Purification Steps If using "trityl-on" purification, ensure the detritylation step is efficient but not overly harsh to prevent depurination.[5]Recovery of the pure, full-length product without degradation.
Problem 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Co-elution of Failure Sequences (n-1 mers) For longer oligonucleotides, consider using Polyacrylamide Gel Electrophoresis (PAGE) for purification, as it offers excellent size resolution. Alternatively, "trityl-on" RP-HPLC can enhance the separation of full-length products from truncated sequences.[5]A final product with a higher percentage of the full-length oligonucleotide.
Presence of Deprotection-Related Adducts If using EDA with N4-benzoyl cytidine, consider using N4-isobutyryl-dC instead to eliminate transamination side products.[1]A cleaner product profile with fewer adducts.
Formation of Aggregates (especially for G-rich sequences) For Guanine-rich sequences that are prone to aggregation, reduce the presence of cations during synthesis and adjust mobile phase conditions during purification.[8]Improved chromatographic behavior and reduced peak broadening.
Incomplete Deprotection Ensure complete removal of all protecting groups by optimizing the deprotection time and temperature. Incompletely deprotected oligonucleotides will be more hydrophobic and can complicate purification.[5]A homogenous product with consistent chromatographic properties.

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a method developed to minimize degradation and side-product formation.[7]

  • Initial Ammonia Treatment: Treat the support-bound oligonucleotide with dilute ammonium hydroxide for 30 minutes at room temperature.

  • Ethylenediamine Addition: Add one volume of ethylenediamine (EDA) to the ammonia solution and continue the incubation for 6 hours at room temperature to complete the deprotection.

  • Quenching and Preparation for Purification: Dilute and neutralize the reaction mixture to stop the deprotection process. The crude product is now ready for chromatographic purification.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Purification Yield

LowYieldTroubleshooting Troubleshooting Low Purification Yield start Low Yield Observed check_deprotection Review Deprotection Protocol start->check_deprotection check_solubility Assess Oligo Solubility check_deprotection->check_solubility Mild Conditions use_mild_deprotection Implement Mild One-Pot Deprotection check_deprotection->use_mild_deprotection Harsh Conditions? check_chromatography Evaluate Chromatography Method check_solubility->check_chromatography Good Solubility optimize_solvent Use EDA as Solvent check_solubility->optimize_solvent Precipitation Observed? optimize_gradient Optimize Elution Gradient check_chromatography->optimize_gradient Poor Peak Shape? end_good Yield Improved use_mild_deprotection->end_good optimize_solvent->end_good optimize_gradient->end_good PurificationChallenges Interconnected Purification Challenges backbone Backbone Sensitivity (Base Labile) deprotection Harsh Deprotection (e.g., NH4OH) backbone->deprotection leads to use of mild_deprotection Mild Deprotection (e.g., EDA) backbone->mild_deprotection necessitates degradation Product Degradation deprotection->degradation causes purity Low Purity degradation->purity results in side_products Side Product Formation (e.g., EDA Adducts) mild_deprotection->side_products can cause separation Difficult Separation side_products->separation leads to chirality Chirality (Diastereomers) chirality->separation complicates separation->purity results in

References

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during methylphosphonate (B1257008) oligonucleotide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of methylphosphonate oligonucleotides, providing potential causes and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Appearance of a late-eluting peak in RP-HPLC, especially with N4-benzoyl cytidine (B196190). Formation of an ethylenediamine (B42938) (EDA) adduct during deprotection.[1]Treat the support-bound oligonucleotide with a mild ammonium (B1175870) hydroxide (B78521) solution before EDA treatment to remove the benzoyl group.[1] Consider using dC-ibu instead of dC-bz.[1]
Multiple peaks observed in LC-MS with mass differences corresponding to single nucleotide additions or deletions. Inefficient coupling or capping during solid-phase synthesis.Optimize coupling time and ensure the use of fresh, high-quality phosphoramidite (B1245037) monomers and coupling reagents. Verify the efficiency of the capping step.
Broad or split peaks in HPLC chromatograms. Presence of diastereomers due to the chiral nature of the methylphosphonate linkage. Secondary structures in the oligonucleotide.For diastereomers, this is an inherent property. For secondary structures, perform HPLC analysis at an elevated temperature (e.g., 60°C) to denature the structures.[2][3]
A peak with a mass increase of 16 Da compared to the full-length product (FLP). Oxidation of a methylphosphonate linkage to a phosphodiester linkage.Use fresh, high-quality oxidation reagents and optimize the oxidation time.
A peak with a mass increase of 53 Da. Formation of an acrylonitrile (B1666552) adduct, a byproduct of the deprotection of the cyanoethyl group.[4]Optimize deprotection conditions to minimize the formation of acrylonitrile.
Loss of product and poor recovery after deprotection. Insolubility of the methylphosphonate oligonucleotide in the deprotection reagent, particularly aqueous ammonium hydroxide.[1]Use ethylenediamine (EDA) as the deprotection reagent, as methylphosphonate oligonucleotides are more soluble in it.[1]
Presence of low molecular weight peaks in the chromatogram. Incomplete removal of protecting groups.Ensure complete deprotection by optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

1. What are the most common types of impurities in methylphosphonate oligonucleotide synthesis?

The most common impurities include:

  • Failure sequences (n-1, n-2, etc.): Truncated oligonucleotides resulting from incomplete coupling at each cycle.[4]

  • Deletion sequences: Oligonucleotides missing a single nucleotide within the sequence.

  • Addition sequences (n+1): Resulting from the addition of an extra nucleotide.

  • Adducts: Formed from reactions with reagents used during synthesis and deprotection, such as ethylenediamine (EDA) adducts on cytidine bases.[1]

  • Products of incomplete capping: Unreacted sequences that are not capped can lead to a complex mixture of impurities.

  • Oxidized species: The methylphosphonate linkage can be oxidized to a phosphodiester linkage.

2. Which analytical techniques are best for identifying these impurities?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.[5]

  • Reversed-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is effective at separating full-length products from truncated failure sequences, especially when the DMT group is left on (trityl-on purification).[6]

  • Ion-Exchange HPLC (IE-HPLC): Separates oligonucleotides based on the charge of the phosphonate (B1237965) backbone. It is excellent for resolving sequences of different lengths.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each peak separated by HPLC, allowing for the identification of impurities based on their mass-to-charge ratio. This is crucial for identifying adducts, modifications, and other unexpected impurities.[7][8]

  • 31P NMR Spectroscopy: This technique can provide information about the different phosphorus-containing linkages present, helping to identify and quantify methylphosphonate, phosphodiester, and other phosphorus-containing impurities.[9]

3. How can I quantify the level of impurities in my sample?

Quantitative analysis of impurities is typically performed using HPLC. By integrating the peak areas of the impurities and the main product in the chromatogram, the relative percentage of each impurity can be determined. For accurate quantification, it is important to establish response factors for the different species if possible, or to assume equal response factors for closely related impurities. 31P qNMR can also be used for the quantification of phosphorus-containing impurities.[10]

4. What is the role of 31P NMR in impurity analysis?

31P NMR is a valuable tool for characterizing the backbone of methylphosphonate oligonucleotides.[9] It can distinguish between the diastereomers of the methylphosphonate linkage and can identify and quantify other phosphorus-containing species, such as phosphodiester linkages that may be present as impurities.[11] This technique provides a direct measure of the integrity of the phosphonate backbone.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling

This protocol is a general guideline for the analysis of methylphosphonate oligonucleotides. Optimization may be required for specific sequences.

  • Column: A C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST C18).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C.[2]

  • Detection: UV absorbance at 260 nm.

Expected Elution Profile
Shorter, more polar sequences (failure sequences) will elute earlier.
The full-length product (FLP) will be the main peak.
More hydrophobic impurities may elute later than the FLP.
Protocol 2: Ion-Exchange HPLC (IE-HPLC) for Purity Assessment

This protocol is a general guideline and may need optimization based on the specific oligonucleotide.

  • Column: A strong anion-exchange (SAX) column designed for oligonucleotide separations (e.g., Thermo Scientific DNAPac PA200).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV absorbance at 260 nm.

Expected Elution Profile
Separation is based on the number of phosphate (B84403) charges.
Shorter sequences (n-1, n-2) will elute earlier than the full-length product.
Longer sequences (n+1) will elute later.
Protocol 3: LC-MS for Impurity Identification

This protocol outlines a general approach for coupling HPLC with mass spectrometry.

  • HPLC: Use an RP-HPLC method similar to Protocol 1, but with MS-compatible mobile phases.

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the parent oligonucleotide and any impurities. Compare the observed masses to the expected masses of potential impurities.

Common Mass Adducts in Negative Ion Mode Mass Shift (Da)
Sodium Adduct [M-H+Na]-+22
Potassium Adduct [M-H+K]-+38
Triethylamine Adduct [M-H+TEA]-+101

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Impurity Analysis Synthesis Solid-Phase Synthesis Deprotection Deprotection Synthesis->Deprotection Crude_Product Crude Product Deprotection->Crude_Product HPLC HPLC Separation (RP or IE) Crude_Product->HPLC Inject NMR 31P NMR Crude_Product->NMR Analyze MS Mass Spectrometry HPLC->MS Couple Data_Analysis Data Analysis & Impurity Identification HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Generate troubleshooting_logic Start Impurity Detected Check_Mass Analyze by LC-MS Determine Mass Shift Start->Check_Mass Check_HPLC Review HPLC Profile (Retention Time) Start->Check_HPLC Identify_Impurity Identify Potential Impurity Check_Mass->Identify_Impurity Check_HPLC->Identify_Impurity Solution Implement Corrective Action Identify_Impurity->Solution

References

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of methylphosphonate (B1257008) oligonucleotides.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common problems leading to low yield in their methylphosphonate oligonucleotide synthesis experiments.

Question: Why is the overall yield of my methylphosphonate oligonucleotide synthesis unexpectedly low?

Answer: Low overall yield in methylphosphonate oligonucleotide synthesis can stem from several factors throughout the synthesis process. The most common culprits are suboptimal coupling efficiency, issues during the deprotection step, and product loss during purification. It is crucial to evaluate each of these stages to pinpoint the source of the problem. A seemingly small decrease in coupling efficiency at each step can dramatically lower the final yield of the full-length oligonucleotide.[1][2]

Question: How can I determine if low coupling efficiency is the cause of my low yield?

Answer: Low coupling efficiency is a primary contributor to poor synthesis outcomes.[1] You can diagnose this issue by:

  • Monitoring Trityl Cation Release: The intensity of the orange color from the dimethoxytrityl (DMT) cation released after each coupling step is proportional to the coupling efficiency. A consistently pale orange color indicates a systemic problem with the coupling reaction.

  • Analyzing the Crude Product: Analysis of the crude oligonucleotide by High-Performance Liquid Chromatography (HPLC) can reveal a high proportion of shorter, failure sequences (n-1, n-2 mers) compared to the full-length product (n-mer). This is a strong indicator of inefficient coupling at one or more steps.

Question: What are the common causes of poor coupling efficiency and how can I address them?

Answer: Several factors can negatively impact coupling efficiency. Here are the most frequent causes and their solutions:

  • Water Contamination: Methylphosphonamidite monomers are highly sensitive to moisture.[3] Any water present in the reagents or on the synthesizer lines will hydrolyze the activated monomer, rendering it unable to couple to the growing oligonucleotide chain.

    • Solution: Use anhydrous acetonitrile (B52724) and other reagents. Ensure all reagent bottles are tightly sealed and consider drying reagents over molecular sieves before use.[3] A low-water oxidizer (e.g., 0.25% water) is also recommended to minimize hydrolysis of the P(III) methylphosphonite intermediate.[3]

  • Degraded Monomers: Methylphosphonamidite synthons, especially chirally pure dimers, can degrade over time, even under anhydrous conditions, leading to a loss of coupling ability.[4]

    • Solution: Use fresh, high-quality monomers. Store them under argon or nitrogen at the recommended temperature. If degradation is suspected, test the monomer's activity before use.

  • Insufficient Coupling Time: The coupling reaction for methylphosphonate monomers may require more time than standard phosphoramidites.

    • Solution: Increase the coupling time. A coupling time of 6 minutes is recommended for syntheses up to 1 µmol.[5]

  • Activator Issues: The activator (e.g., tetrazole) may be degraded or at an incorrect concentration.

    • Solution: Prepare fresh activator solution and ensure it is fully dissolved.

Question: My coupling efficiency seems acceptable, but my yield after deprotection is still low. What could be the problem?

Answer: The deprotection step is another critical stage where significant product loss can occur. The methylphosphonate backbone is sensitive to the basic conditions typically used for deprotection.[4]

  • Backbone Degradation: Standard deprotection with ammonium (B1175870) hydroxide (B78521) can cleave the methylphosphonate linkages, leading to fragmentation of the oligonucleotide.[4]

  • Incomplete Deprotection: Milder conditions may not be sufficient to remove all protecting groups from the nucleobases, resulting in a heterogeneous product.

  • Side Reactions with Ethylenediamine (B42938) (EDA): While EDA is an alternative to ammonium hydroxide, it can cause side reactions, such as the transamination of N4-benzoyl cytidine, leading to undesired adducts.[4]

  • Product Insolubility: The deprotected oligonucleotide may be insoluble in the deprotection solution, causing it to precipitate on the solid support and be lost during cleavage.[4]

Question: How can I optimize the deprotection step to improve my yield?

Answer: A novel one-pot deprotection procedure has been shown to significantly improve yields by as much as 250% compared to traditional two-step methods.[6][7][8] This method minimizes backbone degradation while ensuring complete deprotection.

FAQs: Methylphosphonate Oligonucleotide Synthesis

What is a typical overall yield for methylphosphonate oligonucleotide synthesis?

The final yield of purified methylphosphonate oligonucleotides can vary widely depending on the length of the sequence, the coupling efficiency at each step, and the purification method. Even with a high average coupling efficiency of 99%, the theoretical yield of a 30-mer oligonucleotide is only 75%, which is further reduced by purification losses.[1] Due to their lower solubility and the challenges in synthesis, yields for methylphosphonate-containing oligonucleotides are often lower than for standard DNA or RNA synthesis.

How does coupling efficiency affect the theoretical yield?

The theoretical maximum yield is calculated as (average coupling efficiency)^(number of couplings). The table below illustrates the dramatic effect of a small change in coupling efficiency on the overall yield of a 30-mer oligonucleotide (29 couplings).

Average Coupling EfficiencyTheoretical Maximum Yield
99.5%86.5%
99.0%74.7%
98.0%55.5%
95.0%22.6%

What are the key differences in the synthesis cycle for methylphosphonate oligonucleotides compared to standard phosphodiester synthesis?

The overall synthesis cycle (detritylation, coupling, capping, oxidation) is similar.[9] However, specific parameters need to be adjusted for methylphosphonate synthesis:

StepStandard Phosphodiester SynthesisMethylphosphonate SynthesisRationale
Coupling Shorter coupling time (e.g., < 1 min)Longer coupling time (e.g., 1-6 min)[3][5]To drive the reaction to completion due to potentially slower kinetics.
Oxidation Standard iodine/water oxidizerLow-water oxidizer (e.g., 0.25% water)[3]To minimize hydrolysis of the sensitive methylphosphonite intermediate.[3]
Monomers Dissolved in anhydrous acetonitriledG-Me phosphonamidite may require anhydrous THF for dissolution.[5]To ensure complete dissolution and stability of the monomer.

Are there specific nucleobase protecting groups that are recommended for methylphosphonate synthesis?

Yes, the choice of protecting group for cytosine is particularly important when using ethylenediamine (EDA) for deprotection. Using N4-benzoyl-dC (dC-bz) can lead to transamination as a side reaction.[4][7] To avoid this, it is recommended to use N4-acetyl-dC (Ac-dC) or N4-isobutyryl-dC (dC-ibu).[4][5]

What is the recommended method for purifying methylphosphonate oligonucleotides?

Due to the potential for low solubility and the presence of closely related impurities, purification can be challenging.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying methylphosphonate oligonucleotides.[12][13][14] Ion-exchange HPLC (IE-HPLC) can also be used, particularly for sequences prone to secondary structures.[13][14]

Experimental Protocols

One-Pot Deprotection Protocol

This protocol is adapted from a method shown to improve yields by up to 250%.[6][7][8][15]

  • Initial Cleavage and Deprotection:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

    • Add a solution of ammonium hydroxide/ethanol/acetonitrile (10:45:45 v/v/v) to the support.

    • Incubate at room temperature for 30 minutes.

  • Final Deprotection:

    • Add an equal volume of ethylenediamine (EDA) to the vial.

    • Seal the vial and incubate at room temperature for 6 hours.

  • Neutralization and Preparation for Purification:

    • Dilute the solution with water and neutralize to stop the reaction.

    • The crude product is now ready for chromatographic purification (e.g., RP-HPLC).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add methylphosphonamidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle End End (Cleavage & Deprotection) Oxidation->End Start Start (Solid Support) Start->Detritylation

Caption: Standard solid-phase oligonucleotide synthesis cycle.

Deprotection_Workflow cluster_workflow One-Pot Deprotection Workflow Start Synthesized Oligo on Solid Support Step1 Step 1: Brief Ammonia Treatment (NH4OH/EtOH/ACN for 30 min) Start->Step1 Step2 Step 2: Add Ethylenediamine (EDA) (Incubate for 6 hours) Step1->Step2 Step3 Step 3: Dilute and Neutralize Step2->Step3 End Crude Oligonucleotide for Purification Step3->End

Caption: Optimized one-pot deprotection workflow.

References

Technical Support Center: Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to incomplete capping during phosphoramidite (B1245037) oligonucleotide synthesis.

Troubleshooting Guide: Incomplete Capping

Incomplete capping of unreacted 5'-hydroxyl groups during phosphoramidite synthesis is a critical issue that leads to the formation of deletion mutations (n-1 shortmers), compromising the quality and purity of the final oligonucleotide product.[1][2][3] This guide provides a systematic approach to diagnosing and resolving capping failures.

Symptoms of Incomplete Capping:

  • Presence of n-1 deletion sequences in the final product, as identified by mass spectrometry or HPLC analysis.[1]

  • Low purity of the final oligonucleotide product after purification, especially when using trityl-on purification methods where n-1 deletions co-elute with the full-length product.[1]

  • A statistical distribution of all possible n-1 or n-2 deletions, rather than a single, specific deletion.[1]

Logical Workflow for Troubleshooting Incomplete Capping

G cluster_0 Troubleshooting Incomplete Capping start Problem: Suspected Incomplete Capping check_reagents Step 1: Verify Capping Reagents - Check expiration dates. - Inspect for discoloration or precipitation. - Ensure proper formulation (e.g., correct concentration of NMI/DMAP). start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Action: Replace Capping Reagents reagent_ok->replace_reagents No check_delivery Step 2: Check Reagent Delivery System - Inspect tubing for blockages or leaks. - Verify pump and valve function. - Ensure correct volumes are being delivered. reagent_ok->check_delivery Yes replace_reagents->check_delivery delivery_ok Delivery System OK? check_delivery->delivery_ok fix_delivery Action: Clean/Repair/Calibrate Delivery System delivery_ok->fix_delivery No check_moisture Step 3: Investigate Moisture Contamination - Use anhydrous acetonitrile (B52724). - Check inert gas supply for dryness. - Ensure phosphoramidites are dry. delivery_ok->check_moisture Yes fix_delivery->check_moisture moisture_ok Moisture Controlled? check_moisture->moisture_ok dry_system Action: Use fresh, anhydrous solvents. Install in-line gas dryer. moisture_ok->dry_system No optimize_protocol Step 4: Optimize Synthesis Protocol - Increase capping time. - Increase delivery volume of capping reagents. - Consider a double capping cycle (Cap/Ox/Cap). moisture_ok->optimize_protocol Yes dry_system->optimize_protocol end Problem Resolved optimize_protocol->end

Caption: A flowchart for troubleshooting incomplete capping events.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in phosphoramidite synthesis?

The capping step is a crucial part of the synthesis cycle that serves to permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[2] This is achieved by acetylating these unreacted groups.[4] By capping these failure sequences, they are prevented from participating in subsequent coupling reactions, which would otherwise lead to the formation of oligonucleotides with internal base deletions, commonly referred to as (n-1) shortmers.[2][3]

Q2: What are the standard reagents used for capping?

Standard capping is typically performed using a two-part reagent system.[1]

  • Cap A: Acetic anhydride (B1165640), often in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.[1][5]

  • Cap B: A capping activator, which is usually N-methylimidazole (NMI) or, less commonly, dimethylaminopyridine (DMAP), in a solvent.[1][2] A weak organic base like pyridine (B92270) or lutidine is also added to one of the capping mixtures to neutralize the acetic acid byproduct and prevent detritylation.[1][4]

These two solutions are mixed just before being delivered to the synthesis column.[4]

Q3: What are the consequences of incomplete capping?

The primary consequence of incomplete capping is the generation of deletion mutations (n-1, n-2, etc.) in the final oligonucleotide product.[1] If an unreacted 5'-hydroxyl group is not capped, it will be available to react in the next coupling cycle, leading to an oligonucleotide that is missing a base.[4] These deletion sequences are often difficult to separate from the full-length product, especially with trityl-on purification methods, thereby reducing the purity and potentially compromising the performance of the oligonucleotide in downstream applications.[1][5]

Q4: How can I improve my capping efficiency?

Several factors can influence capping efficiency. To improve it, consider the following:

  • Reagent Quality: Ensure that capping reagents are fresh and have not expired. Degraded reagents, particularly the acetic anhydride in Cap A, can lead to poor capping.

  • Reagent Concentration: The concentration of the activator in Cap B (e.g., N-methylimidazole) can significantly impact efficiency. For example, on an ABI 394 synthesizer, a 16% NMI solution results in higher capping efficiency than a 10% solution.[6]

  • Reaction Time and Volume: Increasing the delivery time and volume of the capping reagents can help drive the reaction to completion. For longer oligonucleotides, it is recommended to increase the delivery of the Cap A/B mix.[6]

  • Moisture Control: Water can negatively impact the entire synthesis cycle, including capping. Ensure that all solvents, particularly acetonitrile, are anhydrous.[6] A second capping step after the oxidation step (a "cap/ox/cap" cycle) can help to dry the support, as the capping reagents react with residual water.[3][5]

Q5: Are there alternative capping strategies?

Yes, an alternative to the standard acetic anhydride capping is the use of a phosphoramidite-based capping agent, such as UniCap™ Phosphoramidite.[1][7] This reagent is the phosphoramidite of diethylene glycol monoethyl ether and provides a different mechanism for capping unreacted hydroxyl groups.[7] It was originally developed for synthesis on microarrays where acetic anhydride could alter the surface properties of the chip.[1]

Data Summary

The efficiency of capping can vary between different DNA synthesizers and the reagent concentrations used. The following table summarizes capping efficiency data from in-house studies mentioned in the literature.

Synthesizer ModelCap B ActivatorCapping Efficiency of Total Failures
ABI 39416% N-methylimidazole~97%
ABI 39410% N-methylimidazole89%
Expedite 890910% N-methylimidazole90%
ABI 3946.5% DMAP>99%

Data sourced from Glen Research Report 21.21.[6]

Experimental Protocols

Protocol: Capping Efficiency Test

This protocol outlines a method to test the efficiency of the capping step on an automated DNA synthesizer. This is achieved by intentionally causing a coupling failure and then measuring how effectively the subsequent capping step blocks the unreacted sites.

Objective: To quantify the percentage of unreacted 5'-hydroxyl groups that are successfully capped.

Materials:

  • DNA synthesizer

  • Standard phosphoramidite synthesis reagents (detritylation, coupling, oxidation, and capping solutions)

  • Acetonitrile (ACN) for injection

  • Controlled pore glass (CPG) solid support with a pre-loaded nucleoside

  • Trichloroacetic acid (TCA) solution for detritylation monitoring (if applicable)

  • Reagents for cleavage, deprotection, and analysis (e.g., HPLC or mass spectrometry)

Methodology:

  • Initiate Synthesis: Begin a standard synthesis protocol for a short oligonucleotide (e.g., a dimer or trimer).

  • Induce Coupling Failure: In one of the synthesis cycles, instead of delivering the phosphoramidite and activator solution during the coupling step, program the synthesizer to inject only acetonitrile (ACN). This will result in a total failure of the coupling reaction for that cycle, leaving the 5'-hydroxyl groups of the growing chains exposed.

  • Perform Capping Step: Allow the synthesizer to proceed with the scheduled capping step using the Cap A and Cap B reagents under investigation.

  • Complete Synthesis: Continue with the subsequent oxidation and detritylation steps. The colorimetric response from the detritylation step immediately following the intentional failure can provide an initial, rough estimate of the capping failure (i.e., the amount of uncapped hydroxyls that were then available for the next coupling).

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it according to standard procedures.

  • Analysis: Analyze the crude product using a high-resolution method like HPLC or mass spectrometry.

    • Quantify the full-length product (FLP) and the n-1 deletion product. The n-1 peak in this specific experiment represents the failure of the capping step, as the coupling was intentionally prevented.

    • Calculate Capping Efficiency:

      • Capping Efficiency (%) = [1 - (Area of n-1 peak / (Area of FLP peak + Area of n-1 peak))] x 100

Expected Outcome:

A high capping efficiency (>99%) will result in a very small n-1 peak relative to the peak representing the successfully synthesized shorter fragment. A low efficiency will show a significant n-1 peak, indicating that a substantial portion of the unreacted hydroxyl groups were not blocked by the capping reagents.

Phosphoramidite Synthesis Cycle

The capping step is an integral part of the four-step phosphoramidite synthesis cycle.

G cluster_cycle Phosphoramidite Synthesis Cycle cluster_failure Consequence of Incomplete Capping deblock Step 1: Deblocking (Detritylation) Removes DMT group, exposing 5'-OH. couple Step 2: Coupling Activated phosphoramidite reacts with 5'-OH. deblock->couple Exposed 5'-OH cap Step 3: Capping Acetylation of unreacted 5'-OH groups. couple->cap Chain extended incomplete_cap Incomplete Capping (Unblocked 5'-OH) couple->incomplete_cap Coupling Failure oxidize Step 4: Oxidation Phosphite triester is oxidized to stable phosphate triester. cap->oxidize Failures blocked oxidize->deblock Cycle Repeats next_couple Next Coupling Cycle incomplete_cap->next_couple Reacts with next phosphoramidite deletion Result: n-1 Deletion Mutant next_couple->deletion

Caption: The phosphoramidite synthesis cycle and the effect of capping failure.

References

Technical Support Center: Optimizing Methylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methylphosphonate (B1257008) synthesis. The following sections address common issues encountered during experimental work, offering solutions and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis Issues

???+ question "My reaction yield is consistently low. What are the common causes?"

???+ question "I'm observing multiple spots on my TLC plate or unexpected peaks in my analysis. What are the likely side reactions?"

???+ question "How do I choose the optimal solvent for my methylphosphonate synthesis?"

Specific Synthesis Challenges

???+ question "I am synthesizing methylphosphonate oligonucleotides and facing degradation issues. How can I prevent this?"

???+ question "My coupling efficiency is low during automated synthesis. What could be the cause?"

Data on Solvent Optimization

The choice of solvent can dramatically influence the yield of methylphosphonate synthesis. Below are tables summarizing the effect of different solvents on specific reactions.

Table 1: Effect of Solvent on α-Hydroxyphosphonate Synthesis Reaction: Benzaldehyde and triethyl phosphite (B83602) in the presence of KH₂PO₄.

SolventYield (%)
Tetrahydrofuran75%
Toluene (B28343)73%
Acetonitrile72%
1,4-Dioxane72%
Dichloromethane64%
Ethanol56%
Solvent-Free 88%

Data adapted from a study using a SiO₂-CeCl₃·7H₂O catalyst.[1]

Table 2: Effect of Solvent on a Michaelis-Arbuzov Reaction

SolventTime (h)Yield (%)
Dichloromethane6.042%
Tetrahydrofuran5.558%
Acetonitrile5.065%
1,4-Dioxane6.048%
Neat (Solvent-free) 4.0 91%

Data adapted from Reddy, et al., 2014.[2]

Experimental Protocols

Protocol 1: General Procedure for Michaelis-Arbuzov Reaction

This protocol describes a common method for synthesizing phosphonates.

  • Reaction Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the alkyl halide (1.0 equivalent). Begin stirring and add the trialkyl phosphite (1.0 to 1.2 equivalents).

  • Heating: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the reactants. The reaction is often exothermic initially.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a low-boiling alkyl halide byproduct was formed (e.g., from triethyl phosphite), it can be removed by distillation.[3] The remaining crude product is then purified.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired methylphosphonate.

Protocol 2: Kabachnik-Fields Reaction for N-acetylaminomethylphosphonate

This protocol outlines a one-pot synthesis of an α-aminophosphonate.

  • Reaction Setup: In a three-necked flask equipped with a condenser, addition funnel, thermometer, and magnetic stir bar, add N-acetylacetamide (1.0 eq) and toluene.

  • Reagent Addition: Add paraformaldehyde (1.0 eq) to the mixture.

  • Reaction Procedure: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Once the solution becomes clear, add diethyl phosphite (1.0 eq) dropwise via the addition funnel over 15-20 minutes.

  • Monitoring: Continue to reflux the mixture and monitor the reaction's progress.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure. Dissolve the resulting crude oil in an appropriate solvent like ethyl acetate (B1210297) for further purification, typically by column chromatography.[4]

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, NMR, GC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Incomplete->Complete No Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Add Catalyst Incomplete->Optimize_Conditions Yes Check_Purity Check Reagent Purity & Stoichiometry Complete->Check_Purity Optimize_Conditions->Check_Completion Impure Reagents Impure or Stoichiometry Incorrect Check_Purity->Impure Pure Reagents Pure Impure->Pure No Purify_Reagents Purify/Replace Reagents Verify Stoichiometry Impure->Purify_Reagents Yes Check_Side_Reactions Analyze for Side Products (NMR, MS) Pure->Check_Side_Reactions Purify_Reagents->Start Side_Products Side Products Detected Check_Side_Reactions->Side_Products No_Side_Products Minimal Side Products Side_Products->No_Side_Products No Modify_Conditions Modify Conditions: - Lower Temperature - Slow Addition - Change Solvent Side_Products->Modify_Conditions Yes Review_Protocol Review Protocol for Anhydrous Conditions No_Side_Products->Review_Protocol Modify_Conditions->Start End Yield Improved Review_Protocol->End

Caption: A step-by-step workflow for troubleshooting low yields in synthesis.

Logical Flow for Solvent Selection

Solvent_Selection Start Initiate Synthesis Planning Literature Review Literature for Similar Reactions Start->Literature Solvent_Known Optimal Solvent Reported? Literature->Solvent_Known Use_Reported Use Reported Solvent Solvent_Known->Use_Reported Yes Screening Perform Solvent Screen Solvent_Known->Screening No Scale_Up Scale-Up Reaction with Optimal Solvent Use_Reported->Scale_Up Solvent_Types Select Diverse Solvents: - Aprotic (ACN, THF) - Aromatic (Toluene) - 'Green' (Ionic Liquid) - Solvent-Free (Neat) Screening->Solvent_Types Run_Reactions Run Small-Scale Parallel Reactions Solvent_Types->Run_Reactions Analyze Analyze Yield & Purity (HPLC, NMR) Run_Reactions->Analyze Best_Result Identify Best Condition Analyze->Best_Result Best_Result->Screening No Clear Winner Best_Result->Scale_Up Success End Synthesis Optimized Scale_Up->End

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Methylphosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency during solid-phase oligonucleotide synthesis using methylphosphonamidites.

Frequently Asked Questions (FAQs)

Q1: What are methylphosphonamidites and why are they used?

Methylphosphonamidites are modified phosphoramidite (B1245037) building blocks used in oligonucleotide synthesis to create a methylphosphonate (B1257008) backbone linkage. This modification replaces one of the non-bridging oxygen atoms of the phosphate (B84403) group with a methyl group, rendering the internucleotide linkage uncharged. This neutrality is advantageous for therapeutic applications as it can enhance cellular uptake and increase resistance to nuclease degradation.[1]

Q2: What is "coupling efficiency" and why is it critical for methylphosphonate oligonucleotide synthesis?

Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to truncated sequences. The accumulation of these shorter oligonucleotides reduces the yield of the desired full-length product and complicates downstream purification.

Q3: What are the most common causes of low coupling efficiency with methylphosphonamidites?

The most frequent causes of low coupling efficiency include:

  • Presence of moisture: Methylphosphonamidites are highly sensitive to water, which leads to their hydrolysis and inactivation.

  • Degraded phosphoramidite: Improper storage or handling can lead to the degradation of the methylphosphonamidite, reducing its reactivity.

  • Suboptimal activator: The choice of activator, its concentration, and its freshness are critical for efficient coupling.

  • Instrument and fluidics issues: Problems with the synthesizer, such as leaks or blockages, can prevent the correct delivery of reagents.

Q4: How do I choose the right activator for methylphosphonamidite coupling?

The choice of activator can significantly impact coupling efficiency. While standard activators are often used, their performance can vary. Here's a comparison of common activators:

ActivatorKey CharacteristicsRecommended Use
5-Ethylthio-1H-tetrazole (ETT) More acidic than 1H-Tetrazole, good solubility in acetonitrile (B52724).General purpose activator for short oligonucleotides.[2]
5-Benzylthio-1H-tetrazole (BTT) More acidic than ETT, often preferred for RNA synthesis.Can be effective for methylphosphonamidites, but acidity may require optimization of coupling times.[2][3]
4,5-Dicyanoimidazole (DCI) Less acidic but more nucleophilic than tetrazole-based activators, highly soluble in acetonitrile.Recommended for larger-scale synthesis and for sterically hindered couplings.[2]

Q5: How does water content in acetonitrile affect coupling efficiency?

Water in the acetonitrile used as a solvent and for washing steps is a major contributor to low coupling efficiency. Moisture leads to the hydrolysis of the phosphoramidite to the unreactive H-phosphonate. It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and ideally below 10 ppm.[4][5]

Troubleshooting Guide

If you are experiencing low coupling efficiency, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Reagent Quality

Problem: Reagents, particularly the methylphosphonamidite and activator, may be degraded or contain excessive moisture.

Solution:

  • Use fresh reagents: Always use fresh, high-quality methylphosphonamidites and activator solutions. Pay attention to expiration dates and storage conditions.

  • Ensure anhydrous conditions: Use anhydrous acetonitrile for all relevant steps. Verify the water content of your acetonitrile using Karl Fischer titration (see Experimental Protocol 1).

  • Test activator solution: Prepare a fresh solution of the activator and ensure it is fully dissolved.

Step 2: Optimize Synthesis Cycle Parameters

Problem: The standard synthesis cycle may not be optimal for the specific methylphosphonamidite being used.

Solution:

  • Extend coupling time: Methylphosphonamidites can be more sterically hindered and may require longer coupling times than standard phosphoramidites. Try increasing the coupling time incrementally (e.g., from 2 minutes to 5 minutes).

  • Perform a double coupling: Program the synthesizer to perform two consecutive coupling steps before the capping and oxidation steps to drive the reaction to completion.[5]

Step 3: Check Synthesizer Performance

Problem: Issues with the DNA synthesizer's fluidics can lead to inefficient reagent delivery.

Solution:

  • Perform a system check: Run the synthesizer's diagnostic tests to check for leaks and ensure proper valve function.

  • Check reagent delivery: Visually inspect the reagent lines to ensure there are no blockages or air bubbles.

Step 4: Analyze the Crude Oligonucleotide

Problem: Determining the nature of the synthesis failure requires analytical characterization of the product.

Solution:

  • HPLC Analysis: Analyze the crude, deprotected oligonucleotide by reverse-phase or ion-exchange HPLC (see Experimental Protocol 2). A high proportion of short, early-eluting peaks indicates significant coupling failure.

  • Mass Spectrometry: Use mass spectrometry (MALDI-TOF or ESI-MS) to identify the masses of the products. This will confirm the presence of truncated sequences.

Experimental Protocols

Experimental Protocol 1: Determination of Water Content in Acetonitrile by Karl Fischer Titration

Objective: To quantitatively determine the water content in acetonitrile to ensure it meets the requirements for anhydrous conditions.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (CombiTitrant)

  • Anhydrous methanol (B129727) or a suitable solvent for the titrator

  • Gastight syringe

  • Acetonitrile sample

Methodology:

  • Prepare the titrator: Fill the titration vessel with anhydrous methanol or the recommended solvent and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.

  • Introduce the sample: Using a gastight syringe, inject a precisely known volume or weight of the acetonitrile sample into the titration vessel.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of reagent consumed.

Acceptance Criteria: The water content should be below 30 ppm, with a target of <10 ppm for optimal coupling efficiency.[4][5]

Experimental Protocol 2: Analysis of Oligonucleotide Purity by Reverse-Phase HPLC

Objective: To assess the purity of the crude oligonucleotide and estimate the coupling efficiency based on the proportion of full-length product versus truncated sequences.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Crude, deprotected oligonucleotide sample dissolved in water

Methodology:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Injection: Inject the dissolved crude oligonucleotide sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak areas of the full-length product (typically the last major peak to elute) and the truncated sequences (earlier eluting peaks). The percentage of the full-length product relative to the total area of all oligonucleotide peaks provides an estimate of the synthesis purity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when troubleshooting low coupling efficiency with methylphosphonamidites.

TroubleshootingWorkflow start Low Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Quality - Use fresh reagents - Check for anhydrous conditions (Karl Fischer) - Prepare fresh activator solution start->reagent_check cycle_optimization Step 2: Optimize Synthesis Cycle - Extend coupling time - Perform double coupling reagent_check->cycle_optimization Reagents OK analysis Step 4: Analyze Crude Product - HPLC analysis - Mass spectrometry reagent_check->analysis Reagent Issue Identified instrument_check Step 3: Check Synthesizer Performance - Run diagnostics - Inspect fluidics cycle_optimization->instrument_check No Improvement cycle_optimization->analysis Improvement Seen instrument_check->analysis Instrument OK escalate Consult Technical Support instrument_check->escalate Instrument Faulty resolution Coupling Efficiency Improved analysis->resolution Problem Identified & Resolved analysis->escalate Unable to Resolve

A flowchart for troubleshooting low coupling efficiency.

References

Technical Support Center: Methylphosphonate Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of the methylphosphonate (B1257008) backbone during the deprotection of synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is my methylphosphonate oligonucleotide degrading during standard deprotection?

A1: The methylphosphonate backbone is highly sensitive to strong bases.[1] Standard deprotection conditions using ammonium (B1175870) hydroxide (B78521) will lead to significant degradation of the oligonucleotide backbone.[1] This increased susceptibility to basic conditions is due to the enhanced electrophilicity of the phosphorus atom in the methylphosphonate linkage, making it prone to nucleophilic attack and subsequent strand cleavage.[2] For RNA containing methylphosphonate linkages, the presence of the adjacent 2'-hydroxyl group further increases the instability, potentially leading to strand cleavage.[3]

Q2: What is the recommended deprotection method for methylphosphonate oligonucleotides?

A2: A widely recommended and effective method is a "one-pot" procedure that significantly improves yield and minimizes side reactions.[1][2][4] This involves a brief initial treatment with dilute ammonium hydroxide, followed by the addition of ethylenediamine (B42938) (EDA) to complete the deprotection.[2][4] This approach has been shown to be superior to older two-step methods, with reports of up to a 250% increase in product yield.[2][4][5]

Q3: Are there any known side reactions with the recommended deprotection method?

A3: Yes, a notable side reaction is the transamination of N4-benzoyl-dC (N4-bz-dC) when treated with ethylenediamine (EDA), which can lead to undesired adducts.[1][4] Studies have shown that up to 15% of N4-bz-dC can undergo this transamination.[2][4] To mitigate this, using the isobutyryl-dC (ibu-dC) protecting group instead of benzoyl-dC is recommended, as it does not undergo this side reaction with EDA.[1][2][4]

Q4: Can I use the same deprotection protocol for both DNA and RNA methylphosphonate oligonucleotides?

A4: While the general principles are similar, deprotection of methylphosphonate-modified RNA is more challenging due to the lability of the backbone adjacent to the 2'-OH group.[3] A specific protocol for RNA involves an initial treatment with a mixture of ammonium hydroxide, ethanol (B145695), and acetonitrile (B52724), followed by ethylenediamine.[3] It is crucial to follow a protocol specifically designed for RNA to avoid severe degradation and low yields.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of final product Use of standard, harsh deprotection conditions (e.g., concentrated ammonium hydroxide).Switch to a milder, two-step "one-pot" deprotection method using dilute ammonia (B1221849) and ethylenediamine.[1][2][4]
Presence of unexpected, later-eluting peaks on HPLC or gel electrophoresis Transamination of N4-benzoyl-dC by ethylenediamine (EDA).Use N4-isobutyryl-dC (ibu-dC) as the protecting group for cytidine (B196190) instead of N4-benzoyl-dC (bz-dC).[1][2][4]
Incomplete removal of protecting groups Insufficient deprotection time or temperature.Ensure the deprotection steps are carried out for the recommended duration and at the specified temperature. For the one-pot method, this is typically 30 minutes with dilute ammonia followed by 6 hours with EDA at room temperature.[2][4]
Oligonucleotide appears bound to the solid support after cleavage/deprotection This can be an issue with certain protocols, especially at a larger scale, where the oligonucleotide may become insoluble.[1]The one-pot method with dilute ammonia and EDA is designed to avoid this issue and maximize recovery from the support.[4][6]
Severe degradation of methylphosphonate-modified RNA Standard DNA deprotection protocols are too harsh for the more labile RNA backbone.[3]Use a deprotection protocol specifically developed for methylphosphonate-modified RNA, which employs a mixture of ammonium hydroxide/ethanol/acetonitrile followed by EDA.[3]

Quantitative Data on Deprotection Side Reactions

The following table summarizes a key side reaction observed during the deprotection of methylphosphonate oligonucleotides.

Nucleobase (Protecting Group)Deprotection ReagentSide ReactionExtent of Side ReactionReference
N4-benzoyl-dC (bz-dC)Ethylenediamine (EDA)Transamination at the C4 positionUp to 15%[2][4]
N4-isobutyryl-dC (ibu-dC)Ethylenediamine (EDA)No significant side reactions observed-[2][4]
N6-benzoyl-dA (bz-dA)Ethylenediamine (EDA)No significant side reactions observed-[2][4]
Thymidine (T)Ethylenediamine (EDA)No significant side reactions observed-[2][4]
N2-isobutyryl-O6-DPC-dGEthylenediamine (EDA)Displacement reaction at the O6 positionObserved[2][4]
N2-isobutyryl-dG (ibu-dG)Ethylenediamine (EDA)Minor displacement reaction at the O6 positionMuch lesser extent than O6-protected dG[2][4]

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate DNA Oligonucleotides

This method is adapted from the procedure described by Hogrefe et al. and is designed to maximize yield and minimize side reactions.[2][4]

Materials:

  • Oligonucleotide synthesized on solid support

  • Dilute ammonium hydroxide (e.g., 2M NH4OH)

  • Ethylenediamine (EDA)

  • Neutralization solution (e.g., acetic acid or TEAA buffer)

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

  • Add dilute ammonium hydroxide to the solid support.

  • Incubate at room temperature for 30 minutes.

  • Add one volume of ethylenediamine (EDA) to the vial.

  • Continue incubation at room temperature for 6 hours.

  • Dilute the reaction mixture with water and neutralize to stop the reaction.

  • The crude oligonucleotide solution is now ready for purification (e.g., HPLC or gel electrophoresis).

Protocol 2: Deprotection of Methylphosphonate-Modified RNA

This protocol is based on the procedure for deprotecting RNA with sensitive methylphosphonate linkages.[3]

Materials:

  • RNA on solid support

  • Deprotection Solution A: Concentrated aqueous ammonium hydroxide (28% NH3 in H2O) / ethanol / acetonitrile (10/45/45, v/v/v)

  • Ethylenediamine (EDA)

  • 2'-O-silyl deprotection reagent (e.g., Tetrabutylammonium fluoride (B91410) (TBAF) in THF)

Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap microtube.

  • Add 0.5 mL of Deprotection Solution A and agitate for 30 minutes at room temperature.

  • Add 0.5 mL of ethylenediamine (EDA) and continue to agitate for 5 hours at room temperature.

  • Filter the solution to separate it from the solid support.

  • Dry the collected solution completely (e.g., using a vacuum concentrator).

  • Resuspend the residue in the 2'-O-silyl deprotection reagent (e.g., TBAF in THF).

  • Incubate according to the standard protocol for 2'-O-silyl group removal.

  • Quench the reaction and prepare the sample for purification.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification start Synthesized Oligo on Solid Support step1 1. Add Dilute NH4OH (30 min, RT) start->step1 Cleavage & Partial Base Deprotection step2 2. Add Ethylenediamine (EDA) (6 hours, RT) step1->step2 Complete Base Deprotection step3 3. Dilute and Neutralize step2->step3 Stop Reaction end Purified Methylphosphonate Oligonucleotide step3->end Ready for HPLC/PAGE

Caption: Recommended one-pot deprotection workflow for methylphosphonate DNA.

Troubleshooting_Tree q1 Problem: Low Yield or Complete Degradation? q2 Using Standard NH4OH Deprotection? q1->q2 Yes q3 Problem: Unexpected Peaks in HPLC/PAGE? q1->q3 No s1 Solution: Use 'One-Pot' Method (Dilute NH4OH + EDA) q2->s1 Yes ok Check other synthesis parameters q2->ok No q4 Using N4-benzoyl-dC? q3->q4 Yes q3->ok No s2 Cause: EDA Transamination q4->s2 Yes q4->ok No s3 Solution: Use N4-isobutyryl-dC instead of N4-benzoyl-dC s2->s3

Caption: Troubleshooting decision tree for common deprotection issues.

References

Technical Support Center: Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages of methylphosphonate oligonucleotide deprotection?

A1: The deprotection process for methylphosphonate oligonucleotides, similar to standard oligonucleotides, involves three main stages:

  • Cleavage: The oligonucleotide is first cleaved from the solid support to which it was synthesized.[1][2][3]

  • Phosphate (B84403) Deprotection: Protecting groups on the phosphate or methylphosphonate backbone, typically cyanoethyl groups, are removed.[1][2]

  • Base Deprotection: Protecting groups on the nucleobases (A, C, G) are removed to yield the final, functional oligonucleotide.[1][2]

Due to the base-labile nature of the methylphosphonate backbone, the choice of deprotection reagents and conditions is critical to avoid degradation of the product.[4]

Q2: Which deprotection reagents are recommended for methylphosphonate oligonucleotides?

A2: Standard deprotection reagents like concentrated ammonium (B1175870) hydroxide (B78521) can cleave the methylphosphonate backbone.[4] Therefore, milder or alternative deprotection strategies are necessary. The most common methods include:

  • Ethylenediamine (B42938) (EDA): Often used in a one-pot procedure, EDA is effective but can cause side reactions with certain protecting groups.[4][5]

  • Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine provides a faster deprotection alternative.[1][6][7]

  • Mild Basic Conditions: For oligonucleotides with particularly sensitive modifications, very mild conditions such as potassium carbonate in methanol (B129727) can be employed, typically in conjunction with labile base protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[1][2]

Q3: How can I avoid side reactions during deprotection with ethylenediamine?

A3: Ethylenediamine can cause transamination of N4-benzoyl-dC (bz-dC), leading to an undesired EDA adduct.[4][5] To prevent this, it is highly recommended to use alternative protecting groups for deoxycytidine, such as:

  • N4-isobutyryl-dC (ibu-dC) [4][5]

  • N4-acetyl-dC (Ac-dC)

Using these more labile protecting groups significantly reduces or eliminates the transamination side product.[4]

Q4: What is the "one-pot" deprotection method?

A4: The one-pot deprotection method is an efficient procedure that combines cleavage and deprotection steps. A notable one-pot method for methylphosphonate oligonucleotides involves a brief initial treatment with a dilute ammonia (B1221849) solution, followed by the addition of ethylenediamine to complete the deprotection.[5][8][9][10] This method has been shown to be superior in yield compared to some two-step methods.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final product yield Cleavage of the methylphosphonate backbone by harsh basic conditions.Avoid standard ammonium hydroxide deprotection. Use milder, validated methods such as the one-pot ethylenediamine protocol or AMA.[4]
Incomplete cleavage from the solid support.Ensure sufficient reaction time and appropriate reagent volume for the scale of your synthesis.
Presence of unexpected peaks in HPLC or mass spectrometry analysis Transamination of dC residues when using bz-dC with ethylenediamine.Synthesize the oligonucleotide using Ac-dC or ibu-dC phosphoramidites to prevent this side reaction.[4][5]
Modification of dG residues.While less common, dG modification can occur. Ensure you are using the recommended deprotection protocol. The one-pot method with an initial ammonia treatment can help minimize side reactions.[4]
Incomplete removal of protecting groups Insufficient deprotection time or temperature.Follow the recommended deprotection times and temperatures for the chosen method. The removal of the protecting group on guanine (B1146940) is often the rate-determining step.[6]
Deprotection reagent has degraded.Use fresh deprotection reagents. For example, ammonium hydroxide solutions should be fresh; it is recommended to use bottles that have been open for less than a month and are stored refrigerated.[1]

Quantitative Data Summary

The following tables summarize the conditions for common deprotection protocols for methylphosphonate and other base-labile oligonucleotides.

Table 1: One-Pot Ethylenediamine Deprotection Protocol

StepReagentConditionsDuration
1Dilute Ammonium Hydroxide (e.g., acetonitrile/ethanol/ammonium hydroxide 45:45:10)Room Temperature30 minutes
2Ethylenediamine (EDA)Room Temperature6 hours

This one-pot procedure has been reported to increase product yield by as much as 250% compared to a commonly used two-step method.[5][10]

Table 2: Ammonium Hydroxide/Methylamine (AMA) "UltraFAST" Deprotection

StepReagentTemperatureDuration
Cleavage (optional, can be combined with deprotection)AMA (1:1 v/v aqueous NH4OH and aqueous methylamine)Room Temperature5 minutes
DeprotectionAMA65 °C5 - 10 minutes
55 °C10 minutes
37 °C30 minutes
Room Temperature120 minutes

Note: The UltraFAST system requires the use of acetyl (Ac) protected dC to avoid base modification.[1][6]

Experimental Protocols

Protocol 1: One-Pot Deprotection using Ethylenediamine

This protocol is adapted from a method shown to improve yields and minimize side reactions.[5][9]

Materials:

  • Oligonucleotide synthesized on solid support

  • Deprotection vial

  • Ammonium hydroxide solution: acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v)

  • Ethylenediamine (EDA)

  • Neutralizing solution (e.g., acetic acid)

Procedure:

  • Air-dry the solid support containing the synthesized oligonucleotide.

  • Transfer the support to a suitable deprotection vial.

  • Add the ammonium hydroxide solution to the support (e.g., 0.5 mL for a 1 µmole synthesis).

  • Seal the vial and let it stand at room temperature for 30 minutes.

  • Add an equal volume of ethylenediamine to the vial (e.g., 0.5 mL).

  • Reseal the vial and allow the reaction to proceed at room temperature for 6 hours.

  • After 6 hours, dilute the solution with water and neutralize it to stop the reaction.

  • The crude product is now ready for purification (e.g., by chromatography).

Protocol 2: UltraFAST Deprotection using AMA

This protocol is suitable for rapid deprotection of oligonucleotides, provided that Ac-dC is used in the synthesis.[1][6]

Materials:

  • Oligonucleotide synthesized on solid support (with Ac-dC)

  • Deprotection vial

  • AMA reagent (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a deprotection vial.

  • Add the AMA reagent to the vial (typically 1-2 mL).

  • Seal the vial tightly.

  • For cleavage and deprotection in one step, heat the vial at 65 °C for 5-10 minutes.

  • Alternatively, for separate cleavage, agitate the vial at room temperature for 5 minutes, then proceed with the heated deprotection step.

  • After the incubation, cool the vial to room temperature.

  • The deprotection solution containing the crude oligonucleotide can then be processed for purification.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification Solid_Support Solid Support with Protected Oligonucleotide Cleavage Cleavage from Solid Support Solid_Support->Cleavage Deprotection Reagent (e.g., EDA or AMA) Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection Continued Incubation Purification HPLC or other Purification Base_Deprotection->Purification Final_Product Purified Methylphosphonate Oligonucleotide Purification->Final_Product

Caption: General workflow for the deprotection and purification of methylphosphonate oligonucleotides.

Troubleshooting_Logic Start Analysis of Deprotected Oligonucleotide Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Are there Unexpected Peaks? Check_Yield->Check_Purity No Degradation Potential Backbone Cleavage Check_Yield->Degradation Yes Check_Incomplete Signs of Incomplete Deprotection? Check_Purity->Check_Incomplete No Side_Reaction Potential Side Reaction (e.g., Transamination) Check_Purity->Side_Reaction Yes Incomplete_Reaction Deprotection Time/Temp or Reagent Issue Check_Incomplete->Incomplete_Reaction Yes End Successful Deprotection Check_Incomplete->End No Solution_Degradation Use Milder Conditions (EDA or AMA) Degradation->Solution_Degradation Solution_Side_Reaction Use Ac-dC or ibu-dC in Synthesis Side_Reaction->Solution_Side_Reaction Solution_Incomplete Increase Time/Temp or Use Fresh Reagents Incomplete_Reaction->Solution_Incomplete

Caption: Troubleshooting decision tree for methylphosphonate oligonucleotide deprotection.

References

Validation & Comparative

A Comparative Guide: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite vs. Phosphorothioate Amidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of chemical modifications in synthetic oligonucleotides is critical to therapeutic success. This guide provides an objective comparison between oligonucleotides synthesized using 5'-DMTr-dG(iBu)-Methyl phosphonamidite, which introduces a methylphosphonate (B1257008) backbone, and those synthesized with phosphorothioate (B77711) amidites, leading to a phosphorothioate backbone. This comparison is supported by experimental data on their synthesis, physicochemical properties, and biological activities.

The development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs, hinges on overcoming key challenges, including poor stability against nucleases and inefficient cellular uptake. To address these issues, a variety of chemical modifications have been introduced to the phosphodiester backbone of natural nucleic acids. Among the most studied are the methylphosphonate and phosphorothioate linkages.

Methylphosphonate oligonucleotides, synthesized using monomers like this compound, feature a non-ionic backbone where a methyl group replaces one of the non-bridging oxygen atoms.[1] This modification was initially designed to enhance cellular uptake by reducing the negative charge of the oligonucleotide.[1] In contrast, phosphorothioate oligonucleotides, which are the most widely used modification in both research and clinical applications, substitute a sulfur atom for a non-bridging oxygen, retaining the negative charge.[2][3]

This guide will delve into the performance of these two pivotal modifications, offering a comparative analysis of their synthesis, nuclease resistance, duplex stability, cellular uptake, and toxicity, supported by experimental findings and detailed protocols.

Comparative Performance Data

The following tables summarize the key quantitative differences between methylphosphonate and phosphorothioate oligonucleotides based on published experimental data.

Table 1: Physicochemical and Biological Properties

PropertyMethylphosphonate OligonucleotidesPhosphorothioate OligonucleotidesKey Findings
Nuclease Resistance High resistance to both endo- and exonucleases.[1][4]High resistance to both endo- and exonucleases.[2][5]Both modifications significantly enhance stability against nuclease degradation compared to unmodified phosphodiester oligonucleotides.[5][6]
Duplex Stability (Tm) Generally decreases Tm of DNA:RNA and DNA:DNA duplexes. Each modification can lower Tm by 0.5-1.5°C.[7][8][9]Generally decreases Tm of DNA:RNA and DNA:DNA duplexes. Each modification can lower Tm by 0.5-1.0°C.[7][8][9][10]Both modifications destabilize duplexes, with phosphorothioates often showing a slightly greater destabilizing effect.[7][8][9] The order of stability is typically Unmodified > Methylphosphonate > Phosphorothioate.[7][8][9]
Cellular Uptake Increased lipophilicity is suggested to enhance uptake,[1] though studies show uptake via endocytosis.[11] Some studies report lower uptake compared to phosphorothioates.[12]Generally high cellular binding and uptake,[12] mediated by protein binding.Phosphorothioates tend to exhibit higher cellular association, which can be beneficial for delivery but may also lead to off-target effects.[12]
RNase H Activity Can support RNase H activity, with some chimeric designs showing enhanced cleavage rates.[13][14]Supports RNase H activity, a key mechanism for antisense drugs.[2][14]Both can be used in antisense oligonucleotides that function via RNase H-mediated cleavage of target mRNA.
Toxicity Generally considered to have low toxicity.Associated with dose-dependent toxicities, including complement activation and prolongation of clotting time.[2][3]Phosphorothioates have a more characterized toxicity profile due to their widespread clinical use.[3]
Aqueous Solubility Reduced solubility, especially for fully modified sequences, due to the neutral backbone.[4]Good aqueous solubility due to the retained anionic charge.The non-ionic nature of methylphosphonates can lead to aggregation and handling issues.[4]
Chirality Chiral at the phosphorus center, synthesized as a mixture of Rp and Sp diastereomers.[4][15]Chiral at the phosphorus center, synthesized as a mixture of Rp and Sp diastereomers.The stereochemistry at the phosphorus atom can influence the properties of the oligonucleotide, including nuclease resistance and duplex stability.[5][15]

Experimental Protocols

Detailed methodologies are provided below for the synthesis and key characterization assays of oligonucleotides containing methylphosphonate and phosphorothioate linkages.

Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides

This protocol outlines the general cycle for incorporating both methylphosphonamidite and phosphorothioate amidites using an automated DNA synthesizer.

Materials:

  • DNA synthesizer (e.g., ABI 394, MerMade)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Monomers: this compound or standard/phosphorothioate phosphoramidites (dA, dC, dG, T)

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar

  • Oxidizer (for phosphodiester): Iodine/water/pyridine

  • Sulfurizing agent (for phosphorothioate): 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or Xanthane Hydride

  • Capping reagents: Acetic anhydride (B1165640) and 1-methylimidazole

  • Deblocking reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521)

Synthesis Cycle:

  • Deblocking: The 5'-DMTr protecting group is removed from the support-bound nucleoside using the deblocking reagent. The column is then washed with acetonitrile.

  • Coupling: The phosphoramidite (B1245037) monomer (methylphosphonamidite or standard amidite) and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.

  • Oxidation/Sulfurization:

    • For Methylphosphonate/Phosphodiester: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.

    • For Phosphorothioate: The phosphite triester is sulfurized to a phosphorothioate triester using the sulfurizing agent.[16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.

  • The resulting solution is heated to ensure complete deprotection.

  • The crude oligonucleotide is then purified, typically by HPLC or PAGE.

Protocol 2: Nuclease Resistance Assay in Human Serum

Objective: To compare the stability of methylphosphonate and phosphorothioate oligonucleotides against degradation by nucleases present in human serum.

Materials:

  • Purified oligonucleotides (methylphosphonate, phosphorothioate, and an unmodified control)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS)

  • Proteinase K

  • Urea (B33335) loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Gel imaging system

Procedure:

  • Label the 5'-end of each oligonucleotide with a fluorescent dye (e.g., FAM) or a radiolabel (e.g., ³²P).

  • Incubate the labeled oligonucleotides (final concentration ~1 µM) in 50% human serum/50% PBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately quench the nuclease activity by adding Proteinase K and incubating at 55°C for 30 minutes.

  • Add an equal volume of urea loading buffer to denature the samples.

  • Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

  • Visualize the gel using a suitable imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

  • Quantify the band intensity to determine the percentage of intact oligonucleotide at each time point and calculate the half-life (t₁/₂) for each modification.

Protocol 3: Melting Temperature (Tm) Determination

Objective: To measure the thermal stability of duplexes formed by the modified oligonucleotides with their complementary DNA or RNA strands.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (peltier)

  • Modified oligonucleotides and their complementary strands

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Quartz cuvettes

Procedure:

  • Prepare equimolar solutions of the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of ~2 µM.

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[14]

  • The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the derivative plot corresponds to the Tm, the temperature at which 50% of the duplex has dissociated.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz illustrate key processes in the synthesis and application of these modified oligonucleotides.

Oligonucleotide_Synthesis_Cycle cluster_support Solid Support Support CPG Support with Nucleoside Deblocking 1. Deblocking (Remove 5'-DMTr) Support->Deblocking Coupling 2. Coupling (Add Amidite) Deblocking->Coupling Choice Modification? Coupling->Choice Sulfurization 3a. Sulfurization (for PS) Choice->Sulfurization Phosphorothioate Oxidation 3b. Oxidation (for Me-Phos/PO) Choice->Oxidation Methylphosphonate or Phosphodiester Capping 4. Capping (Block Failures) Sulfurization->Capping Oxidation->Capping Next_Cycle Next Cycle or Cleavage Capping->Next_Cycle

Caption: Automated solid-phase synthesis cycle for modified oligonucleotides.

Antisense_Mechanism ASO Antisense Oligonucleotide (PS or Me-Phos) Cell Cellular Uptake ASO->Cell mRNA Target mRNA in Cytoplasm Hybrid ASO:mRNA Hybrid Duplex Cell->Hybrid mRNA->Hybrid RNaseH RNase H1 Enzyme Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Block Inhibition of Translation Cleavage->Translation_Block

Caption: RNase H-mediated mechanism of action for antisense oligonucleotides.

Conclusion

Both methylphosphonate and phosphorothioate modifications offer significant advantages over unmodified oligonucleotides, primarily in their enhanced resistance to nuclease degradation. The choice between them depends on the specific application and desired therapeutic profile.

Phosphorothioate amidites remain the gold standard for many antisense applications due to their good aqueous solubility, high cellular uptake, and robust support of RNase H activity.[2][3] However, researchers must consider their potential for dose-dependent toxicity and off-target effects.[2][3]

This compound and other methylphosphonate monomers provide a path to creating charge-neutral oligonucleotides. This can be advantageous in reducing non-specific protein binding and potentially lowering certain toxicities. However, challenges related to lower duplex stability and reduced aqueous solubility must be managed, often through the use of chimeric designs that incorporate methylphosphonate linkages alongside other modifications.[1][4]

Ultimately, the selection of a backbone modification is a critical decision in the design of oligonucleotide therapeutics. This guide provides the foundational data and protocols to aid researchers in making an informed choice based on the specific performance characteristics required for their drug development programs.

References

A Head-to-Head Comparison: Methylphosphonate and Phosphodiester Oligonucleotides for Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of methylphosphonate (B1257008) and phosphodiester oligonucleotides, supported by experimental data and detailed methodologies.

In the realm of oligonucleotide-based therapeutics and research, the choice of backbone chemistry is a critical determinant of success. The native phosphodiester (PO) linkage, while fundamental to biological systems, faces significant hurdles in therapeutic applications, primarily due to its susceptibility to nuclease degradation. This has led to the development of numerous modified backbones, with the methylphosphonate (MP) linkage being one of the earliest and most studied alternatives. This guide provides a comprehensive comparison of methylphosphonate and phosphodiester oligonucleotides, focusing on their key performance characteristics to aid in the selection of the optimal chemistry for specific research and drug development needs.

Key Performance Characteristics: A Quantitative Comparison

The decision to use methylphosphonate or phosphodiester oligonucleotides often hinges on a trade-off between their inherent biological compatibility and their performance in terms of stability, binding affinity, and cellular uptake. The following tables summarize the key quantitative differences between these two backbone chemistries.

FeaturePhosphodiester (PO) OligonucleotidesMethylphosphonate (MP) OligonucleotidesKey Advantage
Backbone Charge Anionic (negatively charged)Non-ionic (charge-neutral)[1]MP : Potential for increased cellular uptake due to charge neutrality.
Nuclease Resistance Highly susceptible to degradationHighly resistant to nuclease degradation[1][2]MP : Significantly longer half-life in biological fluids.
Cellular Uptake Primarily via receptor-mediated endocytosis[3][4]Primarily via fluid-phase or adsorptive endocytosis[3][4]MP : Different uptake pathway may be advantageous in certain cell types, although overall uptake can be lower than other modified oligos.[5]
Binding Affinity (Tm) Forms stable duplexes with target RNA/DNADuplex stability is dependent on the stereochemistry of the phosphorus center. Rp isomers generally have higher or comparable Tm to PO, while Sp isomers have lower Tm.[6][7][8]PO : Predictable and generally high binding affinity. MP (Rp) : Can achieve high binding affinity.
RNase H Activation Supports RNase H-mediated cleavage of target RNADoes not support RNase H activity[9]PO : Enables a key mechanism for antisense activity.
Chirality Achiral at the phosphorus centerChiral at the phosphorus center, leading to diastereomers[2]PO : Simpler synthesis and purification.
Aqueous Solubility HighLower, especially for longer sequences with a high percentage of MP linkages[9]PO : Better solubility in aqueous buffers.
Table 1: Comparative Properties of Phosphodiester vs. Methylphosphonate Oligonucleotides
Table 2: Nuclease Stability Comparison
Oligonucleotide TypeIncubation ConditionsHalf-life (t1/2)Reference
Phosphodiester (PO)Mouse spleen cell cultureExtensive degradation by 4 hours[5]
Methylphosphonate (MP)Mouse spleen cell cultureNo detectable degradation by 4 hours[5]
Alternating RP MP/POSerum or cell lysates25- to 300-fold more resistant than PO[2]
Table 3: Hybridization Affinity (Melting Temperature, Tm) Comparison
DuplexTm (°C)ConditionsReference
15-mer PO-DNA : RNA60.8Not specified[6]
15-mer racemic MP-DNA : RNA34.3Not specified[6]
15-mer alternating racemic MP/PO-DNA : RNA40.6Not specified[6]
15-mer alternating RP-MP/PO-DNA : RNA55.1Not specified[6]
14-mer PO-DNA : DNAVaries with sequence and salt concentration0.01-1.0 M NaCl[10][11]
14-mer MP-DNA : DNALower Tm than PO counterpart0.01-1.0 M NaCl[11]

Note: Tm values are highly dependent on sequence, length, and buffer conditions. The data presented here is for comparative purposes.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate and compare the performance of methylphosphonate and phosphodiester oligonucleotides.

Solid-Phase Oligonucleotide Synthesis

Objective: To chemically synthesize oligonucleotides with either phosphodiester or methylphosphonate linkages.

Methodology: Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method.[12][13]

  • Support Preparation: The synthesis starts with a solid support, typically controlled pore glass (CPG), to which the 3'-most nucleoside is attached.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).[14]

    • Coupling: The next nucleoside phosphoramidite (for PO) or methylphosphonamidite (for MP) is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl group of the preceding nucleoside.[14][15]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester (for PO) or methylphosphonate (for MP) using an oxidizing agent like iodine.[12]

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate/methylphosphonate backbone are removed.

  • Purification: The crude oligonucleotide product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[16]

Nuclease Resistance Assay

Objective: To determine the stability of oligonucleotides in the presence of nucleases.

Methodology:

  • Incubation: The oligonucleotide is incubated in a solution containing nucleases, such as serum (e.g., fetal bovine serum) or cell lysates, at 37°C.[17]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The amount of full-length oligonucleotide remaining at each time point is quantified using methods like:

    • HPLC: Anion-exchange or ion-pair reversed-phase HPLC can separate the full-length oligonucleotide from its degradation products.[18][19] The peak area of the full-length oligo is measured.

    • Gel Electrophoresis: The samples are run on a polyacrylamide gel, and the intensity of the band corresponding to the full-length oligonucleotide is quantified.

  • Data Analysis: The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life.

Cellular Uptake Analysis

Objective: To quantify the amount of oligonucleotide taken up by cells.

Methodology:

  • Labeling: Oligonucleotides are labeled with a fluorescent dye (e.g., FITC, Cy3).

  • Cell Culture: Cells are seeded in multi-well plates and allowed to adhere.

  • Incubation: The fluorescently labeled oligonucleotides are added to the cell culture medium and incubated for a specific period (e.g., 4 hours).[20]

  • Washing: The cells are washed to remove any oligonucleotides that are not internalized.

  • Analysis: Cellular uptake is quantified using:

    • Flow Cytometry: Cells are harvested and analyzed by flow cytometry to measure the fluorescence intensity per cell.[21][22][23] This provides quantitative data on the percentage of cells that have taken up the oligonucleotide and the average amount per cell.

    • Confocal Microscopy: This technique is used to visualize the subcellular localization of the internalized oligonucleotides.[4][5]

  • Data Analysis: The mean fluorescence intensity is used to compare the uptake efficiency of different oligonucleotides.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to the function and evaluation of these oligonucleotides.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_duplex mRNA-ASO Duplex mRNA->mRNA_ASO_duplex Protein Protein Ribosome->Protein ASO Antisense Oligonucleotide ASO->mRNA_ASO_duplex mRNA_ASO_duplex->Ribosome Steric Blockage RNaseH RNaseH mRNA_ASO_duplex->RNaseH Recruitment Degraded_mRNA Degraded_mRNA RNaseH->Degraded_mRNA Cleavage

Caption: Antisense oligonucleotide (ASO) mechanisms of action.

Nuclease_Degradation_Workflow cluster_incubation Incubation cluster_analysis Analysis Oligo Oligonucleotide (PO or MP) Incubate Incubate at 37°C Oligo->Incubate Serum Serum/Nuclease Solution Serum->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Quantify Quantify Peak Area of Full-Length Oligo HPLC->Quantify Plot Plot % Intact Oligo vs. Time Quantify->Plot

Caption: Experimental workflow for nuclease degradation assay.

Cellular_Uptake_Comparison Start Start Label_Oligos Label PO and MP Oligos with Fluorescent Dye Start->Label_Oligos Culture_Cells Culture Cells in Multi-well Plates Label_Oligos->Culture_Cells Incubate_Oligos Incubate Cells with Labeled Oligonucleotides Culture_Cells->Incubate_Oligos Wash_Cells Wash to Remove External Oligos Incubate_Oligos->Wash_Cells Analyze Analyze Uptake Wash_Cells->Analyze Flow_Cytometry Flow Cytometry: Quantify Mean Fluorescence Intensity Analyze->Flow_Cytometry Microscopy Confocal Microscopy: Visualize Subcellular Localization Analyze->Microscopy Compare Compare Results Flow_Cytometry->Compare Microscopy->Compare

Caption: Workflow for comparing cellular uptake of oligonucleotides.

Conclusion

The choice between methylphosphonate and phosphodiester oligonucleotides is highly application-dependent. Phosphodiester oligonucleotides remain the gold standard for many in vitro applications where nuclease activity is not a major concern, offering predictable hybridization and the ability to activate RNase H. However, for in vivo and many cell-based applications, their poor nuclease stability is a significant drawback.

Methylphosphonate oligonucleotides offer a dramatic improvement in nuclease resistance, a critical feature for therapeutic development.[1][2] Their charge neutrality can also influence cellular uptake, though not always to their advantage compared to other modifications.[5] The major challenges for MP oligonucleotides are the complexities introduced by chirality at the phosphorus center, which can significantly impact binding affinity, and their inability to mediate RNase H-dependent target degradation.[2][9]

For researchers and drug developers, a thorough understanding of these trade-offs is essential. Chimeric oligonucleotides, which incorporate sections of different backbone chemistries, often provide a practical solution, combining the beneficial properties of each modification. For instance, a nuclease-resistant MP "cap" at the ends of a PO oligonucleotide can protect it from exonucleases while retaining the RNase H activity of the central PO region. Ultimately, the optimal oligonucleotide design will be dictated by the specific biological question being addressed or the therapeutic goal being pursued.

References

Navigating Nuclease Resistance: A Comparative Guide to Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical determinant of their therapeutic efficacy. Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by cellular nucleases, limiting their in vivo applications. This guide provides a comprehensive comparison of methylphosphonate (B1257008) (MP) modified oligonucleotides with their phosphodiester (PO) and phosphorothioate (B77711) (PS) counterparts, focusing on their resistance to nuclease degradation. Supported by experimental data, this document aims to inform the selection of appropriate oligonucleotide modifications for various research and therapeutic contexts.

Performance Comparison: Nuclease Resistance

The modification of the phosphate (B84403) backbone is a key strategy to enhance the stability of oligonucleotides against nuclease-mediated degradation. Methylphosphonate and phosphorothioate linkages are two of the most widely studied modifications.

Methylphosphonate (MP) oligonucleotides feature a non-ionic methyl group replacing one of the non-bridging oxygens in the phosphate backbone. This modification confers significant resistance to nuclease digestion.[1][2] Their neutral charge can also facilitate cellular uptake.

Phosphorothioate (PS) oligonucleotides , in which a sulfur atom replaces a non-bridging oxygen, are another class of nuclease-resistant analogs.[3][4][5] They are known for their enhanced stability in biological fluids.[1][5]

Phosphodiester (PO) oligonucleotides , the naturally occurring form, are highly susceptible to rapid degradation by a wide range of cellular nucleases.[3][6]

The following table summarizes the comparative nuclease resistance of these three oligonucleotide types based on available experimental data.

Oligonucleotide ModificationBackbone LinkageRelative Nuclease ResistanceHalf-life in Serum (Illustrative)Key Characteristics
Phosphodiester (PO) PhosphodiesterLowMinutes[7]Natural backbone, susceptible to rapid enzymatic degradation.[3][6]
Phosphorothioate (PS) PhosphorothioateHighHours to Days[7][8]Increased nuclease resistance, can exhibit some level of non-specific protein binding.[1][3]
Methylphosphonate (MP) MethylphosphonateHighHours[7]Significant nuclease resistance, neutral backbone charge.[1][2]

Experimental Protocol: Nuclease Resistance Assay in Serum

This section details a standardized protocol for assessing the stability of modified oligonucleotides in the presence of serum, a common in vitro model for evaluating nuclease resistance.[9][10][11]

Objective: To determine the degradation kinetics of methylphosphonate, phosphorothioate, and phosphodiester oligonucleotides in fetal bovine serum (FBS).

Materials:

  • Oligonucleotides (PO, PS, and MP modified) of the same sequence

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Loading dye (e.g., formamide-based)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE or TAE buffer

  • Gel staining solution (e.g., SYBR Gold or similar)

  • Incubator or water bath at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each oligonucleotide (PO, PS, MP) at a final concentration of 10 µM in PBS.

  • Nuclease Degradation Reaction:

    • Prepare a reaction mixture for each oligonucleotide type and time point. For each reaction, combine:

      • 10 µL of 10 µM oligonucleotide

      • 40 µL of Fetal Bovine Serum (FBS)

      • 50 µL of PBS, pH 7.4

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 10 µL) from each reaction tube.

    • Immediately stop the reaction by adding an equal volume of loading dye and placing the tube on ice. The loading dye should contain a denaturant like formamide (B127407) to inactivate nucleases.

  • Gel Electrophoresis:

    • Prepare a high-resolution polyacrylamide gel (e.g., 15-20% TBE-Urea gel for single-stranded oligonucleotides).

    • Load the samples from each time point into the wells of the gel. Include a lane with the undigested oligonucleotide (time point 0) as a control.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Visualization and Quantification:

    • Stain the gel using a fluorescent dye such as SYBR Gold.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the time 0 sample.

    • Plot the percentage of intact oligonucleotide versus time to visualize the degradation kinetics.

    • Determine the half-life (t½) of each oligonucleotide modification, which is the time required for 50% of the initial amount of the oligonucleotide to be degraded.

Experimental Workflow

Nuclease_Resistance_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_quantification 4. Quantification Oligo_Prep Oligonucleotide Preparation (PO, PS, MP) Incubation Incubate Oligos with Serum at 37°C Oligo_Prep->Incubation Serum_Prep Serum Aliquoting Serum_Prep->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Stop Reaction with Loading Dye Time_Points->Quench PAGE Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Staining Gel Staining PAGE->Staining Imaging Gel Imaging Staining->Imaging Quant Band Intensity Quantification Imaging->Quant Analysis Data Analysis & Half-life Calculation Quant->Analysis

Caption: Workflow for Nuclease Resistance Assay.

References

Unraveling the Hybridization Affinity of Methylphosphonate DNA to RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of modified oligonucleotides is paramount for the design of effective therapeutic and diagnostic agents. This guide provides an objective comparison of the hybridization affinity of methylphosphonate (B1257008) DNA (MP-DNA) to RNA, supported by experimental data and detailed methodologies.

Methylphosphonate DNA, a structural analog of natural DNA, features a neutral methyl group in place of one of the non-bridging oxygen atoms in the phosphate (B84403) backbone. This modification imparts unique properties, including nuclease resistance and enhanced cellular uptake, making it a candidate for antisense therapies. However, the alteration of the phosphate backbone also significantly influences its ability to hybridize with complementary RNA sequences.

Performance Comparison: MP-DNA/RNA vs. Other Duplexes

The hybridization affinity of an oligonucleotide is commonly evaluated by its melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. A higher Tm indicates stronger binding.

Experimental data reveals that the introduction of a methylphosphonate linkage generally destabilizes DNA/RNA duplexes compared to their unmodified phosphodiester counterparts.[1][2] This destabilization is more pronounced than that observed with another common modification, phosphorothioate (B77711) DNA.[1] The primary reason for this reduced affinity is the introduction of a chiral center at the phosphorus atom, resulting in Rp and Sp diastereomers, which possess different hybridization properties.[3][4]

Chirally pure Rp methylphosphonate oligonucleotides have been shown to only slightly destabilize a complex with an RNA target, whereas a racemic mixture of Rp and Sp isomers leads to a significant decrease in thermal stability.[1] In contrast, the Sp isomer is more destabilizing.[3] For instance, a 15-mer all-methylphosphonate oligonucleotide with a mix of Rp and Sp isomers exhibited a Tm of 34.3°C, a stark contrast to the 60.8°C Tm of the control phosphodiester duplex.[1]

The following table summarizes the melting temperatures (Tm) for various oligonucleotide duplexes, providing a clear comparison of their thermal stabilities.

Oligonucleotide DuplexModificationMelting Temperature (Tm) in °CReference
15-mer Phosphodiester DNA / RNAUnmodified60.8[1]
15-mer Methylphosphonate DNA / RNA (Rp/Sp mix)Methylphosphonate34.3[1]
Alternating Methylphosphonate/Phosphodiester DNA / RNA (Rp/Sp mix)Alternating Methylphosphonate/Phosphodiester40.6[1]
Alternating Methylphosphonate/Phosphodiester DNA / RNA (Chirally pure Rp)Alternating Methylphosphonate/Phosphodiester55.1[1]
15-mer Phosphorothioate DNA / RNAPhosphorothioate33.9[1]
14-mer DNA / DNA (d(TAATTAATTAATTA))Unmodified-[2]
14-mer Methylphosphonate DNA / DNAMethylphosphonateLess stable than unmodified[2]
14-mer Phosphorothioate DNA / DNAPhosphorothioateLess stable than methylphosphonate[2]
14-mer 2'-OCH3 RNA / DNA2'-O-Methyl RNASignificantly stabilized[2]
RNA-DNA hybrid with dG-p-A stepUnmodified35.6[3]
RNA-DNA hybrid with dG-mP-A stepMethylphosphonate31.2[3]
RNA-RNA duplex with G-p-A stepUnmodified50.6[3]
RNA-RNA duplex with dG-p-A stepDeoxy substitution45.8[3]
RNA-RNA duplex with G-mP(Rp)-A stepMethylphosphonate (Rp)42.0[3]
RNA-RNA duplex with G-mP(Sp)-A stepMethylphosphonate (Sp)40.7[3]

Experimental Protocols

The determination of hybridization affinity is primarily conducted through UV melting temperature experiments. This method involves monitoring the change in UV absorbance of a solution containing the oligonucleotide duplex as the temperature is gradually increased.

Detailed Methodology for UV Melting Temperature (Tm) Determination
  • Sample Preparation:

    • Synthesize and purify the desired oligonucleotides (e.g., MP-DNA and its complementary RNA strand) using standard solid-phase synthesis and HPLC purification methods.[3]

    • Dissolve the lyophilized oligonucleotides in an appropriate aqueous buffer, for example, 10 mM Na2HPO4, 150 mM NaCl, pH 7.0.[3]

    • Determine the concentration of each oligonucleotide strand using UV-Vis spectroscopy at 260 nm.

  • Hybridization:

    • Mix equimolar amounts of the complementary oligonucleotide strands in the buffer solution.

    • Anneal the strands by heating the mixture to a temperature above the expected Tm (e.g., 90-95°C) for a few minutes, followed by slow cooling to room temperature to allow for duplex formation.

  • UV Melting Analysis:

    • Transfer the solution to a quartz cuvette and place it in a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate, typically 0.5-1.0°C per minute.[3]

    • Collect absorbance data over a temperature range that encompasses the entire melting transition, from the fully duplexed state to the single-stranded state.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the upper and lower baselines of the melting curve. This can be calculated from the first derivative of the melting curve.[5]

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from analyzing melting curves at different oligonucleotide concentrations.[3][5]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative landscape of hybridization affinities, the following diagrams are provided.

G Experimental Workflow for Determining Hybridization Affinity cluster_prep Sample Preparation cluster_hyb Hybridization cluster_analysis UV Melting Analysis cluster_data Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Buffer_Prep Buffer Preparation & Concentration Measurement Oligo_Synth->Buffer_Prep Mixing Mixing of Complementary Strands Buffer_Prep->Mixing Annealing Annealing (Heating & Slow Cooling) Mixing->Annealing Spectro Spectrophotometry with Temperature Control Annealing->Spectro Melting_Curve Generation of Melting Curve Spectro->Melting_Curve Tm_Calc Tm Calculation (First Derivative) Melting_Curve->Tm_Calc Thermo_Calc Thermodynamic Parameter Calculation Tm_Calc->Thermo_Calc

Figure 1. Workflow for hybridization affinity determination.

G Comparative Hybridization Affinity to RNA cluster_high High Affinity cluster_moderate Moderate Affinity cluster_low Low Affinity PD_DNA Phosphodiester DNA Rp_MP_DNA Chirally Pure Rp-MP-DNA PD_DNA->Rp_MP_DNA Decreasing Affinity Racemic_MP_DNA Racemic MP-DNA Rp_MP_DNA->Racemic_MP_DNA Decreasing Affinity PS_DNA Phosphorothioate DNA Racemic_MP_DNA->PS_DNA Similar/Slightly Lower Affinity

Figure 2. Comparison of DNA analog affinity to RNA.

References

A Comparative Guide to the Cellular Uptake of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of oligonucleotides into cells is a critical determinant of their therapeutic success. This guide provides an objective comparison of the cellular uptake of methylphosphonate (B1257008) (MP) oligonucleotides against other common oligonucleotide chemistries, supported by experimental data. We delve into the mechanisms of uptake, present quantitative comparisons, and provide detailed experimental protocols for key assessment methods.

Introduction to Oligonucleotide Modifications and Cellular Uptake

Oligonucleotides, short nucleic acid polymers, hold immense promise for treating a wide range of diseases by modulating gene expression. However, their inherent negative charge and susceptibility to nuclease degradation hinder their ability to cross cell membranes and reach their intracellular targets. To overcome these limitations, various chemical modifications have been developed. Among the earliest and most studied is the methylphosphonate (MP) modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group. This substitution renders the backbone charge-neutral and resistant to nuclease digestion.[1][2][3]

This guide focuses on comparing the cellular uptake of MP oligonucleotides with two other key chemistries: the naturally occurring phosphodiester (PO) oligonucleotides and the widely used phosphorothioate (B77711) (PS) oligonucleotides, where a non-bridging oxygen is replaced by sulfur.

Mechanisms of Cellular Uptake

Oligonucleotides primarily enter cells through various endocytic pathways.[4][5] The specific pathway utilized is heavily influenced by the chemical nature of the oligonucleotide backbone.

Methylphosphonate (MP) Oligonucleotides: Being uncharged, MP oligonucleotides were initially expected to readily diffuse across the lipophilic cell membrane.[2] However, studies have shown that their uptake is a temperature-dependent process, suggesting an active transport mechanism rather than simple diffusion.[6][7] The primary mechanism of uptake for MP oligonucleotides is believed to be fluid-phase or adsorptive endocytosis.[6][7][8] Once inside the cell, they are typically observed in vesicular structures within the cytoplasm, consistent with endosomal localization.[6][7] A significant challenge for the therapeutic efficacy of MP oligonucleotides is their limited escape from these endosomes into the cytoplasm and nucleus where their targets reside.[1]

Phosphorothioate (PS) Oligonucleotides: The negatively charged backbone of PS oligonucleotides allows them to interact with cell surface proteins, leading to efficient adsorptive endocytosis.[4][9] This protein binding is a key factor contributing to their generally higher cellular uptake compared to MP and PO oligonucleotides.[10]

Phosphodiester (PO) Oligonucleotides: Unmodified PO oligonucleotides also enter cells via endocytosis, and there is evidence for the involvement of specific cell surface binding proteins in their uptake.[8] However, they are highly susceptible to degradation by nucleases in the extracellular environment and within the cell.[1][11]

Quantitative Comparison of Cellular Uptake

The following table summarizes quantitative data from comparative studies on the cellular uptake of different oligonucleotide chemistries. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., cell line, oligonucleotide concentration, incubation time).

Oligonucleotide ChemistryRelative Cellular Binding/UptakeNuclease ResistanceKey Uptake Characteristics
Methylphosphonate (MP) Lower than PS oligonucleotides[10]High[1][2][3]Uptake via fluid-phase or adsorptive endocytosis; entrapped in endosomes.[6][7][8]
Phosphorothioate (PS) Highest among the three[10]High[11]Binds to cell surface proteins, leading to adsorptive endocytosis.[4][9]
Phosphodiester (PO) Lower than PS oligonucleotides[10]Low[1][11]Uptake can be inhibited by competitors, suggesting a specific uptake mechanism.[6][7][8]

Experimental Protocols

Accurate assessment of cellular uptake is crucial for the development of oligonucleotide therapeutics. Below are detailed methodologies for commonly used techniques.

Protocol 1: Quantification of Cellular Uptake using Radiolabeled Oligonucleotides

This protocol describes a method to quantify the total amount of oligonucleotide associated with cells.

Materials:

  • 32P-labeled oligonucleotides (MP, PS, and PO)

  • Cell culture medium and supplements

  • Target cells in culture (e.g., HeLa, A549)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Oligonucleotide Labeling: Oligonucleotides are typically labeled at the 5'-end with 32P using T4 polynucleotide kinase.

  • Treatment: On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing the radiolabeled oligonucleotides at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, aspirate the medium containing the oligonucleotides and wash the cells three times with ice-cold PBS to remove non-associated oligonucleotides.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of cell-associated oligonucleotide is determined by comparing the counts per minute (CPM) of the cell lysate to a standard curve of known amounts of the radiolabeled oligonucleotide.

Protocol 2: Visualization of Intracellular Distribution by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of oligonucleotides.

Materials:

  • Fluorescently labeled oligonucleotides (e.g., with FITC or rhodamine)

  • Target cells cultured on glass coverslips

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled oligonucleotides and incubate for the desired time at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If necessary, permeabilize the cells with a detergent like Triton X-100 to allow for better visualization of intracellular structures.

  • Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips with PBS and mount them on a glass slide using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore used on the oligonucleotide and DAPI. The images will reveal the intracellular distribution of the oligonucleotides, such as localization in the cytoplasm, nucleus, or vesicular structures.[6][7]

Visualizing Cellular Uptake Pathways

The following diagrams illustrate the cellular uptake pathways for different oligonucleotide chemistries and a general workflow for their evaluation.

Oligonucleotide_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MP Methylphosphonate (MP) (Neutral) Endosome Endosome MP->Endosome Fluid-phase/ Adsorptive Endocytosis PS Phosphorothioate (PS) (Anionic) Receptor Surface Proteins PS->Receptor Binds to PO Phosphodiester (PO) (Anionic) PO->Endosome Endocytosis Receptor->Endosome Adsorptive Endocytosis Cytosol Cytosol/Nucleus (Site of Action) Endosome->Cytosol Endosomal Escape (Rate-limiting step)

Caption: Cellular uptake pathways for different oligonucleotide chemistries.

Experimental_Workflow cluster_analysis Analysis start Start: Labeled Oligonucleotides (Radiolabeled or Fluorescent) cell_culture Incubate with Cultured Cells start->cell_culture wash Wash to Remove Extracellular Oligonucleotides cell_culture->wash quantification Quantification (Scintillation Counting) wash->quantification visualization Visualization (Fluorescence Microscopy) wash->visualization data_interpretation Data Interpretation: - Uptake Efficiency - Intracellular Localization quantification->data_interpretation visualization->data_interpretation

Caption: General experimental workflow for assessing oligonucleotide cellular uptake.

Conclusion

The choice of oligonucleotide chemistry has a profound impact on its cellular uptake and subsequent therapeutic efficacy. Methylphosphonate oligonucleotides offer the advantage of high nuclease resistance due to their charge-neutral backbone. However, their cellular uptake is generally lower than that of phosphorothioate oligonucleotides and is often hampered by endosomal entrapment. In contrast, the anionic nature of phosphorothioate oligonucleotides facilitates their interaction with cell surface proteins, leading to more efficient cellular entry. Unmodified phosphodiester oligonucleotides, while having a specific uptake mechanism, are limited by their poor stability.

For drug development professionals, a thorough understanding of these differences is crucial for selecting the appropriate oligonucleotide chemistry and for designing effective delivery strategies. Liposomal formulations and conjugation to cell-penetrating peptides or targeting ligands are promising approaches to enhance the cytoplasmic delivery of methylphosphonate and other oligonucleotide-based therapeutics.[1] Future research will likely focus on optimizing these delivery systems to overcome the challenge of endosomal escape and unlock the full therapeutic potential of these molecules.

References

A Comparative Guide to the Toxicity of Methylphosphonate Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides has driven the development of various chemical modifications to enhance their stability, cellular uptake, and efficacy. Among these, the methylphosphonate (B1257008) (MP) modification, which replaces a non-bridging oxygen with a methyl group in the phosphate (B84403) backbone, offers a neutral alternative to the naturally charged phosphodiester linkage. This modification confers significant nuclease resistance, a desirable trait for in vivo applications. However, understanding the toxicological profile of these modified oligonucleotides is paramount for their clinical translation. This guide provides a comparative analysis of the toxicity of methylphosphonate-modified oligonucleotides against the more commonly studied phosphorothioate (B77711) (PS) analogs, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the cytotoxicity, in vivo toxicity, and immunotoxicity of methylphosphonate and phosphorothioate oligonucleotides. It is important to note that direct head-to-head comparisons in single studies are limited, and data is often collated from various sources with differing experimental conditions.

Table 1: In Vitro Cytotoxicity

Oligonucleotide ModificationCell LineAssayIC50 (µM)Reference
Methylphosphonate (MP) VariousColony FormationData not consistently reported in terms of IC50; generally considered less toxic than PS.[1]
Phosphorothioate (PS) A549 (Lung Carcinoma)Northern Blot (C-raf mRNA inhibition)~0.1[2]
Phosphorothioate (PS) LS174T, SW1116, SW48 (Colon Carcinoma)MTT AssayNot specified, but showed dose-dependent growth inhibition.[3]
Phosphorothioate (PS) with 2'-O-Me T24 (Bladder Cancer)Bcl-2 protein reductionEffective at 0.1 µM[3]

Note: IC50 values are highly dependent on the specific oligonucleotide sequence, cell line, and assay conditions. The data presented here are illustrative and may not be directly comparable.

Table 2: In Vivo Acute Toxicity

Oligonucleotide ModificationAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Methylphosphonate (MP) MiceNot specifiedData not readily available. Generally considered to have low acute toxicity.
Phosphorothioate (PS) MiceIntravenous> 500[4]
Phosphorothioate (PS) RatsIntravenous> 500[5]

Note: LD50 values can vary based on the animal model, route of administration, and specific oligonucleotide sequence.

Table 3: Immunotoxicity - Cytokine Induction

Oligonucleotide ModificationIn Vivo/In VitroCytokine(s) InducedMagnitude of InductionReference
Methylphosphonate (MP) in CpG context In vitro (mouse spleen cells)IL-6, IL-12Dependent on proximity to CpG motif.[6]
Phosphorothioate (PS) In vivo (mice)IL-6, IL-12, MIP-1β, MCP-1Significant increase at 50 mg/kg.[7]

Note: The immunomodulatory effects of oligonucleotides are highly sequence-dependent, particularly for those containing CpG motifs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide toxicity. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.

Materials:

  • Cells in culture

  • Oligonucleotide solutions of varying concentrations

  • 96-well plates

  • LDH cytotoxicity assay kit (e.g., from Roche, Promega, or Thermo Fisher Scientific)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Oligonucleotide Treatment: Treat cells with a serial dilution of the methylphosphonate or phosphorothioate oligonucleotides. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm with a reference wavelength of >600 nm) using a microplate reader.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the positive control.

In Vivo Acute Systemic Toxicity

This protocol outlines a general procedure for assessing the acute systemic toxicity of oligonucleotides in a rodent model.

Materials:

  • Healthy, young adult mice (e.g., BALB/c or C57BL/6)

  • Sterile oligonucleotide solutions in a suitable vehicle (e.g., saline)

  • Appropriate caging and animal care facilities

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare graded doses of the test oligonucleotide.

  • Administration: Administer a single dose of the oligonucleotide to different groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous injection). A control group should receive the vehicle alone.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions at regular intervals for a specified period (typically 14 days).[9]

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

  • LD50 Determination: If applicable, the LD50 (the dose causing 50% mortality) can be calculated using appropriate statistical methods. However, modern approaches focus on identifying a maximum tolerated dose (MTD) and characterizing the dose-response relationship for toxicity.[9]

Immunotoxicity: Cytokine Profiling by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in biological fluids.

Materials:

  • Serum or plasma samples from treated and control animals

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-12)

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.[10]

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add serially diluted standards and the test samples (serum or plasma) to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody, followed by incubation.[10]

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Substrate Addition: Wash the plate and add the substrate solution. A color will develop in proportion to the amount of cytokine present.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the test samples.[11]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Cytotoxicity (LDH Assay) cluster_invivo In Vivo Acute Toxicity cluster_immuno Immunotoxicity (Cytokine ELISA) cell_seeding 1. Cell Seeding oligo_treatment 2. Oligonucleotide Treatment cell_seeding->oligo_treatment incubation_vitro 3. Incubation oligo_treatment->incubation_vitro supernatant_collection 4. Supernatant Collection incubation_vitro->supernatant_collection ldh_reaction 5. LDH Reaction supernatant_collection->ldh_reaction absorbance_vitro 6. Absorbance Measurement ldh_reaction->absorbance_vitro data_analysis_vitro 7. Data Analysis (IC50 Calculation) absorbance_vitro->data_analysis_vitro animal_acclimatization 1. Animal Acclimatization dose_prep 2. Dose Preparation animal_acclimatization->dose_prep administration 3. Administration dose_prep->administration observation 4. Observation (14 days) administration->observation necropsy 5. Necropsy & Histopathology observation->necropsy ld50_mtd 6. LD50/MTD Determination necropsy->ld50_mtd sample_collection 1. Sample Collection (Serum/Plasma) plate_coating 2. Plate Coating sample_collection->plate_coating blocking 3. Blocking plate_coating->blocking sample_incubation 4. Sample/Standard Incubation blocking->sample_incubation detection_ab 5. Detection Ab Incubation sample_incubation->detection_ab enzyme_conjugate 6. Enzyme Conjugate Incubation detection_ab->enzyme_conjugate substrate_add 7. Substrate Addition enzyme_conjugate->substrate_add absorbance_immuno 8. Absorbance Measurement substrate_add->absorbance_immuno quantification 9. Quantification absorbance_immuno->quantification

Experimental workflows for toxicity assessment.

signaling_pathway cluster_pathway Potential Toxicity Pathways of Modified Oligonucleotides Oligo Modified Oligonucleotide (MP or PS) CellSurface Cell Surface Receptors Oligo->CellSurface Binding Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus TLR Toll-like Receptors (e.g., TLR9 for CpG motifs) Cytoplasm->TLR Interaction (CpG) Protein_Binding Non-specific Protein Binding Cytoplasm->Protein_Binding Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene Transcription Off_Target Off-target Hybridization Nucleus->Off_Target MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Cytokine_Gene->Cytokines Toxicity Cellular Toxicity Cytokines->Toxicity Inflammation Protein_Binding->Toxicity Off_Target->Toxicity

Potential signaling pathways involved in oligonucleotide toxicity.

Conclusion

References

A Comparative Guide to Methylphosphonate Oligonucleotides in Antisense Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methylphosphonate (B1257008) (MP) oligonucleotides with other leading antisense alternatives, supported by experimental data. We delve into key performance indicators, present detailed experimental methodologies, and visualize relevant biological pathways to empower informed decisions in antisense research and therapeutic development.

Performance Comparison of Antisense Oligonucleotide Chemistries

Methylphosphonate oligonucleotides were among the first generation of antisense agents designed to overcome the enzymatic degradation of natural phosphodiester DNA. Their neutral backbone offered significant resistance to nucleases. However, the field of antisense technology has since evolved, with phosphorothioates (PS) and morpholinos (PMO) emerging as prominent players. This section compares these chemistries across critical performance parameters.

Key Performance Metrics

The efficacy, safety, and overall utility of an antisense oligonucleotide are determined by a combination of factors including its binding affinity to the target RNA, resistance to cellular nucleases, mechanism of action, and potential for off-target effects and toxicity.

ParameterMethylphosphonate (MP)Phosphorothioate (B77711) (PS)Morpholino (PMO)
Backbone Charge NeutralAnionicNeutral
Nuclease Resistance High[1][2]Moderate to High[1]Very High
Mechanism of Action Steric Block (RNase H independent)[1]RNase H dependent or Steric BlockSteric Block (RNase H independent)[3][4]
Binding Affinity (Tm) Lower than phosphodiester DNA[5]Lower than phosphodiester DNAHigher than DNA and PS[6]
Aqueous Solubility Poor[1]Good[1]Good
Cellular Uptake Lower than PS[7]Generally higher than MP[7]Lower than PS, often requires delivery enhancement
Toxicity Generally low, but data is limitedDose-dependent, can induce complement activation and thrombocytopenia[8][9]Generally low, considered to have a favorable safety profile[3]
Efficacy: A Comparative Look at Gene Silencing

The primary goal of an antisense oligonucleotide is to effectively and specifically silence its target gene. Efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the oligonucleotide required to reduce the target RNA or protein expression by 50%.

While direct, side-by-side IC50 comparisons including methylphosphonates are scarce in recent literature, historical and qualitative data suggest that their efficacy can be limited compared to newer chemistries.[1] Phosphorothioates, especially when combined with 2' modifications like 2'-O-methoxyethyl (MOE), and morpholinos have generally demonstrated higher potency in various experimental systems.[4]

In a cell-free translation system, morpholino oligos showed effective and specific inhibition at concentrations from 30 nM to 3000 nM, whereas phosphorothioate oligos failed to produce significant inhibition at concentrations up to 3000 nM.[1]

Pharmacokinetics: In Vivo Behavior

The in vivo performance of an antisense drug is critically dependent on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

ParameterMethylphosphonate (MP)Phosphorothioate (PS)
Plasma Half-life (t1/2β) ~24-35 minutes (mice)[2][10]~24-35 minutes (mice)[2][10]
Volume of Distribution (Vd) 4.8 ml (mice)[2][10]6.3 ml (mice)[2][10]
Primary Organs of Accumulation Kidney, Liver[2][10]Kidney, Liver, Spleen[2][10]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of antisense oligonucleotides. This section provides detailed methodologies for key experiments cited in the comparison.

In Vitro Efficacy Assessment: Gene Expression Analysis

This protocol outlines the steps to determine the efficacy of antisense oligonucleotides by measuring the reduction of target mRNA levels in cultured cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

a. Cell Culture and Transfection:

  • Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Prepare transfection complexes by mixing the antisense oligonucleotide (at various concentrations) with a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

  • Incubate the cells with the transfection complexes for 4-6 hours.

  • Replace the transfection medium with fresh, complete growth medium and incubate for 24-48 hours.

b. RNA Extraction and RT-qPCR:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform qPCR using a qPCR instrument with a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.

Assessment of Target Protein Reduction: Western Blotting

This protocol describes how to measure the reduction of the target protein levels following antisense oligonucleotide treatment.

a. Protein Extraction:

  • Following treatment with the antisense oligonucleotide, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12][13]

c. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[11][13]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12][14]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][14]

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][14]

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cellular Uptake Analysis: Fluorescence Microscopy

This protocol details a method to visualize the cellular uptake of fluorescently labeled antisense oligonucleotides.

a. Cell Preparation and Treatment:

  • Seed cells on glass-bottom dishes or chamber slides.

  • Treat the cells with fluorescently labeled (e.g., FITC or Cy3) antisense oligonucleotides at the desired concentration and for various time points.

b. Imaging:

  • Wash the cells with PBS to remove unbound oligonucleotides.

  • Fix the cells with 4% paraformaldehyde.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the cells using a confocal or fluorescence microscope.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by antisense oligonucleotides and a typical experimental workflow for their evaluation.

TNF_alpha_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates JNK JNK TRAF2->JNK Activates RIP1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP1 JNK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene_Expression Inflammatory Gene Expression NFkappaB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: TNF-α signaling pathway leading to inflammatory gene expression.

ASO_Evaluation_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target mRNA Selection ASO_Design Oligonucleotide Design (Sequence & Chemistry) Target_Selection->ASO_Design Synthesis Synthesis & Purification ASO_Design->Synthesis Transfection ASO Transfection Synthesis->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Efficacy_Assay Efficacy Assay (RT-qPCR, Western Blot) Transfection->Efficacy_Assay Toxicity_Assay Cytotoxicity Assay Transfection->Toxicity_Assay Animal_Model Animal Model Selection Efficacy_Assay->Animal_Model Toxicity_Assay->Animal_Model Administration ASO Administration Animal_Model->Administration PK_PD Pharmacokinetics & Pharmacodynamics Administration->PK_PD Toxicity_Study Toxicology Studies Administration->Toxicity_Study

Caption: Experimental workflow for antisense oligonucleotide evaluation.

References

A Researcher's Guide to Purity Assessment of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in the development of novel therapeutics and diagnostic tools. Methylphosphonate (B1257008) oligonucleotides, a promising class of synthetic nucleic acids with a non-ionic backbone, present unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques used to assess their purity, supported by experimental data and detailed protocols.

Methylphosphonate oligonucleotides, in which a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, offer enhanced nuclease resistance and cell membrane permeability. However, the solid-phase synthesis of these molecules can result in a heterogeneous mixture of the desired full-length product and various impurities. These impurities, including deletion (n-1) and addition (n+1) sequences, as well as products of incomplete deprotection, can significantly impact the efficacy and safety of the final product. Therefore, robust and reliable analytical methods are essential for their characterization and quality control.

This guide explores and compares four principal analytical techniques for assessing the purity of methylphosphonate oligonucleotides: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC), Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (MS).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the specific information required (e.g., size-based separation, mass confirmation), the desired resolution, sensitivity, and sample throughput. The following table summarizes the key performance characteristics of each technique.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Strong Anion-Exchange HPLC (SAX-HPLC)Capillary Gel Electrophoresis (CGE)Mass Spectrometry (MS)
Principle of Separation Hydrophobicity and ion-pairing interactions.Charge-based separation based on the number of phosphate groups.Size-based separation through a sieving matrix.Mass-to-charge ratio (m/z).
Resolution High resolution for n-1 and other closely related impurities. Can resolve some diastereomers.Excellent for resolving oligonucleotides based on length (n-1, n+1).[1]High resolution, capable of single-base resolution for oligonucleotides up to 40-50 bases.[2][3]Provides exact mass, confirming identity rather than purity by separation.
Sensitivity High, with UV detection. Can be coupled with MS for enhanced sensitivity and specificity.Moderate to high, depending on the detector.High, requires minimal sample volume.Very high, capable of detecting low-level impurities.[4]
Throughput Moderate, with typical run times of 20-60 minutes per sample.Moderate, similar to IP-RP-HPLC.High, with automated systems allowing for rapid analysis of multiple samples.[5]High, especially with MALDI-TOF for rapid screening.[6]
Key Advantages MS-compatible, good for analyzing hydrophobically modified oligonucleotides.[7]Robust and reproducible for length-based separations.Low sample and reagent consumption, high automation potential.[5]Provides unambiguous mass confirmation of the target molecule and impurities.[4]
Key Limitations Ion-pairing reagents can suppress MS signal and require dedicated systems.[8]Not ideal for resolving non-ionic or neutral modifications. Less MS-friendly mobile phases.[8]Can be sensitive to sample matrix effects.Does not provide quantitative information on purity without coupling to a separation technique.[9]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed analytical techniques, tailored for the analysis of methylphosphonate oligonucleotides.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is well-suited for the separation of methylphosphonate oligonucleotides from their failure sequences and other synthesis-related impurities.

Materials:

  • Column: C18 column (e.g., 2.5 µm particle size, 50 mm length).[10]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[10]

  • Mobile Phase B: Acetonitrile (B52724).

  • Sample: Methylphosphonate oligonucleotide dissolved in water.

  • Instrumentation: HPLC system with a UV detector and preferably coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in sterile, nuclease-free water to a final concentration of approximately 10-20 µM.

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min for at least 15 minutes.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Create a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes before the next injection.

  • Detection: Monitor the elution profile at 260 nm. If coupled to a mass spectrometer, acquire data in negative ion mode.

  • Data Analysis: Integrate the peak areas to determine the purity of the full-length oligonucleotide relative to impurities.

Protocol 2: Strong Anion-Exchange HPLC (SAX-HPLC)

SAX-HPLC is a powerful technique for separating oligonucleotides based on the number of charged phosphate groups, making it effective for resolving different lengths.

Materials:

  • Column: A strong anion-exchange column (e.g., Dionex DNAPac PA-100, 4 x 250 mm).[1]

  • Mobile Phase A: 25 mM Tris-HCl (pH 8.0), 6 M urea.[1]

  • Mobile Phase B: 25 mM Tris-HCl (pH 8.0), 0.5 M NaClO₄, 6 M urea.[1]

  • Sample: Methylphosphonate oligonucleotide dissolved in water.

  • Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 1 OD/mL.

  • Column Equilibration: Equilibrate the SAX column with 100% Mobile Phase A at a flow rate of 1 mL/min at 80°C.[1]

  • Injection: Inject 20 µL of the sample.

  • Gradient Elution:

    • Maintain 100% Mobile Phase A for 5 minutes.

    • Apply a linear gradient from 0% to 60% Mobile Phase B over 45 minutes.[1]

    • Increase to 100% Mobile Phase B over 5 minutes and hold for 5 minutes to regenerate the column.

    • Return to 100% Mobile Phase A over 5 minutes and re-equilibrate.

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Calculate the purity based on the relative peak areas of the full-length product and any shorter or longer sequences.

Protocol 3: Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution, size-based separation of oligonucleotides in an automated, high-throughput format.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).

  • Sieving Matrix: Commercially available replaceable polyacrylamide gel or a solution of polyethylene (B3416737) glycol (PEG).[11]

  • Running Buffer: Tris-borate-EDTA (TBE) buffer containing 7 M urea.

  • Sample: Methylphosphonate oligonucleotide dissolved in deionized water.

  • Instrumentation: Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.

Procedure:

  • Capillary Preparation: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the running buffer.

  • Capillary Filling: Fill the capillary with the sieving matrix.

  • Sample Injection: Inject the sample electrokinetically by applying a voltage of 5-10 kV for 5-10 seconds.

  • Electrophoresis: Apply a constant voltage of 15-20 kV for separation. The separation is typically complete within 15-30 minutes.

  • Detection: Detect the migrating oligonucleotides at 260 nm.

  • Data Analysis: Determine the purity by comparing the peak area of the main product to the total peak area of all detected species.

Protocol 4: Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry, often coupled with liquid chromatography, provides precise mass information for the confirmation of identity and characterization of impurities.

Materials:

  • LC System: UPLC or HPLC system.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Mobile Phase (for LC-MS):

    • A: 10 mM triethylamine (B128534) (TEA) and 100 mM hexafluoroisopropanol (HFIP) in water.

    • B: 10 mM TEA and 100 mM HFIP in methanol.

  • Sample: Methylphosphonate oligonucleotide dissolved in water.

Procedure:

  • LC Separation (if applicable): Perform a separation using a C18 column with a gradient from 5% to 50% Mobile Phase B over 15 minutes.

  • MS Infusion (Direct): Alternatively, for direct infusion, dilute the sample to approximately 1-5 µM in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 2.5-3.5 kV.

    • Cone Voltage: 30-50 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Mass Range: 500-2500 m/z.

  • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis: Deconvolute the resulting multiply charged ion series to obtain the neutral mass of the oligonucleotide and its impurities. Compare the experimental masses to the theoretical masses to confirm identity and identify modifications.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the general workflows for each analytical technique.

IP_RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Lyophilized Oligo Dissolve Dissolve in H2O Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column C18 Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Purity Purity Calculation Chromatogram->Purity

Caption: Workflow for IP-RP-HPLC analysis of methylphosphonate oligonucleotides.

SAX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Oligonucleotide Dilute Dilute in Mobile Phase A Sample->Dilute Injector Injector Dilute->Injector Inject Column SAX Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Purity Purity Assessment Chromatogram->Purity

Caption: Workflow for SAX-HPLC analysis of methylphosphonate oligonucleotides.

CGE_Workflow cluster_prep Preparation cluster_ce CE System cluster_analysis Analysis Sample Oligo Sample Dissolve Dissolve in Water Sample->Dissolve Injection Electrokinetic Injection Dissolve->Injection Load Sample Separation Capillary Separation Injection->Separation Detection UV/LIF Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Generate Signal Purity Purity Calculation Electropherogram->Purity

Caption: Workflow for CGE analysis of methylphosphonate oligonucleotides.

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometer cluster_analysis Data Analysis Sample Oligonucleotide Introduction LC or Direct Infusion Sample->Introduction Ionization ESI Source Introduction->Ionization Ionize Sample Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Acquire Data Deconvolution Deconvolution Spectrum->Deconvolution Mass Mass Confirmation Deconvolution->Mass

Caption: Workflow for Mass Spectrometry analysis of methylphosphonate oligonucleotides.

Conclusion

The purity assessment of methylphosphonate oligonucleotides is a multi-faceted challenge that requires a thoughtful selection of analytical techniques. IP-RP-HPLC and SAX-HPLC provide excellent separative power for resolving impurities based on hydrophobicity and size, respectively. CGE offers a high-throughput and high-resolution alternative for size-based analysis. Mass spectrometry, particularly when coupled with a separation technique, is indispensable for unambiguous mass confirmation of the target product and identification of impurities.

For comprehensive characterization, a combination of these orthogonal techniques is often employed. For example, HPLC or CGE can be used for initial purity assessment and quantification of impurities, while LC-MS can confirm the identity of the main product and any observed impurities. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers and drug developers can ensure the quality and consistency of their methylphosphonate oligonucleotide products, paving the way for their successful application in therapeutics and diagnostics.

References

A Head-to-Head Comparison: Methylphosphonate vs. Phosphorothioate Oligonucleotides in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical decision that profoundly impacts the efficacy, stability, and safety of nucleic acid-based therapeutics. Among the earliest and most studied backbone modifications, methylphosphonates (MPs) and phosphorothioates (PSs) offer distinct profiles of biological activity. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for antisense and other oligonucleotide-based applications.

Methylphosphonate (B1257008) and phosphorothioate (B77711) linkages were among the first-generation modifications developed to overcome the rapid degradation of unmodified phosphodiester (PO) oligonucleotides by cellular nucleases. While both enhance stability, their differing chemical properties—a non-ionic linkage in methylphosphonates versus a sulfur-substituted, charged linkage in phosphorothioates—lead to significant divergences in their interactions with biological systems.

Data Presentation: A Quantitative Overview

The following tables summarize the key performance characteristics of methylphosphonate and phosphorothioate oligonucleotides based on available experimental data.

Table 1: Nuclease Resistance and Binding Affinity
PropertyMethylphosphonate (MP)Phosphorothioate (PS)Unmodified (PO)Key Findings & Citations
Nuclease Resistance HighHighLowBoth modifications confer significant resistance to nuclease degradation. Oligos with alternating methylphosphonate residues showed no degradation after 70 minutes in HeLa cell nuclear extract, while unmodified oligos were rapidly degraded.[1][2] PS-modified oligos are also highly resistant.[3][4]
Binding Affinity (ΔTm per modification) -0.5 to -2.5 °C (destabilizing)-0.5 to -1.5 °C (destabilizing)N/ABoth modifications generally decrease the thermal stability (melting temperature, Tm) of the duplex with a complementary RNA or DNA strand compared to an unmodified phosphodiester duplex.[5][6][7] The destabilizing effect of racemic methylphosphonates can be stronger than that of phosphorothioates.[8] However, specific placements, such as 5'-O-methylphosphonate units, have been shown to increase the Tm of duplexes with RNA.[9]
RNase H Activity Generally does not supportSupportsSupportsStandard methylphosphonate linkages are resistant to RNase H and do not mediate the degradation of the target RNA.[1] In contrast, phosphorothioate backbones are recognized by RNase H, a key mechanism for many antisense drugs.[10] Chimeric oligos with MP flanks and a central PO or PS gap can direct site-specific RNase H cleavage.
Table 2: Cellular and In Vivo Properties
PropertyMethylphosphonate (MP)Phosphorothioate (PS)Key Findings & Citations
Cellular Binding & Uptake Low to ModerateHighPhosphorothioate oligos exhibit the highest cell surface binding and uptake, followed by unmodified (O) and then methylphosphonate (MP) oligos.[11] The uptake mechanism for MP-oligos appears distinct, possibly involving fluid-phase endocytosis, whereas PS-oligos utilize a saturable, receptor-like process.[12][13]
Non-specific Protein Binding LowHighThe charged phosphorothioate backbone leads to significant non-specific binding to cellular proteins, which can contribute to both favorable pharmacokinetics and toxicity.[9] The neutral methylphosphonate backbone reduces this interaction.
In Vivo Toxicity LowerHigherPhosphorothioates are associated with dose-dependent toxicities, including complement activation and prolongation of clotting time.[5][14][15] While less studied in vivo, the lower protein binding of methylphosphonates suggests a potentially lower toxicity profile.
In Vivo Elimination Half-life (t1/2β, mice) ~35 minutes~24 minutesA comparative pharmacokinetic study in nude mice showed a slightly longer elimination half-life for methylphosphonate oligos compared to phosphorothioate oligos after intravenous administration.[16]
Primary Accumulation/Metabolism Sites Kidney, LiverKidney, LiverBoth modifications show primary accumulation and metabolism in the kidney and liver.[16][17]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to evaluate oligonucleotide performance.

Nuclease Resistance Assay in Serum

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

  • Oligonucleotide Preparation : Prepare a 20 µM stock solution of the modified (MP or PS) and unmodified (PO) control oligonucleotides in nuclease-free water.

  • Reaction Setup : In a 1.5 mL microcentrifuge tube, combine 5 µL of the 20 µM oligonucleotide stock with 45 µL of Fetal Bovine Serum (FBS), pre-incubated at 37°C.

  • Incubation : Incubate the reaction tubes at 37°C.

  • Time Points : At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot from the reaction and immediately add it to 10 µL of 2X loading buffer containing a proteinase K/EDTA solution to stop the reaction and degrade proteins. Freeze the sample at -20°C.

  • Analysis : Thaw the samples and load them onto a 20% denaturing polyacrylamide gel (containing 7M urea).

  • Visualization : Run the gel and visualize the oligonucleotide bands using a fluorescent stain (e.g., SYBR Gold). Intact oligonucleotides will appear as a single major band, while degraded fragments will appear as a smear or bands of lower molecular weight. The disappearance of the full-length band over time indicates the rate of degradation.

Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of an oligonucleotide duplex.

  • Sample Preparation : In a quartz cuvette, mix the oligonucleotide and its complementary strand in a buffer solution (e.g., 20 mM Sodium Phosphate, 0.25 M NaCl, 0.2 mM EDTA, pH 7.0) to a final duplex concentration of 1 µM.

  • Spectrophotometer Setup : Use a UV-Vis spectrophotometer equipped with a temperature controller (e.g., a Cary 100). Set the instrument to monitor absorbance at 260 nm.

  • Melting Program :

    • Equilibrate the sample at a starting temperature of 20°C for 1 minute.

    • Increase the temperature to a final temperature of 80°C at a controlled rate of 1°C per minute.

    • Record the absorbance at 260 nm at 1°C intervals.

  • Data Analysis : Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the absorbance curve. This is calculated from the first derivative of the melting curve.

Cellular Uptake Assay via Flow Cytometry

This method quantifies the internalization of fluorescently labeled oligonucleotides into cultured cells.

  • Cell Culture : Seed cells (e.g., HeLa cells) into a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Oligonucleotide Labeling : Synthesize or purchase oligonucleotides labeled with a fluorescent dye (e.g., FITC or Cy3).

  • Incubation : Wash the cells with phosphate-buffered saline (PBS). Replace the growth medium with serum-free medium containing the fluorescently labeled oligonucleotide at the desired concentration (e.g., 1 µM). Incubate the cells at 37°C for a set period (e.g., 4 hours).

  • Cell Harvesting :

    • Wash the cells three times with cold PBS to remove non-internalized oligonucleotides.

    • Detach the cells using a non-enzymatic cell dissociation solution (e.g., trypsin-EDTA).

    • Transfer the cell suspension to a microcentrifuge tube.

  • Flow Cytometry :

    • Pellet the cells by centrifugation and resuspend them in a flow cytometry buffer (e.g., PBS with 1% FBS).

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. Use untreated cells as a negative control to set the baseline fluorescence.

    • The mean fluorescence intensity of the cell population is proportional to the amount of oligonucleotide uptake.

RNase H Cleavage Assay

This assay determines if an oligonucleotide can guide RNase H to cleave a target RNA.

  • Substrate Preparation : Use a 5'-fluorescently labeled RNA oligonucleotide as the target and an unlabeled antisense oligonucleotide (the test compound).

  • Annealing : In a reaction tube, mix the labeled RNA (e.g., 45 pmol) and the antisense oligo (e.g., 15 pmol) in an annealing buffer (e.g., 100 mM KCl, 1 mM EDTA, pH 7.5). Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to form the RNA/DNA duplex.

  • Enzyme Reaction : Add recombinant human RNase H1 enzyme (e.g., 0.125 U) in a reaction buffer (e.g., 375 mM KCl, 250 mM Tris-HCl, 15 mM MgCl₂, 50 mM DTT, pH 8.3).

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding an EDTA solution to a final concentration of ~50 mM.

  • Analysis : Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange HPLC. Cleavage of the fluorescently labeled RNA will result in smaller fragments, which can be visualized and quantified.

Visualizing the Mechanisms

Diagrams created using the DOT language help illustrate the complex biological pathways and experimental processes involved.

RNase_H_Mechanism cluster_cell Cell Cytoplasm ASO Phosphorothioate ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments RNaseH->Cleaved_mRNA Cleavage of RNA strand Exonucleases Exonucleases Cleaved_mRNA->Exonucleases Further Degradation Degraded_Fragments Degraded Nucleotides Exonucleases->Degraded_Fragments

Antisense mechanism via RNase H cleavage.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells (e.g., HeLa in 24-well plate) C 3. Incubate Cells with Oligos (37°C, 4 hours) A->C B 2. Prepare Fluorescent Oligos (FITC-labeled MP and PS) B->C D 4. Wash Cells (3x with PBS) to remove extracellular oligos C->D E 5. Harvest Cells (Trypsin-EDTA) D->E F 6. Resuspend in Buffer E->F G 7. Analyze via Flow Cytometry F->G H 8. Quantify Mean Fluorescence G->H

Workflow for Cellular Uptake Assay.

Conclusion

The choice between methylphosphonate and phosphorothioate oligonucleotides is a trade-off between several key parameters. Phosphorothioates are the industry standard for many RNase H-dependent antisense applications due to their high cellular uptake and robust support of enzyme activity. However, their utility can be limited by non-specific protein binding and associated toxicities.[5][14]

Methylphosphonates, being charge-neutral, offer the advantage of reduced non-specific interactions, which may translate to a better toxicity profile. Their primary drawback is the inability to activate RNase H, restricting their mechanism of action to steric hindrance of translation or splicing.[1] This makes them suitable for applications where RNase H cleavage is not required or is undesirable. The development of chimeric molecules, which combine the properties of different modifications, represents a promising strategy to harness the respective strengths of each linkage type. Ultimately, the optimal choice will depend on the specific therapeutic goal, the target sequence, and the desired biological outcome.

References

Safety Operating Guide

Proper Disposal of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing risk and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and a lab coat.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, feed, or seed. [1]

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Use designated, suitable, and closed containers for chemical waste.[1] Ensure containers are clearly labeled with the chemical name and associated hazards.

2. Temporary Storage in the Laboratory:

  • Store the tightly closed waste container in a dry, cool, and well-ventilated place.[1]

  • The storage area should be away from incompatible materials and sources of ignition.[1]

  • An emergency exit and a risk-elimination area should be established in the vicinity.[1]

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains.[1]

  • Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Collect the spilled material and any contaminated soil or other materials and place them in the designated chemical waste container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

4. Container Decontamination and Disposal:

  • Empty containers can be triply rinsed (or equivalent) with a suitable solvent (e.g., acetonitrile). The rinsate should be collected and treated as chemical waste.

  • After thorough rinsing, containers can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and reputable chemical waste disposal service.

  • Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generated waste_collection Collect Waste in Labeled, Closed Container start->waste_collection is_spill Is it a Spill? waste_collection->is_spill spill_cleanup Contain Spill (No Drains, No Ignition Sources) Use Non-Sparking Tools is_spill->spill_cleanup Yes temp_storage Store in Cool, Dry, Well-Ventilated Area is_spill->temp_storage No collect_spill Collect Cleanup Material in Waste Container spill_cleanup->collect_spill collect_spill->temp_storage is_container Empty Container? temp_storage->is_container rinse_container Triple Rinse Container (Collect Rinsate as Waste) is_container->rinse_container Yes final_disposal Arrange for Professional Chemical Waste Disposal (Incineration or Chemical Plant) is_container->final_disposal No (Chemical Waste) recycle_puncture Recycle/Recondition or Puncture & Landfill rinse_container->recycle_puncture end End: Disposal Complete recycle_puncture->end final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed regularly.[1]
Body Protection Lab Coat/GownA lab coat or gown should be worn to protect skin and clothing.[1]
Impervious ClothingFor larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or in case of dust formation, a full-face respirator is necessary.[1]

Operational Plan

A systematic approach to handling this compound from receipt to use is critical for both safety and experimental success. This substance is sensitive to moisture and air, and proper handling will prevent its degradation.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.

  • Inert Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

Solution Preparation (for Oligonucleotide Synthesis)

Note: All operations should be performed in a well-ventilated area, preferably within a fume hood.

  • Solvent Selection: Use anhydrous acetonitrile (B52724) as the solvent. The water content of the solvent should be less than 30 ppm, preferably 10 ppm or less.

  • Drying Solvent: If necessary, dry the acetonitrile using activated molecular sieves (3 Å) for at least 24 hours before use.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture.

  • Dissolution: Under an inert atmosphere, dissolve the phosphonamidite in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M for automated synthesis).

  • Stability: Be aware that dG phosphoramidites are the least stable of the standard phosphoramidites in solution.[1] Solutions should be used as soon as possible after preparation. If storage is necessary, store the solution at -20°C under an inert atmosphere.

Handling During Synthesis
  • Automated Synthesizers: When using an automated DNA synthesizer, ensure all solvent and reagent bottles are properly installed and that the system is free of leaks.

  • Manual Operations: For manual operations, use dry glassware and syringes. Maintain an inert atmosphere throughout the process.

  • Avoid Contamination: Use separate, dedicated equipment for handling different phosphonamidites to prevent cross-contamination.

Disposal Plan

Proper disposal of waste containing this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired solid this compound, and any materials used for spill cleanup (e.g., absorbent pads), should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused phosphonamidite solutions and waste from the synthesis process should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be placed in a designated hazardous waste container.

Decontamination and Disposal Procedure
  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetonitrile) to remove residual phosphonamidite. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, wash the glassware with a laboratory detergent and water.

  • Spill Cleanup: In case of a spill, immediately alert personnel in the area.[2] Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a detergent and water solution.

  • Waste Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Ensure all waste containers are properly labeled with their contents.

Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature -20°CGeneric phosphoramidite (B1245037) handling
Recommended Solvent Anhydrous AcetonitrileGeneric phosphoramidite handling
Solvent Water Content < 30 ppm (preferably < 10 ppm)Generic phosphoramidite handling
Typical Solution Concentration 0.1 MGeneric phosphoramidite handling
dG Phosphoramidite Stability in Acetonitrile Least stable of the four standard phosphoramidites[1]

Experimental Workflow

Phosphonamidite_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_use Synthesis cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C under Inert Gas Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Dissolve Dissolve in Anhydrous Acetonitrile Equilibrate->Dissolve Automated_Synth Automated Oligonucleotide Synthesis Dissolve->Automated_Synth Manual_Synth Manual Handling Dissolve->Manual_Synth Segregate_Waste Segregate Solid and Liquid Waste Automated_Synth->Segregate_Waste Manual_Synth->Segregate_Waste Decontaminate Decontaminate Glassware Segregate_Waste->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.